molecular formula C14H10BrFO3 B1521013 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid CAS No. 1040314-50-8

2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid

Cat. No.: B1521013
CAS No.: 1040314-50-8
M. Wt: 325.13 g/mol
InChI Key: CTROPUKPDSAFQE-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid ( 1040314-50-8) is a high-purity chemical building block of interest in advanced pharmaceutical and organic synthesis research. This compound features a bromo- and fluoro- substituted phenoxy group linked to a phenylacetic acid backbone, a structure reminiscent of scaffolds used in non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of both bromine and fluorine atoms at the 4- and 2-positions of the phenyl ring makes it a valuable intermediate for further selective functionalization, including cross-coupling reactions, and for modulating the compound's electronic properties, lipophilicity, and metabolic stability in drug discovery programs . The phenylacetic acid moiety is a well-known pharmacophore in medicinal chemistry, featured in various therapeutic agents . This reagent is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Key Identifiers: • CAS Number: 1040314-50-8 • Molecular Formula: C14H10BrFO3 • Molecular Weight: 325.13 g/mol • MDL Number: MFCD12556929 Safety & Storage: For specific hazard information, please consult the available Safety Datasheet (SDS). This product requires cold-chain transportation and appropriate storage conditions to ensure stability .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTROPUKPDSAFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Technical Guide to the Synthesis of Novel Aryl-Phenoxy-Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl-phenoxy-acetic acid scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. This guide provides an in-depth analysis of the primary synthetic routes to these valuable compounds, including the Williamson ether synthesis, the Ullmann condensation, and modern Buchwald-Hartwig cross-coupling reactions. Each methodology is examined through the lens of a Senior Application Scientist, focusing on mechanistic principles, strategic selection of reagents and reaction conditions, and practical, field-proven insights. Detailed experimental protocols, comparative data, and visual workflows are presented to equip researchers with the knowledge to not only replicate but also innovate in the synthesis of novel aryl-phenoxy-acetic acid derivatives.

Introduction: The Privileged Aryl-Phenoxy-Acetic Acid Motif

The aryl-phenoxy-acetic acid framework is a recurring structural motif in a multitude of biologically active molecules.[1][2] Its prevalence stems from its ability to present functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. This has led to its incorporation in drugs for treating conditions ranging from hyperlipidemia to inflammation and mycobacterial infections.[1][2][3] The continued exploration and synthesis of new analogs of this scaffold remain a fertile ground for the discovery of novel therapeutics.[2][4]

This technical guide offers a comprehensive exploration of the key synthetic strategies for constructing aryl-phenoxy-acetic acids. The focus is on providing a deep understanding of the underlying chemical principles, the rationale for methodological choices, and the practical nuances that lead to successful synthesis.

Core Synthetic Strategies for Ether Bond Formation

The critical step in the synthesis of aryl-phenoxy-acetic acids is the formation of the ether linkage. The choice of synthetic route is dictated by factors such as substrate reactivity, functional group tolerance, and desired reaction scale.

The Williamson Ether Synthesis: A Classic and Reliable Method

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including aryl-phenoxy-acetic acids.[5][6] This reaction proceeds via an S\textsubscript{N}2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6][7]

Mechanistic Insight: The reaction is initiated by the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an α-haloacetate, leading to the formation of the ether bond and the displacement of the halide.[5][6]

Critical Parameters and Causality:

  • Base Selection: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating phenols.[8] For less acidic phenols, stronger bases may be required. The choice of base impacts the reaction rate and the potential for side reactions.

  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[8]

  • Leaving Group: The reactivity of the α-haloacetate follows the order I > Br > Cl, consistent with S\textsubscript{N}2 reactions.[7]

Experimental Protocol: Synthesis of p-Methylphenoxyacetic Acid [9][10]

  • In a round-bottom flask, dissolve p-cresol and sodium hydroxide in a minimal amount of water.

  • Add chloroacetic acid dropwise to the solution.

  • Heat the reaction mixture on a water bath for one hour.[9]

  • After cooling, dilute the mixture with water and acidify with dilute HCl until the solution is acidic to Congo red paper.[10]

  • Extract the product with diethyl ether.

  • Wash the ethereal extract with water, then extract the aryloxyacetic acid with a 5% sodium carbonate solution.

  • Re-acidify the carbonate extract with dilute HCl to precipitate the product, which can then be recrystallized from ethanol.[10]

The Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a powerful method for forming C-O bonds, particularly for less reactive aryl halides.[11][12] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[11][12]

Mechanistic Insight: The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[11] The process can be viewed as a copper-catalyzed nucleophilic aromatic substitution. While traditionally requiring harsh conditions, modern iterations have made the reaction more versatile.[13][14][15]

Critical Parameters and Causality:

  • Catalyst: Copper metal or copper(I) salts are typically used.[11] The use of ligands can significantly improve catalyst performance and allow for milder reaction conditions.

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures (upwards of 200 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[11][16]

  • Substrate Scope: The reaction is particularly useful for aryl halides that are activated by electron-withdrawing groups.[11]

Buchwald-Hartwig Cross-Coupling: A Modern and Versatile Alternative

The Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl ethers, providing a milder and more general alternative to the Ullmann condensation.[17][18] This palladium-catalyzed reaction couples aryl halides or triflates with alcohols and phenols.[17][18]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[17][19][20]

Critical Parameters and Causality:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction. These ligands facilitate the reductive elimination step and prevent catalyst decomposition.[21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Common choices include sodium tert-butoxide or cesium carbonate.[19]

  • Substrate Scope: The Buchwald-Hartwig C-O coupling is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the phenol.[17][21]

Comparative Analysis of Synthetic Methodologies

Method Advantages Disadvantages Typical Substrates
Williamson Ether Synthesis Cost-effective, simple procedure.[22]Can require harsh conditions, limited to primary alkyl halides.[7][8]Phenols and primary α-haloacetates.
Ullmann Condensation Effective for a range of aryl halides.[11]Requires high temperatures, stoichiometric copper in classic protocols.[11][16]Activated aryl halides and phenols.
Buchwald-Hartwig Coupling Mild conditions, broad substrate scope, high functional group tolerance.[17][20]Expensive catalysts and ligands, requires inert atmosphere.[18]Wide variety of aryl halides/triflates and phenols.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation cluster_2 Buchwald-Hartwig Coupling phenol1 Phenol phenoxide Phenoxide phenol1->phenoxide Deprotonation base1 Base (e.g., NaOH) base1->phenoxide product1 Aryl-Phenoxy-Acetic Acid Ester phenoxide->product1 SN2 haloacetate α-Haloacetate haloacetate->product1 final_product1 Aryl-Phenoxy-Acetic Acid product1->final_product1 hydrolysis1 Hydrolysis hydrolysis1->final_product1 phenol2 Phenol product2 Aryl-Phenoxy-Acetic Acid Ester phenol2->product2 aryl_halide1 Aryl Halide aryl_halide1->product2 catalyst1 Cu Catalyst catalyst1->product2 Coupling final_product2 Aryl-Phenoxy-Acetic Acid product2->final_product2 hydrolysis2 Hydrolysis hydrolysis2->final_product2 phenol3 Phenol product3 Aryl-Phenoxy-Acetic Acid Ester phenol3->product3 aryl_halide2 Aryl Halide/Triflate aryl_halide2->product3 catalyst2 Pd Catalyst + Ligand catalyst2->product3 Cross-Coupling base2 Base base2->product3 final_product3 Aryl-Phenoxy-Acetic Acid product3->final_product3 hydrolysis3 Hydrolysis hydrolysis3->final_product3

Caption: Comparative workflows for the synthesis of aryl-phenoxy-acetic acids.

Self-Validating Protocols and Characterization

To ensure the integrity and reproducibility of the synthesis, robust analytical methods are essential for both in-process control and final product characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for tracking the progress of the reaction, confirming the consumption of starting materials and the formation of the desired product.

  • Structural Elucidation: The structure of the final compound should be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the final compound should be determined by high-performance liquid chromatography (HPLC) and melting point analysis.

Conclusion and Future Perspectives

The synthesis of aryl-phenoxy-acetic acids is a mature field with a rich history, yet it continues to evolve with the development of new catalytic systems and synthetic methodologies. While the Williamson ether synthesis remains a workhorse for many applications, modern cross-coupling reactions like the Buchwald-Hartwig C-O coupling offer unparalleled scope and efficiency. The choice of the optimal synthetic route will always depend on the specific target molecule and the resources available. As our understanding of catalysis deepens, we can expect the development of even more powerful and sustainable methods for the construction of these important medicinal scaffolds.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • El-Gohary, M. K., & Abd-Al-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 382.
  • JETIR. (2023, June).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2021, November 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • PubMed. (2006). Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2019, January 1). Advances on the Synthesis of Aryl Ethers via Dehydrogenative Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in Diaryl Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2024). Methodologies in Ether Synthesis.
  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Preparation and properties of 4-bromo-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-fluorophenol: Synthesis, Properties, and Applications

Introduction

4-Bromo-2-fluorophenol (CAS No. 2105-94-4) is a halogenated aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular structure incorporates a phenol ring substituted with a fluorine atom at the ortho position and a bromine atom at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts unique reactivity and electronic properties, establishing 4-bromo-2-fluorophenol as a versatile and highly valued building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1]

The presence of both fluorine and bromine atoms provides distinct advantages in drug development. The fluorine atom, due to its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced drug efficacy and improved pharmacokinetic profiles. Simultaneously, the bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds, which is a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the preparation, properties, and key applications of 4-bromo-2-fluorophenol for researchers and professionals in chemical and pharmaceutical development.

Synthesis and Mechanism

The most prevalent and efficient method for the preparation of 4-bromo-2-fluorophenol is the electrophilic aromatic substitution of 2-fluorophenol with molecular bromine.[2] The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

Causality of Regioselectivity:

In electrophilic aromatic substitution, the hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3] The fluorine (-F) atom, while highly electronegative (inducing an electron-withdrawing inductive effect), also possesses lone pairs that can be donated to the ring, making it an ortho, para-director as well, albeit a deactivating one overall.

When both groups are present on the same ring, the potent activating effect of the hydroxyl group dominates, governing the position of the incoming electrophile (Br⁺).[2] The hydroxyl group strongly activates the positions ortho and para to it. In the 2-fluorophenol starting material, one ortho position is occupied by the fluorine atom. The para position is vacant and sterically accessible, making it the most favorable site for bromination.[2] This leads to the highly selective formation of 4-bromo-2-fluorophenol as the major product.

Start 2-Fluorophenol (Starting Material) Reagents + Br₂ (Bromine) In Dichloromethane (Solvent) Intermediate Electrophilic Aromatic Substitution Reagents->Intermediate Reaction Product 4-Bromo-2-fluorophenol (Major Product) Intermediate->Product High Regioselectivity

Caption: Synthetic pathway for 4-bromo-2-fluorophenol.

Experimental Protocol: Synthesis via Electrophilic Bromination[4][6]

This protocol describes a reliable method for the synthesis of 4-bromo-2-fluorophenol, adapted from established procedures with a high reported yield.

Materials:

  • 2-Fluorophenol (22.4 g, 0.2 mol)

  • Bromine (31.97 g, 0.2 mol)

  • Dichloromethane (CH₂Cl₂, 450 mL total)

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (22.4 g, 0.2 mol) in dichloromethane (250 mL).

  • Cooling: Cool the stirred solution to approximately 3°C using an ice bath.[4]

  • Bromine Addition: Add bromine (31.97 g, 0.2 mol) to the solution at once. Note: For larger scales or better control, bromine can be dissolved in a small amount of dichloromethane and added dropwise.

  • Reaction: Stir the resulting mixture at the ice bath temperature for two hours, then allow it to warm to room temperature and continue stirring for an additional hour.[4]

  • Quenching: Pour the reaction mixture into a beaker containing 600 mL of water and an excess of sodium bisulfite to quench any unreacted bromine. The disappearance of the reddish-brown bromine color indicates the completion of the quench.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (dichloromethane) layer. Wash the aqueous layer with an additional 200 mL of dichloromethane.[4]

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any residual acid (like HBr).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by evaporation using a rotary evaporator.[4]

  • Product: The procedure affords the target product, 4-bromo-2-fluorophenol, as a colorless to light brownish oil. A typical yield is around 90% (approx. 34.5 g).[4][5] The structure can be confirmed by NMR spectroscopy.[4]

Physicochemical and Spectroscopic Properties

4-Bromo-2-fluorophenol is typically a colorless to light orange or yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 2105-94-4[6]
Molecular Formula C₆H₄BrFO[1][6]
Molecular Weight 191.00 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid[1]
Purity ≥98% (by GC)[1]
Boiling Point 79 °C at 7 mmHg (lit.) / 90 °C at 15 mmHg[1][6]
Density 1.744 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n20/D) 1.566 (lit.)[6]
Flash Point 99 °C (210.2 °F) - closed cup[6]
InChI Key RYVOZMPTISNBDB-UHFFFAOYSA-N[6][7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[8] Spectroscopic data is available in public databases and from chemical suppliers.[8][9]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive indicator of its presence.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol group and C-H and C=C stretches of the aromatic ring.

Applications in Drug Development and Organic Synthesis

4-Bromo-2-fluorophenol is a cornerstone intermediate in the synthesis of complex organic molecules, valued for its trifunctional nature (hydroxyl, bromo, and fluoro groups).

  • Pharmaceutical Synthesis: It is a key starting material for various pharmaceuticals. The bromine atom acts as a site for cross-coupling reactions to build molecular complexity, while the fluoro-phenol moiety is incorporated to enhance the biological activity and pharmacokinetic properties of the final drug candidate.[1] Examples include its use in the synthesis of:

    • Cyclooxygenase-2 (COX-2) inhibitors: Used in the development of 2-phenylpyran-4-ones as orally active anti-inflammatory agents.[6]

    • Metabotropic Glutamate 2 (mGlu2) Receptor Modulators: Employed in the discovery of 1,4-disubstituted 3-cyano-2-pyridones as potential treatments for neurological disorders.[6]

  • Agrochemicals: The compound is used to create novel pesticides and herbicides with improved efficacy.[1]

  • Materials Science: It serves as a monomer or intermediate in the production of specialty polymers and resins.[1]

  • General Organic Synthesis: It is a starting material for a variety of other halogenated compounds, such as 4-bromo-2-fluoro-6-iodoanisole.[6]

Start 4-Bromo-2-fluorophenol Node1 Cross-Coupling (e.g., Suzuki, Heck) [Site: Bromine] Start->Node1 Node2 Etherification / Esterification [Site: Hydroxyl] Start->Node2 Node3 Further Electrophilic Substitution [Site: Ring Position] Start->Node3 End Complex Target Molecules (APIs, Agrochemicals, etc.) Node1->End Node2->End Node3->End

Caption: Synthetic utility of 4-bromo-2-fluorophenol.

Safety and Handling

4-Bromo-2-fluorophenol is a chemical that requires careful handling in a laboratory or industrial setting. Users must consult the full Safety Data Sheet (SDS) before use.[10][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (eyeshields).[6][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10][11] Avoid contact with skin and eyes.[10]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[10]

    • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a doctor.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container.[1]

Conclusion

4-Bromo-2-fluorophenol is a pivotal chemical intermediate whose strategic importance is well-established in pharmaceutical, agrochemical, and materials research. Its synthesis via the electrophilic bromination of 2-fluorophenol is a robust and high-yielding process, driven by the powerful directing effect of the hydroxyl group. The compound's unique trifunctional nature provides chemists with a versatile platform for constructing complex molecular architectures, making it an invaluable tool in the development of next-generation products. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

  • The Chemistry of 4-Bromo-2-fluorophenol: Properties and Synthesis Insights. (2026). Vertex AI Search.
  • 4-Bromo-2-fluorophenol - Chem-Impex.
  • 4-Bromo-2-fluorophenol | 2105-94-4. ChemicalBook.
  • 4-Bromo-2-fluorophenol synthesis. ChemicalBook.
  • How to prepare 4-Bromo-2-fluorophenol?. Guidechem.
  • 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis. (2026). Vertex AI Search.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-fluorophenol sodium salt. (2022). ChemicalBook.
  • 4-Bromo-2-fluorophenol 98 2105-94-4. Sigma-Aldrich.
  • A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2. Benchchem.
  • 4-Bromo-2-fluorophenol 98 2105-94-4. Sigma-Aldrich.
  • 4-Bromo-2-fluorophenol - Safety D
  • 4-Bromo-2-fluorophenol | C6H4BrFO | CID 2724981. PubChem.
  • 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum. ChemicalBook.
  • 4-Bromo-2-fluorophenol - Optional[1H NMR] - Spectrum. SpectraBase.
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube.

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Phenylacetic Acid Derivatives: A Cornerstone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Phenylacetic Acid Core - Deceptively Simple, Pharmacologically Potent

Phenylacetic acid (PAA) is an organic compound comprising a phenyl group attached to a carboxylic acid moiety through a methylene bridge.[1][2] While its structure is fundamental, this simplicity belies its profound importance as a privileged scaffold in medicinal chemistry. PAA and its derivatives serve as the foundational building blocks for a vast array of pharmaceuticals, ranging from common non-steroidal anti-inflammatory drugs (NSAIDs) to targeted therapies in oncology, neurology, and infectious diseases.[3][4][5][6] The versatility of the PAA core lies in its amenability to chemical modification. By strategically introducing various substituents onto the phenyl ring or modifying the carboxylic acid group, medicinal chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, to optimize its biological activity, selectivity, and pharmacokinetic profile.[1]

This guide provides a comprehensive exploration of phenylacetic acid derivatives in drug discovery. We will delve into robust synthetic methodologies, explore diverse therapeutic applications by dissecting their mechanisms of action and structure-activity relationships (SAR), and critically examine the structure-toxicity considerations that are paramount in developing safe and effective therapeutic agents.

I. Synthetic Strategies: Forging the Phenylacetic Acid Backbone

The ability to efficiently synthesize a library of functionalized PAA derivatives is critical for any drug discovery campaign. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of other functional groups. Below are several field-proven, robust methods for their preparation.

Hydrolysis of Benzyl Cyanides

This is a classic and highly reliable two-step approach. It begins with the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide intermediate. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, yields the desired phenylacetic acid. This method is valued for its straightforwardness and the ready availability of starting materials.[1][2]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water (10 vol).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The phenylacetic acid product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.

Palladium-Catalyzed Carbonylation of Benzyl Halides

For a more modern and highly efficient route, palladium-catalyzed carbonylation offers a direct method to introduce the carboxylic acid moiety.[7] This reaction utilizes carbon monoxide as the carboxyl source and typically proceeds with high yields and excellent functional group tolerance, making it suitable for complex molecules.[1] The causality behind its efficacy stems from the catalytic cycle involving oxidative addition of the benzyl halide to the palladium catalyst, CO insertion, and subsequent reductive elimination.

Experimental Protocol: Carbonylation of 2,4-Dichlorobenzyl Chloride [1][7]

  • Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.

  • Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture, vent the CO, and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Isolation and Purification: The desired 2,4-dichlorophenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

G cluster_synthesis General Synthetic Pathways to PAA Derivatives cluster_derivatization Further Derivatization BenzylHalide Benzyl Halide (Ar-CH2-X) BenzylCyanide Benzyl Cyanide (Ar-CH2-CN) BenzylHalide->BenzylCyanide + NaCN PAA Phenylacetic Acid (Ar-CH2-COOH) BenzylHalide->PAA + CO, Pd Catalyst BenzylCyanide->PAA Hydrolysis (H+ or OH-) Amide Amide Derivative (Ar-CH2-CONH-R) PAA->Amide + R-NH2, Coupling Agent Ester Ester Derivative (Ar-CH2-COO-R) PAA->Ester + R-OH, Acid Catalyst

Caption: Key synthetic routes to phenylacetic acid and its derivatives.

II. Therapeutic Applications & Structure-Activity Relationships (SAR)

The PAA scaffold is a cornerstone in numerous therapeutic areas. The following sections explore its application, mechanism of action (MoA), and the critical structure-activity relationships that govern efficacy.

Anti-inflammatory Agents (NSAIDs)

PAA derivatives represent one of the most important classes of non-steroidal anti-inflammatory drugs.[8] Marketed drugs like Diclofenac, Aceclofenac, and Felbinac are prime examples of this chemical family, valued for their potent analgesic, antipyretic, and anti-inflammatory properties.[3][9][10]

  • Mechanism of Action: The primary MoA for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[11][12] Many PAA derivatives show varying degrees of selectivity for the two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).

  • Structure-Activity Relationship (SAR): The 2-phenylaminophenylacetic acid backbone, characteristic of diclofenac, is a crucial pharmacophore for COX inhibition.[11]

    • Substituents on the Aniline Ring: Halogen atoms (e.g., chlorine in Diclofenac) at the 2' and 6' positions are critical. They force the aniline ring out of plane with the phenylacetic acid ring, a conformation found to be optimal for fitting into the active site of the COX enzyme.

    • Acidic Moiety: The carboxylic acid group is essential for activity, as it forms a key ionic interaction with a conserved arginine residue (Arg120) in the COX active site.

    • Lipophilicity: Increased lipophilicity can enhance potency but may also increase toxicity.[11]

ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation PAA_NSAID PAA-based NSAID (e.g., Diclofenac) PAA_NSAID->COX_Enzymes Inhibition

Caption: Mechanism of action for PAA-based NSAIDs via COX enzyme inhibition.

Table 1: Comparative COX Inhibition by PAA-based NSAIDs

Compound Primary Target(s) Notes
Diclofenac COX-1 and COX-2 Potent non-selective inhibitor, widely used.[10][11]
Aceclofenac Preferential COX-2 A derivative of diclofenac with a potentially improved gastrointestinal safety profile.[10]
Felbinac COX-1 and COX-2 Active metabolite of the pro-drug Fenbufen, often used topically.[3]

| Lumiracoxib | Selective COX-2 | Withdrawn from many markets due to hepatotoxicity concerns.[11][12] |

Anticancer Agents

The PAA scaffold has emerged as a promising platform for developing novel anticancer agents. Phenylacetate itself has been shown to possess anti-proliferative and cell-differentiating effects on various human cancer cell lines.[6][13]

  • Mechanism of Action: The anticancer effects of PAA derivatives are often multifactorial. They have been shown to induce apoptosis (programmed cell death), promote cell differentiation (forcing cancer cells to mature into non-proliferating cell types), and down-regulate the expression of key oncogenes like myc.[6][13]

  • Structure-Activity Relationship (SAR): Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated that the nature and position of substituents on the N-phenyl ring significantly impact cytotoxicity.

    • Electron-Withdrawing Groups: Compounds bearing a nitro group (e.g., at the ortho- or para-position) generally exhibit higher cytotoxic effects compared to those with electron-donating methoxy groups.[6][14]

    • Cell Line Specificity: The potency of these derivatives can vary significantly between different cancer cell lines. For instance, certain derivatives show preferential activity against prostate carcinoma (PC3) cells over breast cancer (MCF-7) cells.[6][14]

Table 2: In-Vitro Cytotoxicity of Phenylacetamide Derivatives [6][14]

Compound Substituent on N-phenyl ring Cell Line IC₅₀ (µM)
2b o-nitro PC3 (Prostate) 52
2c p-nitro PC3 (Prostate) 80
2c p-nitro MCF-7 (Breast) 100
Imatinib (Reference Drug) PC3 (Prostate) 40

| Imatinib | (Reference Drug) | MCF-7 (Breast) | 98 |

Anticonvulsant Agents

Recent research has identified phenoxyacetic and phenylacetamide acid derivatives as potent anticonvulsant agents, offering a new avenue for epilepsy treatment.[4][15][16]

  • Mechanism of Action: Unlike traditional antiepileptics that often target a single ion channel, these PAA derivatives exhibit a multifunctional mechanism. They can suppress neuroinflammatory cytokines (TNF-α, IL-6), reduce oxidative stress, and attenuate excitotoxic glutamate accumulation.[4][15][17] This multi-target approach is highly desirable for treating complex neurological disorders like epilepsy.

  • Structure-Activity Relationship (SAR): In a series of phenoxyacetic acid derivatives, compound 7b was identified as exceptionally potent, providing 100% protection in the pentylenetetrazol (PTZ)-induced seizure model and outperforming the standard drug valproic acid.[4][15] For N-phenylacetamide derivatives, the presence of a chain amide moiety is an important structural fragment for activity.[16]

Table 3: Anticonvulsant Activity in the PTZ-Induced Seizure Model [15]

Compound Protection (%) Mortality (%) Relative Potency vs. Valproic Acid
Control (PTZ) 0% 80% -
Valproic Acid 60% 30% 100%
Compound 7b 100% 0% >166%
Compound 5f 90% 10% 150%

| Compound 5e | 80% | 10% | 133% |

Antimicrobial Agents

Phenylacetic acid itself is a natural antimicrobial agent produced by various organisms.[2][5] This inherent activity provides a starting point for developing more potent synthetic derivatives.

  • Mechanism of Action: The MoA can vary. Some derivatives act directly on microbial processes. Others are designed as dual-action agents, combining antimicrobial properties with COX inhibition to treat infections accompanied by inflammation.[18] Coordination of PAA derivatives with metal ions like copper can also drastically enhance their antibacterial activity.[19]

  • Structure-Activity Relationship (SAR): Research into thiazole-phenylacetic acid compounds revealed that derivative 2d , featuring a 4-chlorophenyl group, exhibited both remarkable anti-inflammatory (COX inhibition) and antibacterial activity, in some cases exceeding that of the reference drug chloramphenicol.[18]

Table 4: Antibacterial Activity of Phenylacetic Acid (PAA) [20]

Compound Bacterial Strain IC₅₀ (mg/mL)

| Phenylacetic Acid (PAA) | Agrobacterium tumefaciens T-37 | 0.8038 |

III. Structure-Toxicity Relationship: The Challenge of Bioactivation

A critical aspect of drug development for PAA derivatives, particularly in the NSAID class, is understanding and mitigating toxicity. The clinical use of drugs like diclofenac has been associated with hepatotoxicity.[11][12]

  • Causality of Toxicity: This toxicity is not typically caused by the parent drug itself but by its metabolic bioactivation. Cytochrome P450 enzymes in the liver can oxidize the drug molecule to form reactive intermediates, such as quinone imines. These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[11]

  • Mitigation Strategies: Understanding this mechanism is key to designing safer drugs. The structure-toxicity relationship suggests that modifications that block the sites of metabolic oxidation or reduce the stability of the reactive intermediate can decrease toxicity. This involves a careful balance, as the same structural features that contribute to potency can also be linked to bioactivation. For example, studies have shown that increased lipophilicity and the presence of certain halogen substituents can lead to higher cytotoxicity.[11]

Diclofenac Diclofenac (Parent Drug) CYP450 CYP450 Enzymes (in Liver) Diclofenac->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinone Imine) CYP450->ReactiveMetabolite CellularProteins Cellular Proteins ReactiveMetabolite->CellularProteins Covalent Binding Hepatotoxicity Hepatotoxicity CellularProteins->Hepatotoxicity leads to

Caption: Metabolic bioactivation pathway leading to NSAID-induced hepatotoxicity.

IV. Conclusion and Future Perspectives

The phenylacetic acid scaffold remains a highly valuable and versatile core in medicinal chemistry. Its derivatives have led to blockbuster drugs and continue to provide the basis for novel therapeutic agents across a wide spectrum of diseases. The journey from simple NSAIDs to multifunctional agents targeting cancer and complex neurological disorders highlights the enduring potential of this chemical class.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX inhibitors and antimicrobial agents) to treat complex diseases.[18]

  • Improving Safety Profiles: Applying a deep understanding of structure-toxicity relationships to engineer next-generation derivatives that avoid metabolic bioactivation, thereby reducing side effects like hepatotoxicity.[11][12]

  • Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to probe novel biological targets in areas like neurodegeneration and metabolic diseases.[21]

For researchers and drug development professionals, the phenylacetic acid derivative is not just a historical success story but a continuing source of inspiration and a powerful tool for creating the medicines of the future.

References

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A Comprehensive Guide to the Spectroscopic Characterization of Fluorinated Phenoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorine in Phenoxy Scaffolds

The strategic incorporation of fluorine into phenoxy-containing molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to the development of numerous blockbuster pharmaceuticals and advanced polymers.[1][2] However, the very properties that make these compounds desirable also present unique challenges for their structural characterization. A robust, multi-technique spectroscopic approach is not just beneficial; it is essential for unambiguous structure elucidation, purity assessment, and quality control.

This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize fluorinated phenoxy compounds. As a senior application scientist, my focus is not merely on the "what" but the "why"—explaining the causality behind experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for comprehensive analysis.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Elucidation Tool

NMR spectroscopy stands as the most powerful and informative technique for the structural analysis of fluorinated organic compounds.[3] This is primarily due to the exceptionally favorable properties of the fluorine-19 nucleus.

The Unparalleled Advantages of the ¹⁹F Nucleus

The ¹⁹F nucleus is an analytical gift for several reasons. It has a nuclear spin of ½, and its natural abundance is 100%, meaning every fluorine atom in a sample is NMR-active.[4] Furthermore, it possesses a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and hydrogen, which translates to high sensitivity and shorter experiment times.[1][4]

The most significant advantage, however, is the vast chemical shift dispersion of ¹⁹F NMR, which can span over 800 ppm.[4] For organofluorine compounds, this range is typically between -50 and -220 ppm.[4] This wide range minimizes signal overlap, a common issue in ¹H NMR, allowing for the clear resolution of signals from fluorine atoms in subtly different chemical environments.[5]

Decoding the ¹⁹F NMR Spectrum
  • Chemical Shift (δ): The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[6] Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift. The position of fluorine on the phenoxy ring and the nature of other substituents create a unique chemical shift fingerprint for each analogue.

  • Spin-Spin Coupling (J-coupling): Fluorine couples not only with other fluorine nuclei but also with ¹H and ¹³C nuclei. These through-bond interactions are invaluable for establishing molecular connectivity. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled nuclei.

    • ²JHF (geminal): Coupling between ¹⁹F and a ¹H on the same carbon.

    • ³JHF (vicinal): Coupling across three bonds, often seen between fluorine on an aromatic ring and an ortho proton.

    • Long-range couplings (⁴JHF, ⁵JHF): Couplings across four or more bonds are common and provide crucial data for assigning substitution patterns on the phenoxy ring.[7]

Advanced 2D NMR for Unambiguous Assignments

While 1D ¹⁹F and ¹H NMR provide substantial information, complex structures often require 2D correlation experiments to definitively assign all signals.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment generates a 2D plot correlating the chemical shifts of protons directly with the fluorine atoms they are coupled to. It is the most direct way to map ¹H-¹⁹F connectivity.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically 2-4 bonds) between protons and carbons. By identifying correlations from aromatic protons to the fluorinated carbon, one can confirm the position of the C-F bond.

  • ¹⁹F-¹³C HMBC: Analogous to the above, this experiment identifies long-range couplings between fluorine and carbon atoms, providing a powerful, complementary method for piecing together the molecular framework.[8]

Experimental Protocol: High-Resolution ¹⁹F NMR Acquisition

This protocol outlines the fundamental steps for acquiring a standard 1D ¹⁹F NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated phenoxy compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer equipped with a broadband or dual-tuned ¹H/¹⁹F probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. .

  • Acquisition Parameters:

    • Select the ¹⁹F nucleus for observation.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 250 ppm, centered around -120 ppm).

    • Use a standard pulse program for ¹⁹F acquisition, often with ¹H decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum. While CFCl₃ was the historical standard, modern practice often involves using an internal standard like trifluorotoluene or referencing externally.[1]

    • Integrate the peaks to determine the relative ratios of different fluorine environments.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation Acquire_1H Acquire 1D ¹H Spectrum TOCSY ¹H-¹H TOCSY/COSY Acquire_1H->TOCSY Identify Spin Systems Acquire_19F Acquire 1D ¹⁹F Spectrum (¹H Decoupled) HETCOR ¹H-¹⁹F HETCOR Acquire_19F->HETCOR Identify F environments Acquire_13C Acquire 1D ¹³C Spectrum HMBC ¹H-¹³C HMBC Acquire_13C->HMBC Identify C shifts Acquire_19F_coupled Acquire 1D ¹⁹F Spectrum (¹H Coupled) Acquire_19F_coupled->HETCOR Measure J(HF) HETCOR->HMBC Assign F-coupled Protons Structure Final Structure HMBC->Structure Assemble Fragments TOCSY->HMBC Assign Protons

Caption: Workflow for NMR-based structure elucidation.

Chapter 2: Mass Spectrometry (MS) - Confirming Mass and Probing Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. However, fluorinated compounds exhibit distinct behaviors that require careful consideration of the ionization technique.

The Ionization Conundrum: Weak Molecular Ions

In standard Electron Ionization (EI), a high-energy electron beam bombards the molecule. For many organic compounds, this produces a clear molecular ion (M⁺˙). Fluorinated compounds, however, often yield very weak or entirely absent molecular ion peaks under EI conditions.[9][10] This is because the C-F bond is strong, but the initial molecular ion is often unstable and undergoes rapid fragmentation.

Causality of Experimental Choices: The Need for Soft Ionization

To overcome the challenge of molecular ion instability, "soft" ionization techniques are the preferred choice. These methods impart less energy to the molecule, increasing the probability of detecting the intact molecular ion.

  • Chemical Ionization (CI): Uses a reagent gas to produce protonated molecules [M+H]⁺, which are generally more stable than the radical cation M⁺˙.

  • Electrospray Ionization (ESI): Ideal for polar molecules and commonly coupled with liquid chromatography (LC-MS). It generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.

  • Field Ionization (FI): A very gentle technique capable of ionizing volatile compounds with minimal excess energy, often revealing a clear molecular ion where other methods fail.[10]

Characteristic Fragmentation Pathways

Even when fragmentation is extensive, it provides valuable structural clues. The fragmentation patterns of fluorinated phenoxy compounds are influenced by the stable aromatic ring and the presence of fluorine.

  • Loss of Stable Neutrals: Common fragmentation pathways involve the elimination of small, stable molecules. For a fluorinated aminophenol, for instance, predicted losses include carbon monoxide (CO), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[11]

  • Radical Loss: The loss of a fluorine radical (•F) can occur, though the loss of HF is often more favorable.

  • Rearrangements: McLafferty-type rearrangements can be observed if the compound has appropriate side chains.[12]

The Power of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments (e.g., TOF, Orbitrap) can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of an unambiguous elemental formula, confirming the presence and number of fluorine, carbon, hydrogen, oxygen, and nitrogen atoms in the molecule, which is a critical step in validating a proposed structure.

Experimental Protocol: GC-MS Analysis with Electron Ionization

This protocol is suitable for volatile, thermally stable fluorinated phenoxy compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Instrumentation and Conditions:

    • Column: Use a standard non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. (This program should be optimized for the specific compound).[11]

  • MS Instrumentation and Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum for that peak. Look for a potential molecular ion and characteristic fragment ions.

    • Compare the observed fragmentation pattern to known patterns for fluorinated aromatic compounds.[13]

Data Summary: Common Fragments and Losses
Fragment/LossMass (Da)Significance
Neutral Loss
HF20Common for compounds with available protons
CO28Characteristic of phenols and ethers
HCN27Indicative of an amine or nitrile group
Fragment Ions
[M-F]⁺M - 19Loss of a fluorine radical
[M-HF]⁺˙M - 20Loss of hydrogen fluoride
CF₃⁺69Diagnostic for trifluoromethyl groups

Chapter 3: Infrared (IR) Spectroscopy - Rapid Functional Group Identification

Infrared (IR) spectroscopy is a fast and simple technique that provides valuable information about the functional groups present in a molecule. For fluorinated phenoxy compounds, the key absorptions are the C-F and aromatic ring vibrations.

The Unmistakable Signature of the C-F Bond

The carbon-fluorine bond gives rise to very strong absorption bands in the fingerprint region of the IR spectrum. This is due to the large change in dipole moment during the stretching vibration of the highly polar C-F bond. These bands typically appear in the 1000-1400 cm⁻¹ range.[14] The exact position and number of bands depend on the number of fluorine atoms and their environment (e.g., CF, CF₂, or CF₃ groups).[15]

Interpreting the Full Spectrum

Beyond the C-F stretch, other regions of the spectrum confirm the phenoxy scaffold:

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is characteristic of C-H bonds on an aromatic ring.[16][17]

  • Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region results from carbon-carbon stretching vibrations within the aromatic ring.[18]

  • C-O Stretch: The ether linkage of the phenoxy group typically shows a strong absorption around 1200-1260 cm⁻¹.

  • Out-of-Plane (oop) Bending: Strong bands in the 690-900 cm⁻¹ region are due to C-H out-of-plane bending. The exact position of these bands can be diagnostic of the substitution pattern on the aromatic ring.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Summary: Characteristic IR Absorptions
VibrationFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1260Strong
C-F Stretch1000 - 1400Very Strong
C-H Out-of-Plane Bend690 - 900Strong

Chapter 4: A Synergistic Approach to Characterization

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the logical integration of data from NMR, MS, and IR. Each method serves as a cross-validation point for the others, leading to an unambiguous and trustworthy structural assignment.

Integrating the Data: From Spectrum to Structure

The process begins with an initial hypothesis based on the synthetic route. IR spectroscopy quickly confirms the presence of the key functional groups (aromatic ring, C-O ether, C-F bond). Mass spectrometry, preferably HRMS with a soft ionization technique, provides the exact molecular weight and elemental formula. This formula is the definitive constraint for any proposed structure. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the precise assembly of the molecular puzzle, mapping out the exact connectivity of every atom in the molecule. The final proposed structure must be consistent with all three datasets.

Visualization: Integrated Spectroscopic Workflow

Integrated_Workflow cluster_info Unknown Unknown Fluorinated Phenoxy Compound IR IR Spectroscopy Unknown->IR MS Mass Spectrometry (HRMS) Unknown->MS NMR NMR Spectroscopy (1D & 2D) Unknown->NMR IR_info Functional Groups? (C-F, C=C, C-O) IR->IR_info MS_info Elemental Formula? (C, H, F, O, N...) MS->MS_info NMR_info Atom Connectivity? (J-Coupling, Correlations) NMR->NMR_info Final_Structure Validated Structure IR_info->Final_Structure Confirms Groups MS_info->Final_Structure Confirms Formula NMR_info->Final_Structure Defines Structure

Caption: A synergistic workflow integrating IR, MS, and NMR data.

Conclusion

The spectroscopic characterization of fluorinated phenoxy compounds is a nuanced process that relies on a deep understanding of how fluorine influences the output of each technique. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it the primary tool for detailed structural elucidation. Mass spectrometry, especially when using soft ionization methods, is crucial for confirming molecular weight and formula. Infrared spectroscopy provides a rapid and reliable method for functional group confirmation. By employing these techniques in a complementary and logical workflow, researchers, scientists, and drug development professionals can confidently and accurately characterize these vital molecules, ensuring the integrity and success of their scientific endeavors.

References

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Strategic Biological Screening of Novel Phenylacetic Acid Analogues: From Hit Identification to Lead Candidate Prioritization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

As a Senior Application Scientist, this guide provides a comprehensive framework for the biological evaluation of novel phenylacetic acid (PAA) analogues. Phenylacetic acid itself is a naturally occurring plant auxin and antimicrobial agent, but its derivatives form the backbone of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2][3] The core value of this scaffold lies in its versatility and proven track record in modulating key biological pathways, particularly those involved in inflammation and pain.[4][5]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, tiered screening cascade designed to efficiently identify and characterize promising compounds. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why," ensuring that each stage of the process is a self-validating system for robust and reproducible drug discovery.

Part 1: The Foundation - Rationale and Primary Screening Strategy

The initial phase of any screening campaign is designed to cast a wide net, identifying compounds that interact with a target or pathway of interest from a larger library. For PAA analogues, a dual approach combining target-based and phenotypic screening is highly effective.

The Primary Target: Cyclooxygenase (COX) Enzymes

The overwhelming mechanism of action for many PAA-based drugs is the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8]

  • Causality of Isoform Selectivity: COX-1 is constitutively expressed and plays a homeostatic role, including the protection of the gastric mucosa.[8][9] In contrast, COX-2 is induced during an inflammatory response.[6] Therefore, early assessment of a compound's inhibitory activity against both isoforms is critical. High selectivity for COX-2 over COX-1 is a key objective for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[6]

High-Throughput Screening (HTS) Workflow

High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, making it the cornerstone of modern drug discovery.[10][11] The process involves miniaturized assays, robotics for liquid handling, and sensitive detectors to process large libraries efficiently.[11][12][13]

The following diagram illustrates a typical HTS workflow for primary screening of PAA analogues.

HTS_Workflow cluster_0 Library Preparation cluster_1 Automated Screening cluster_2 Data Analysis Compound_Library Phenylacetic Acid Analogue Library Plate_Mapping Assay Plate Mapping (e.g., 384-well) Compound_Library->Plate_Mapping Liquid_Handling Robotic Liquid Handling: Dispense Compounds, Enzymes, Substrates Plate_Mapping->Liquid_Handling Incubation Controlled Incubation Liquid_Handling->Incubation Plate_Reading High-Throughput Plate Reading (Absorbance/Fluorescence) Incubation->Plate_Reading Raw_Data Raw Data Acquisition Plate_Reading->Raw_Data Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization Hit_ID Hit Identification (Threshold-based) Normalization->Hit_ID Secondary_Assays Secondary & Confirmatory Assays Hit_ID->Secondary_Assays Proceed with 'Hits' Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA Stimulus COX COX-1 / COX-2 AA->COX LOX 5-LOX, 15-LOX AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation2 Inflammation, Allergic Response Leukotrienes->Inflammation2

Caption: The Arachidonic Acid signaling cascade, a key inflammatory pathway.

Predictive ADMET and Data Consolidation

Before committing to more resource-intensive studies, an early in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is invaluable. [14][]Poor ADMET properties are a primary reason for late-stage drug candidate failure. [16]Computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles. [17][18] Data Presentation: Consolidating Screening Results

All quantitative data should be summarized for clear comparison. The goal is to build a multi-parameter profile for each promising compound to facilitate lead prioritization.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)*Cytotoxicity CC50 (µM)Therapeutic Index (TI)**
PAA-0010.50.0510>100>2000
PAA-0021.25.80.27512.9
PAA-00315.60.917.3>100>111
Diclofenac1.10.11150500

*COX-2 Selectivity Index = (COX-1 IC50) / (COX-2 IC50). A higher value indicates greater selectivity for COX-2. **Therapeutic Index = (CC50) / (COX-2 IC50). A higher value indicates a wider safety margin.

From this hypothetical data, compound PAA-001 emerges as a strong candidate. It is more potent against COX-2 than the reference drug Diclofenac, maintains good selectivity, and exhibits very low cytotoxicity, resulting in an excellent therapeutic index. PAA-003 is also interesting due to its high selectivity, although its potency is lower. PAA-002 would likely be deprioritized due to its poor selectivity and lower therapeutic index.

Conclusion

This guide outlines a logical, evidence-driven cascade for the biological screening of novel phenylacetic acid analogues. By starting with high-throughput, target-focused assays, layering in crucial cytotoxicity assessments, and progressing promising hits to secondary and mechanistic studies, researchers can efficiently navigate the early stages of drug discovery. The integration of in silico ADMET predictions and the systematic consolidation of data are paramount for making informed decisions. This structured yet flexible approach ensures that resources are focused on compounds with the highest probability of becoming safe and effective therapeutic agents.

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An In-depth Technical Guide to the In Silico Modeling of 2-(aryloxy)-2-phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in silico modeling techniques applicable to the chemical class of 2-(aryloxy)-2-phenylacetic acids. As a scaffold of significant interest in medicinal chemistry, these compounds have been explored for a variety of biological activities, including the modulation of peroxisome proliferator-activated receptors (PPARs) and as potential antimicrobial agents.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of novel therapeutics based on this privileged scaffold.

The narrative that follows is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow. We will delve into the causality behind methodological choices, ensuring that each step is understood in the context of a self-validating system of drug discovery.

Part 1: Foundational Steps - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input data. Therefore, meticulous preparation of both the small molecule (ligand) and its biological target (protein) is a non-negotiable prerequisite.

Ligand Preparation: From 2D Structure to 3D Model

The journey of a 2-(aryloxy)-2-phenylacetic acid derivative from a 2D drawing to a simulation-ready 3D structure involves several critical steps. The goal is to generate a low-energy, sterically plausible conformation that accurately represents the molecule's state in a biological environment.

Step-by-Step Protocol for Ligand Preparation:

  • 2D Structure Generation: Begin by drawing the 2D structure of the 2-(aryloxy)-2-phenylacetic acid derivative using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D representation. Most molecular modeling software packages can perform this conversion automatically.

  • Tautomeric and Protonation States: At physiological pH (typically assumed to be 7.4), the carboxylic acid moiety of these compounds will be deprotonated. It is crucial to correctly assign the protonation states of all ionizable groups. Tools like Schrödinger's LigPrep or ChemAxon's Standardizer can be used to generate plausible tautomers and protonation states.

  • Stereochemistry: The chiral center at the alpha-carbon of the acetic acid moiety is a key feature of this scaffold.[1][2] Ensure that the desired stereoisomer (R or S) is correctly represented, or generate both enantiomers if the stereochemistry is unknown.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., OPLS, MMFF94) to relieve steric clashes and obtain a more stable conformation. This step is essential for subsequent modeling studies.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing cluster_output Output 2D_Structure 2D Chemical Structure 3D_Conversion 3D Conversion 2D_Structure->3D_Conversion Step 1 Protonation_Tautomerization Assign Protonation States & Tautomers (pH 7.4) 3D_Conversion->Protonation_Tautomerization Step 2 Stereoisomer_Generation Generate Stereoisomers Protonation_Tautomerization->Stereoisomer_Generation Step 3 Energy_Minimization Energy Minimization (Force Field) Stereoisomer_Generation->Energy_Minimization Step 4 3D_Model Simulation-Ready 3D Model Energy_Minimization->3D_Model Step 5

A streamlined workflow for preparing 2-(aryloxy)-2-phenylacetic acid ligands.
Target Identification and Preparation

For many 2-(aryloxy)-2-phenylacetic acid derivatives, the biological target is known. For instance, a significant body of research points to their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and γ isoforms.[1][2][6][7]

Step-by-Step Protocol for Target Protein Preparation:

  • Obtain Protein Structure: The 3D structure of the target protein can be obtained from the Protein Data Bank (PDB). For example, the crystal structure of PPARγ in complex with a ligand can be a suitable starting point.

  • Pre-processing: The raw PDB file often contains non-essential components such as water molecules, co-factors, and multiple protein chains. These should be carefully examined and removed if they are not relevant to the binding of the ligand.

  • Add Hydrogens: PDB files typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds.

  • Assign Protonation States: The protonation states of the amino acid residues (e.g., Histidine, Aspartate, Glutamate) should be assigned based on the physiological pH.

  • Energy Minimization: A constrained energy minimization of the protein structure is recommended to relieve any steric clashes introduced during the preparation process. The backbone atoms are often constrained to preserve the overall fold of the protein.

Part 2: Predicting Binding - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] This method is invaluable for understanding the binding mode of 2-(aryloxy)-2-phenylacetic acids and for prioritizing compounds for synthesis and biological testing. Docking studies have been successfully employed to rationalize the activity of these compounds as PPAR agonists.[1][2][6]

Step-by-Step Protocol for Molecular Docking:

  • Prepare Ligand and Protein: Follow the protocols outlined in Part 1.

  • Define the Binding Site: The binding site on the protein must be defined. This is typically done by creating a grid box that encompasses the active site where the native ligand binds.

  • Run Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site. The program will generate a series of possible binding poses.

  • Scoring and Ranking: Each generated pose is assigned a score that estimates the binding affinity. The poses are then ranked based on their scores.

  • Pose Analysis: The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This analysis provides insights into the structural basis of binding and can guide the design of more potent analogs.

Molecular_Docking_Workflow cluster_inputs Inputs cluster_docking_process Docking Process cluster_analysis Analysis cluster_output Output Prepared_Ligand Prepared Ligand Run_Docking Run Docking Simulation Prepared_Ligand->Run_Docking Prepared_Protein Prepared Protein Define_Binding_Site Define Binding Site (Grid Generation) Prepared_Protein->Define_Binding_Site Define_Binding_Site->Run_Docking Scoring_Ranking Score and Rank Poses Run_Docking->Scoring_Ranking Pose_Analysis Visual Pose Analysis Scoring_Ranking->Pose_Analysis Interaction_Analysis Analyze Key Interactions Pose_Analysis->Interaction_Analysis Binding_Hypothesis Binding Mode Hypothesis Interaction_Analysis->Binding_Hypothesis

A typical workflow for molecular docking studies.

Data Presentation: Hypothetical Docking Results

Compound IDDocking Score (kcal/mol)Key Interactions with PPARγ
1 -9.5H-bond with His323, Hydrophobic interactions with Phe282
2 -8.2H-bond with Ser289, Pi-pi stacking with Tyr473
3 -7.1H-bond with His449

Part 3: Building Predictive Models - QSAR and Pharmacophore Modeling

While docking predicts the binding of individual molecules, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build predictive models based on a series of compounds with known activities.[9][10][11][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[12] These models can be used to predict the activity of novel compounds before they are synthesized.

Step-by-Step Protocol for QSAR Model Development:

  • Data Set Preparation: Compile a dataset of 2-(aryloxy)-2-phenylacetic acid derivatives with their corresponding biological activities (e.g., IC50 or EC50 values). The dataset should be divided into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

  • Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model must be validated using the test set. Statistical metrics such as the squared correlation coefficient (R²) and the predictive R² (q²) are used to assess the quality of the model.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[9][13]

Step-by-Step Protocol for Pharmacophore Modeling:

  • Ligand Alignment: Align a set of active 2-(aryloxy)-2-phenylacetic acid derivatives based on their common structural features.

  • Pharmacophore Generation: Identify the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) that are essential for activity. These features constitute the pharmacophore model.

  • Model Validation: The pharmacophore model can be validated by its ability to distinguish between active and inactive compounds.

  • Virtual Screening: The validated pharmacophore model can be used as a 3D query to search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active.

QSAR_Pharmacophore_Workflow cluster_input Input cluster_qsar QSAR Modeling cluster_pharmacophore Pharmacophore Modeling Compound_Set Set of Compounds with Known Activity Descriptor_Calc Calculate Molecular Descriptors Compound_Set->Descriptor_Calc Ligand_Align Align Active Ligands Compound_Set->Ligand_Align Build_QSAR Build QSAR Model Descriptor_Calc->Build_QSAR Validate_QSAR Validate QSAR Model Build_QSAR->Validate_QSAR Predict_Activity Predict Activity of New Compounds Validate_QSAR->Predict_Activity Generate_Pharm Generate Pharmacophore Model Ligand_Align->Generate_Pharm Validate_Pharm Validate Pharmacophore Model Generate_Pharm->Validate_Pharm Virtual_Screen Virtual Screening Validate_Pharm->Virtual_Screen

Parallel workflows for QSAR and pharmacophore modeling.

Part 4: Assessing Drug-Likeness - In Silico ADMET Prediction

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14][15][16] In silico ADMET prediction has become an indispensable tool in modern drug discovery to identify potential liabilities early in the process.[15][17]

Key ADMET Properties to Predict:

  • Absorption:

    • Solubility: The ability of a compound to dissolve in a solvent.

    • Permeability: The ability of a compound to pass through biological membranes (e.g., Caco-2 permeability).

  • Distribution:

    • Plasma Protein Binding: The extent to which a compound binds to proteins in the blood.

    • Blood-Brain Barrier Penetration: The ability of a compound to cross the blood-brain barrier.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: The potential of a compound to inhibit major drug-metabolizing enzymes.

  • Excretion:

    • The route and rate at which a compound is eliminated from the body.

  • Toxicity:

    • hERG Blockade: The potential to block the hERG potassium channel, which can lead to cardiotoxicity.

    • Mutagenicity and Carcinogenicity: The potential to cause genetic mutations or cancer.

Data Presentation: Hypothetical ADMET Profile

PropertyPredicted ValueRisk
Aqueous Solubility (logS) -3.5Moderate
Caco-2 Permeability (nm/s) 25High
Plasma Protein Binding (%) 95High
CYP2D6 Inhibition YesHigh
hERG Blockade NoLow
Mutagenicity (AMES test) NegativeLow

Conclusion

The in silico modeling of 2-(aryloxy)-2-phenylacetic acids offers a powerful and cost-effective approach to accelerate the discovery of novel therapeutics. By integrating techniques such as molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of this important chemical scaffold, prioritize compounds for synthesis, and identify potential liabilities early in the drug discovery pipeline. This guide has provided a comprehensive and scientifically-grounded workflow to empower researchers in their quest for the next generation of drugs.

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A Senior Application Scientist's Guide to the Physicochemical Properties of Bromo-Fluoro-Substituted Aromatics in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogen atoms, particularly bromine and fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the physicochemical properties of bromo-fluoro-substituted aromatics, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we delve into the causal relationships between molecular structure and observable properties, offering field-proven insights into how the unique interplay of bromine and fluorine can be leveraged to optimize drug candidates. We will explore the nuanced electronic effects governing ring reactivity and pKa, the modulation of lipophilicity and solubility, the enhancement of metabolic stability, and the critical role of non-covalent interactions in crystal packing. This document is structured to serve as a practical and authoritative resource, complete with detailed experimental protocols, data-rich tables, and explanatory diagrams to empower rational drug design.

The Strategic Role of Bromo-Fluoro Aromatics in Medicinal Chemistry

In the intricate process of drug discovery, the modification of a lead compound to enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Halogenation of aromatic rings is a primary strategy to achieve this optimization. While historically viewed as simple bioisosteres of hydrogen, halogens offer a rich palette of electronic and steric diversity. The combination of bromine and fluorine on a single aromatic core is particularly powerful. Fluorine, owing to its high electronegativity and small size, can profoundly alter local electronic environments, lower the pKa of adjacent functional groups, and block sites of metabolic oxidation.[1][2][3] Bromine, being larger and more polarizable, serves as a versatile synthetic handle for cross-coupling reactions and, critically, can participate in potent non-covalent interactions known as halogen bonds.[4] This dual-substituent approach allows for the fine-tuning of a molecule's lipophilicity, metabolic half-life, and binding affinity, ultimately translating to improved therapeutic efficacy and bioavailability.[1]

Electronic Properties: The Inductive vs. Resonance Tug-of-War

The electronic influence of halogens on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[5] Understanding this duality is crucial for predicting a molecule's reactivity and its interaction with biological targets.

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and bromine withdraw electron density from the aromatic ring through the sigma bond network. Due to its superior electronegativity, fluorine exerts a much stronger -I effect than bromine. This effect deactivates the ring towards electrophilic aromatic substitution.[5][6]

  • Resonance Effect (+M): The lone pairs of electrons on the halogens can be delocalized into the π-system of the aromatic ring. This effect donates electron density, primarily to the ortho and para positions, making halogens ortho-para directors for electrophilic substitution despite their overall deactivating nature.[5] The p-orbitals of fluorine are of similar size to carbon's 2p orbitals, leading to less effective orbital overlap compared to the larger p-orbitals of bromine which can engage in p-π conjugation.[7]

This interplay means that a bromo-fluoro aromatic ring is generally electron-deficient, which can be advantageous for resisting oxidative metabolism. Furthermore, this electronic modulation directly impacts the acidity or basicity (pKa) of nearby functional groups. The strong electron-withdrawing nature of these halogens can significantly lower the pKa of amines or increase the acidity of phenols, which is a key consideration for optimizing drug-receptor interactions and ensuring proper ionization states at physiological pH.[8]

Caption: Dual electronic nature of Bromine and Fluorine substituents.

Lipophilicity and Solubility: Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ADME profile.[9] It governs the ability of a molecule to cross cell membranes, but excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.[9] According to 'Lipinski's Rule of 5', an orally administered compound should ideally have a LogP value less than 5.[9]

The introduction of bromine and fluorine provides a mechanism to precisely modulate a compound's lipophilicity:

  • Bromine: As a large, polarizable atom, bromine consistently increases lipophilicity.

  • Fluorine: The effect of fluorine is more context-dependent. A single fluorine atom may have a minimal effect or slightly increase lipophilicity. However, the introduction of motifs like a difluoromethyl (CHF₂) group can often decrease lipophilicity compared to a non-fluorinated analogue, a trend sometimes referred to as the "checkmark-shape" effect.[10] This allows for nuanced adjustments to achieve the optimal hydrophilic-lipophilic balance.

Data Presentation: Lipophilicity of Bromo-Fluoro-Benzenes

CompoundStructureCalculated LogP*
FluorobenzeneC₆H₅F2.27
BromobenzeneC₆H₅Br2.99
1-Bromo-2-fluorobenzeneC₆H₄BrF3.04
1-Bromo-3-fluorobenzeneC₆H₄BrF3.23
1-Bromo-4-fluorobenzeneC₆H₄BrF3.16

*Calculated LogP values are estimations and can vary between algorithms. Experimental validation is crucial.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the gold-standard "shake-flask" method for experimentally determining the n-octanol/water partition coefficient (LogP), a direct measure of lipophilicity.[9][11]

Principle: A compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio of these concentrations yields the partition coefficient.[9]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate buffer (for LogD at a specific pH, e.g., pH 7.4)[12]

  • Centrifuge tubes or separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: To ensure mutual saturation, mix equal volumes of n-octanol and water (or buffer) in a large vessel. Shake vigorously for 24 hours and then allow the layers to separate completely.[12]

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated water (typically a 1:1 or 2:1 ratio). Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the tube and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC).

  • Calculation: Calculate the LogP using the following formula:[9] LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Halogen Bond Interaction in a Binding Pocket.

Spectroscopic Characterization

The unambiguous identification of bromo-fluoro-substituted aromatics relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Protons on the aromatic ring typically resonate in the 6.5-8.0 ppm region. [13][14][15]The coupling patterns (splitting) can provide crucial information about the relative positions of the substituents.

    • ¹³C NMR: Aromatic carbons appear in the 120-150 ppm range. [14]The number of unique signals can reveal molecular symmetry.

    • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds, providing a distinct signal for each unique fluorine environment.

  • Infrared (IR) Spectroscopy: Characteristic absorptions include the aromatic C-H stretch (3030-3100 cm⁻¹) and C=C in-ring vibrations (1500-1660 cm⁻¹). [13][14]* Mass Spectrometry (MS): The presence of bromine is easily identified by its characteristic isotopic pattern, with two major peaks of nearly equal abundance for ⁷⁹Br and ⁸¹Br, separated by 2 mass units.

Conclusion: A Synopsis for the Drug Developer

The incorporation of bromo-fluoro substitution patterns on aromatic rings is far more than a simple act of bioisosterism; it is a sophisticated, multi-parameter optimization strategy. By understanding the fundamental physicochemical principles—the electronic tug-of-war, the nuanced effects on lipophilicity, the metabolic shielding afforded by the C-F bond, and the structure-directing power of halogen bonds—drug development professionals can make more rational and predictive design choices. These substituents serve as powerful tools to overcome common liabilities in lead compounds, enabling the progression of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The successful application of these principles continues to drive the discovery of next-generation therapeutics across a wide range of disease areas.

References

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Investigating the Reactivity of the Carbon-Bromine Bond in Phenoxyacetic Acids: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction and subsequent functionalization of a carbon-bromine (C-Br) bond on the aromatic ring of these molecules provide a powerful and versatile handle for molecular diversification and the exploration of structure-activity relationships (SAR). This technical guide offers an in-depth exploration of the C-Br bond's reactivity within the phenoxyacetic acid framework. We will dissect the fundamental principles governing its reactivity, from electronic and steric influences to the causal logic behind selecting specific reaction conditions. This document provides field-proven, detailed protocols for key palladium-catalyzed cross-coupling reactions, enabling researchers to confidently and effectively leverage this critical functional group in drug discovery and development programs.

The C(sp²)-Br Bond: A Linchpin for Molecular Elaboration

The utility of aryl halides in synthetic chemistry is unparalleled, and among them, aryl bromides represent an optimal balance of reactivity and stability. Unlike the more reactive iodides, bromides are often more cost-effective and exhibit greater stability for multi-step syntheses. Conversely, they are significantly more reactive than the corresponding chlorides, allowing for milder reaction conditions in many critical transformations, particularly palladium-catalyzed cross-coupling reactions.[1]

The C(sp²)-Br bond in a bromophenoxyacetic acid is characterized by its significant strength and polarity. The bond dissociation energy (BDE) for a C-Br bond in bromobenzene is approximately 82.6 kcal/mol.[2] This inherent strength is partly due to the sp² hybridization of the carbon atom and resonance delocalization of the bromine's lone pairs with the aromatic π-system, which imparts a degree of double-bond character to the C-Br linkage.[3] This resonance stabilization makes the C-Br bond on an aromatic ring less susceptible to classical nucleophilic substitution reactions (SNAr) compared to its alkyl C(sp³)-Br counterparts.[3] Consequently, its productive cleavage and functionalization typically require the intervention of a transition metal catalyst.

Factors Modulating Reactivity

The decision-making process for functionalizing the C-Br bond is not monolithic; it is governed by a nuanced interplay of electronic and steric factors inherent to the substrate.

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can profoundly influence the reactivity of the C-Br bond. In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) catalyst.[4] EWGs can render the aromatic ring more electron-deficient, which can facilitate this oxidative addition step. Conversely, EDGs can slow it down. Understanding these electronic biases is crucial for optimizing reaction conditions.

  • Steric Hindrance: The substitution pattern, particularly at the positions ortho to the C-Br bond, can sterically impede the approach of the bulky palladium catalyst complex. This hindrance can necessitate the use of specialized, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) designed to promote the reaction at hindered sites.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[5] For researchers working with bromophenoxyacetic acids, these reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4]

The general catalytic cycle for these reactions provides a self-validating framework for understanding and troubleshooting experiments.

pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-R (Coupled Product) reductive_elimination->product reactants Ar-Br + R-M

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating a carbon-carbon bond between an aryl halide and an organoboron species, such as a boronic acid or ester.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6] The boronic acid reagents are also generally stable, non-toxic, and environmentally benign.

  • Palladium Precatalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. The precatalyst is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[7]

  • Ligand: For simple substrates, phosphine ligands like PPh₃ (triphenylphosphine) are often sufficient. For more challenging or sterically hindered substrates, specialized ligands (e.g., SPhos, XPhos) may be required to accelerate the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[8]

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is frequently used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[9]

This protocol describes a general procedure for coupling a bromophenoxyacetic acid with an arylboronic acid.

Reagent Molar Eq. Purpose
Bromophenoxyacetic Acid1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd(PPh₃)₄0.02 - 0.05Palladium Catalyst
K₂CO₃ (or Cs₂CO₃)2.0 - 3.0Base
Dioxane/Water (4:1)-Solvent System

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromophenoxyacetic acid (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture of dioxane and water (e.g., 5 mL per 1 mmol of starting material).

  • Degassing (Self-Validation Step): The reaction mixture should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for reproducibility. Perform three cycles of vacuum/backfill with the inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring (Self-Validation Step): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromophenoxyacetic acid indicates reaction completion (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl phenoxyacetic acid derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides.[10][11] This transformation is of immense importance in drug development, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals. The reaction allows for the coupling of the C-Br bond with a wide range of primary and secondary amines.[12]

Buchwald-Hartwig Amination Workflow start 1. Assemble Reactants (Ar-Br, Amine, Base) inert_atm 2. Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_solv_cat 3. Add Solvent & Pd Catalyst/Ligand inert_atm->add_solv_cat degas 4. Degas Mixture (Critical Step) add_solv_cat->degas heat 5. Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup Upon Completion purify 8. Purify Product (Chromatography) workup->purify

Caption: Standard Workflow for a Buchwald-Hartwig Amination Experiment.

  • Catalyst System: This reaction is highly dependent on the choice of both the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos). The bulky ligand facilitates the reductive elimination step, which is often rate-limiting and crucial for forming the C-N bond.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine, forming the amide, which then participates in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

This protocol outlines a general procedure for the amination of a bromophenoxyacetic acid.

Reagent Molar Eq. Purpose
Bromophenoxyacetic Acid1.0Starting Material
Amine (R₂NH)1.1 - 1.3Coupling Partner
Pd₂(dba)₃0.01 - 0.02Palladium Precatalyst
Xantphos (or similar)0.02 - 0.04Ligand
NaOtBu1.4Base
Anhydrous Toluene-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube. Add the bromophenoxyacetic acid (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and the ligand (e.g., Xantphos, 0.02 eq).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.1 eq).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring (Self-Validation Step): The reaction progress should be monitored carefully by LC-MS. The strong base can sometimes lead to side reactions if the reaction is heated for too long.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude material is then purified, typically by silica gel chromatography, to yield the N-aryl phenoxyacetic acid.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[13][14] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex molecular architectures and are found in various biologically active molecules.[15] The reaction is co-catalyzed by palladium and a copper(I) salt.[16]

  • Palladium Catalyst: Standard Pd(0) or Pd(II) precatalysts are effective, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial. Its role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used.

This protocol provides a general method for coupling a bromophenoxyacetic acid with a terminal alkyne.

Reagent Molar Eq. Purpose
Bromophenoxyacetic Acid1.0Starting Material
Terminal Alkyne1.2 - 2.0Coupling Partner
PdCl₂(PPh₃)₂0.02Palladium Catalyst
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (TEA)-Base and Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the bromophenoxyacetic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Monitoring (Self-Validation Step): Progress can be followed by TLC or LC-MS. A key visual cue for a successful reaction is often the formation of a triethylammonium bromide salt precipitate.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and filter to remove the ammonium salt. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Strategic Outlook

The carbon-bromine bond on the phenoxyacetic acid scaffold is a remarkably versatile functional group, serving as a reliable anchor point for a wide range of synthetic transformations. Mastery of its reactivity, particularly through palladium-catalyzed cross-coupling reactions, empowers researchers in drug discovery to rapidly generate diverse libraries of analogs for SAR studies. The protocols and mechanistic insights provided in this guide serve as a validated foundation for this work. By understanding the causal relationships between substrates, reagents, and outcomes, scientists can move beyond rote application of procedures to the rational design of synthetic routes, accelerating the journey from hit identification to lead optimization. Future advancements will likely focus on developing even more active and universal catalyst systems, expanding the reaction scope to include more challenging substrates, and performing these transformations under greener, more sustainable conditions.

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  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SciRP.org URL: [Link]

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Exploring the impact of fluorine substitution on phenoxyacetic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's-Guide-to-Fluorine's-Impact-on-Phenoxyacetic-Acid-Bioactivity

An In-depth Technical Guide for Agrochemical and Pharmaceutical Research Professionals

Executive Summary

Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, pivotal in weed management for decades. The strategic incorporation of fluorine into these and other bioactive scaffolds has become a paramount strategy in modern medicinal and agrochemical design. This guide provides a comprehensive technical exploration of the profound impact that fluorine substitution has on the bioactivity of phenoxyacetic acid derivatives. We will dissect the causal relationships between fluorine's unique physicochemical properties and the resultant alterations in biological efficacy. This document moves beyond mere observation to provide a mechanistic understanding, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, empowering researchers to make rational, predictive decisions in the design of next-generation bioactive molecules.

The Strategic Role of Fluorine in Modulating Bioactivity

Phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] Their efficacy is intrinsically linked to their chemical structure, which dictates their absorption, translocation, and interaction with auxin-binding proteins (ABPs).

The introduction of fluorine, the most electronegative element, into an organic molecule is a tactical decision aimed at precisely modulating its properties.[3] Unlike chlorine, which is a common substituent in this class, fluorine offers a unique combination of small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) and extreme electronegativity.[4] This allows it to act as a subtle yet powerful tool to enhance a range of pharmacokinetic and pharmacodynamic parameters, including metabolic stability, binding affinity, and membrane permeability.[4] This guide will explore how these fluorine-imparted changes translate to tangible impacts on the bioactivity of the phenoxyacetic acid core.

The Fluorine Effect: Physicochemical Consequences of Substitution

The decision to incorporate fluorine is rooted in its predictable influence on key molecular properties. Understanding these effects is critical to interpreting subsequent changes in bioactivity.

  • pKa Modulation: Fluorine's potent electron-withdrawing inductive effect can significantly lower the pKa of the carboxylic acid moiety. A lower pKa means the acid is stronger and exists predominantly in its anionic form at physiological pH. This is a double-edged sword: while the anionic form is often required for binding to the target protein, the neutral, protonated form is typically better at crossing lipophilic plant cuticles and cell membranes. Therefore, fluorine substitution provides a mechanism to fine-tune the ratio of charged to uncharged species, directly impacting uptake and translocation.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom replacing a hydrogen on an aromatic ring often slightly increases lipophilicity. This can enhance membrane permeability and absorption. However, more extensive fluorination or the introduction of groups like trifluoromethyl (CF3) can decrease lipophilicity, which might improve aqueous solubility but hinder passage through lipid barriers. This modulation is a key tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol for sp³ C) compared to a carbon-hydrogen (C-H) bond.[5] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by enzymes like cytochrome P450s. This "metabolic shielding" increases the compound's half-life within the target organism, potentially leading to greater efficacy and sustained action.

  • Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation due to electrostatic interactions (e.g., dipole-dipole) and hyperconjugation. This can pre-organize the molecule into a shape that is more favorable for binding to its biological target, thereby increasing potency.[1]

Impact on Biological Activity: A Mechanistic Perspective

Phenoxyacetic acid herbicides exert their effect by hijacking the plant's natural auxin signaling pathway.[1] They bind to auxin receptors, such as TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. This unleashes a massive, uncontrolled expression of auxin-responsive genes, causing epinasty, cell division arrest, and ultimately, plant death.

Fluorine substitution impacts this mechanism at several key junctures:

  • Receptor Binding: Changes in the electronic landscape of the aromatic ring due to fluorine can alter critical interactions (e.g., π-π stacking, hydrogen bonding) within the receptor's binding pocket. The high electronegativity of fluorine can create a polar region that engages in favorable dipole-dipole interactions with amino acid residues, stabilizing the ligand-receptor complex.[6]

  • Translocation: By modulating lipophilicity and pKa, fluorine affects how efficiently the herbicide moves from the leaf surface, through the phloem, to its sites of action in the meristematic tissues.

Diagram 1: Mechanism of Action of Auxin-Mimic Herbicides

Auxin_Mimic_Mechanism cluster_cytoplasm Auxin_Mimic Fluorinated Phenoxyacetic Acid Membrane Cell Membrane (Penetration) Auxin_Mimic->Membrane Receptor TIR1/AFB Receptor Complex Membrane->Receptor Binding Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Targeting Degradation Degradation Proteasome->Degradation ARF Auxin Response Factor (ARF) Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activation Plant_Death Plant Death Gene_Expression->Plant_Death

Caption: Fluorinated phenoxyacetic acids mimic auxin, leading to plant death.

Synthesis and Evaluation Methodologies

A trustworthy investigation into structure-activity relationships requires robust and reproducible methodologies for both synthesis and biological testing.

Experimental Protocol: Synthesis of a Fluorinated Phenoxyacetic Acid

This protocol describes a general and reliable method for synthesizing a fluorinated phenoxyacetic acid derivative via Williamson ether synthesis followed by saponification.

Objective: To synthesize 2-(4-fluorophenoxy)acetic acid from 4-fluorophenol.

Materials:

  • 4-fluorophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step 1: Etherification.

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Check: K₂CO₃ is a sufficiently strong base to deprotonate the phenol, creating a nucleophile that attacks the electrophilic carbon of ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Step 2: Work-up and Isolation of Ester.

    • After cooling, filter off the K₂CO₃ and inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in DCM and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 2-(4-fluorophenoxy)acetate. Purify by column chromatography if necessary.

  • Step 3: Saponification.

    • Dissolve the crude ester in ethanol in a round-bottom flask.

    • Add an aqueous solution of KOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.

    • Self-Validation: The completion of this step is critical. A sample can be taken, acidified, and analyzed via ¹H NMR to confirm the disappearance of the ethyl ester signals (a quartet and a triplet).

  • Step 4: Acidification and Final Product Isolation.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(4-fluorophenoxy)acetic acid.

  • Step 5: Characterization.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Diagram 2: Synthetic Workflow for Fluorinated Phenoxyacetic Acid

Synthesis_Workflow Start 4-Fluorophenol + Ethyl Bromoacetate Step1 Step 1: Etherification (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Crude Ester: Ethyl 2-(4-fluorophenoxy)acetate Step1->Intermediate Step2 Step 2: Saponification (KOH, EtOH/H2O) Intermediate->Step2 Acidification Step 3: Acidification (HCl) Step2->Acidification End Final Product: 2-(4-Fluorophenoxy)acetic acid Acidification->End

Caption: A three-step workflow for synthesizing the target compound.

Experimental Protocol: Herbicidal Bioactivity Assay (Seed Germination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated phenoxyacetic acid derivative on the germination and early growth of a model broadleaf plant (e.g., Lepidium sativum - cress).

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Control (e.g., 2,4-D)

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Seeds of a sensitive indicator species (e.g., cress)

  • Growth chamber with controlled light (16h light/8h dark) and temperature (25°C)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of each test compound in acetone.

    • Create a serial dilution series (e.g., 1000, 100, 10, 1, 0.1 µM) in water containing 0.02% Tween-20. The final acetone concentration should be kept below 0.5% in all solutions to avoid solvent toxicity. A solvent-only control must be included.

  • Assay Setup:

    • Place two sheets of filter paper in each petri dish.

    • Pipette 5 mL of a test solution (or control) into each dish. Prepare three replicate dishes for each concentration.

    • Evenly place 20-30 cress seeds onto the moist filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the dishes in a growth chamber under controlled conditions for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the root length and/or shoot length of each seedling.

    • Calculate the percent inhibition for each concentration relative to the solvent-only control using the formula: % Inhibition = 100 * (1 - (Mean length_test / Mean length_control)).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

    • Self-Validation: The positive control (2,4-D) should yield an IC₅₀ value within the expected literature range, validating the assay's sensitivity and execution.

Structure-Activity Relationship (SAR) Case Studies

The true impact of fluorination is revealed through direct comparison of fluorinated analogues with their parent compounds.

A key study by Huras et al. investigated the herbicidal properties of fluorine analogs of well-known phenoxyacetic herbicides.[7] They synthesized mono- and difluoro-acetic acid derivatives of the phenols used to make 2,4-D, MCPA, and others. Their findings demonstrated that fluorine derivatives of 2,4-D (specifically, 2-(2,4-dichlorophenoxy)fluoroacetic acid and its difluoro counterpart) exhibited notable herbicidal activity against three weed species.[7] This confirms that replacing the hydrogens on the acetic acid side chain with fluorine is a viable strategy for creating active herbicides.

Compound ClassParent HerbicideFluorine ModificationObserved BioactivityReference
Fluorinated 2,4-D Analog 2,4-DReplacement of H with F on the acetic acid side chainMaintained significant herbicidal activity[7]
Fluorinated MCPA Analog MCPAReplacement of H with F on the acetic acid side chainShowed fungistatic activity against Phytophthora cactorum[7]
Fluorinated 2,4,5-T Analog 2,4,5-TReplacement of H with F on the acetic acid side chainShowed fungistatic activity against Phytophthora cactorum[7]
Tetrafluorobenzohydrazide N/A (Derivative)Tetrafluorination of a benzoyl moiety attached to a phenoxyacetyl coreFound to be a highly effective antimicrobial drug candidate[2]

These results suggest that fluorination does not abrogate the core auxin-mimic activity and can even introduce or enhance other bioactivities, such as fungistatic effects. The potent antimicrobial activity of the tetrafluorinated derivative highlights a common theme in fluorine chemistry: polyfluorination can drastically amplify biological effects.[2]

Diagram 3: Logic Flow of Fluorine's Impact on Bioactivity

SAR_Logic cluster_input Molecular Design cluster_properties Physicochemical Changes cluster_outcome Biological Consequences Input Introduce Fluorine (e.g., replace H or Cl) pKa pKa Altered Input->pKa causes LogP Lipophilicity (LogP) Modified Input->LogP causes Stability Metabolic Stability Increased Input->Stability causes Uptake Uptake & Translocation (Absorption) pKa->Uptake Binding Target Binding Affinity (Receptor Interaction) pKa->Binding LogP->Uptake LogP->Binding Stability->Binding Efficacy Overall Bioactivity (e.g., Herbicidal Efficacy) Stability->Efficacy Uptake->Efficacy Binding->Efficacy

Caption: Fluorine substitution alters properties, impacting biological outcomes.

Future Perspectives and Conclusion

The strategic application of fluorine chemistry to the phenoxyacetic acid scaffold remains a fertile ground for discovery. While initial studies confirm the viability of this approach, several areas warrant deeper investigation:

  • Systematic Positional Analysis: A comprehensive study comparing the herbicidal efficacy of fluorine substitution at all available positions on the phenyl ring (ortho, meta, para) is needed to build a predictive model for rational design.

  • Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models, incorporating descriptors for fluorine's electronic and steric properties, could accelerate the discovery of novel, highly potent analogues.[8][9]

  • Exploring New Bioactivities: As seen with the fungistatic properties of some fluorinated analogues, this chemical space may hold potential for developing compounds with novel or dual modes of action, which is a valuable strategy for overcoming resistance.[7]

References

  • Huras, B., Zakrzewski, J., Kiełczewska, A., & Krawczyk, M. (2017). Herbicidal and fungistatic properties of fluorine analogs of phenoxyacetic herbicides. Journal of Fluorine Chemistry, 202, 76-81. [Link]

  • Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198. [Link]

  • Jeschke, P. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA, 58(3), 119-129. [Link]

  • Gawrońska, K., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(8), 4195. [Link]

  • Patel, H., et al. (2024). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Gawrońska, K., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Rosario, M., et al. (2000). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. Toxicological Sciences, 56(1), 133-140. [Link]

  • Huras, B., et al. (2017). Herbicidal and fungistatic properties of fluorine analogs of phenoxyacetic herbicides. Request PDF on ResearchGate. [Link]

  • Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

  • Mattsson, J. L., et al. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology, 33(2), 161-165. [Link]

  • Da Settimo, F., et al. (2001). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. ResearchGate. [Link]

  • Yang, G. F., & Xuan, L. N. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design, 12(35), 4641-4653. [Link]

  • de Oliveira, D. N., et al. (2017). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 41(20), 11763-11770. [Link]

  • Jeschke, P. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Jeschke, P. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

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An In-depth Technical Guide to the Derivatization of Phenylacetic Acid for Novel Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylacetic acid (PAA), a simple arylacetic acid, serves as a profoundly versatile scaffold in synthetic chemistry. Its structural motif is central to a vast array of biologically active molecules, ranging from pharmaceuticals to agrochemicals.[1][2] This technical guide provides a comprehensive exploration of the derivatization of phenylacetic acid, detailing robust synthetic methodologies and elucidating the causal relationships between structural modifications and functional outcomes. We will traverse key derivatization pathways—esterification, amidation, and hydrazide formation—offering field-proven, step-by-step protocols. Furthermore, this guide will illuminate the novel applications of these derivatives in cutting-edge areas of drug discovery, advanced analytical chemistry, and materials science, providing researchers and drug development professionals with a critical resource for innovation.

Introduction: The Enduring Significance of the Phenylacetic Acid Core

Phenylacetic acid (C₈H₈O₂) is a white, crystalline solid with a characteristic honey-like odor.[3][4] Endogenously, it is a catabolite of phenylalanine.[3] However, its true significance in the scientific realm lies in its role as a foundational building block. The PAA structure, comprising a phenyl ring linked to a carboxylic acid group via a methylene bridge, offers a unique combination of aromaticity and acidic functionality.[1] This arrangement allows for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives with fine-tuned physicochemical and biological properties.

Historically, PAA has been a cornerstone in the synthesis of essential medicines like Penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2] Its derivatives are also found in perfumes, agrochemicals, and even serve as plant growth regulators.[1] The continued interest in PAA stems from the proven success of its derivatives and the untapped potential for creating novel molecules with enhanced efficacy, targeted action, and improved safety profiles. This guide is designed to empower researchers to unlock that potential.

Foundational Synthesis of Phenylacetic Acid

Before delving into derivatization, it is crucial to understand the primary synthetic routes to the PAA core itself. A reliable and scalable synthesis is the bedrock of any subsequent chemical modifications.

Hydrolysis of Benzyl Cyanide: The Workhorse Method

The most common and industrially favored method for producing PAA is the hydrolysis of benzyl cyanide.[1] This reaction can be performed under either acidic or basic conditions, with each offering distinct advantages.

  • Acid-Catalyzed Hydrolysis: This method typically employs a strong acid like sulfuric or hydrochloric acid. The nitrile group is protonated, rendering it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In this variant, a strong base such as sodium hydroxide is used. The hydroxide ion directly attacks the nitrile carbon, initiating the hydrolysis cascade.

G

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 equivalent) and 70% sulfuric acid (w/w).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.

Core Derivatization Strategies: A Gateway to Functional Diversity

The carboxylic acid group of PAA is the primary site for derivatization, offering a rich playground for chemical modification. We will focus on three pivotal transformations: esterification, amidation, and hydrazide formation.

Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification of PAA is a powerful strategy for increasing its lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, esters of PAA can act as prodrugs, undergoing in vivo hydrolysis to release the active parent acid.[2]

Causality in Experimental Choices: The choice of catalyst is paramount in esterification. While traditional mineral acids are effective, they can be harsh and lead to side reactions. Heterogeneous catalysts, such as cation-exchanged montmorillonite nanoclays, offer a greener and more selective alternative.[5] These solid acid catalysts are easily separable, reusable, and often provide higher yields with fewer byproducts.[5]

G

Experimental Protocol: Al³⁺-Montmorillonite Catalyzed Esterification of Phenylacetic Acid with p-Cresol [5]

  • Catalyst Preparation: Prepare Al³⁺-montmorillonite nanoclay by ion exchange of sodium montmorillonite with an aluminum salt solution.

  • Reaction Setup: In a round-bottom flask, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), Al³⁺-montmorillonite catalyst (0.5 g), and toluene (30 ml) as the solvent.[5]

  • Reaction: Reflux the mixture with stirring. Monitor the reaction by TLC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. Wash the catalyst with toluene.

  • Work-up: Combine the filtrate and washings. Treat with a 5% NaOH solution in a separatory funnel to remove unreacted acid, followed by washes with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude p-cresyl phenyl acetate. Purify by column chromatography if necessary.

Data Presentation: Impact of Catalyst on Esterification Yield

CatalystYield of p-Cresyl Phenyl Acetate (%)
Al³⁺-montmorilloniteHigh
Zn²⁺-montmorilloniteModerate
Mn²⁺-montmorilloniteModerate
Fe³⁺-montmorilloniteModerate
Cu²⁺-montmorilloniteLow

Note: This table is a qualitative representation based on the findings that Al³⁺-montmorillonite is a highly active catalyst for this reaction.[5]

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond from the carboxylic acid of PAA is a cornerstone of medicinal chemistry. The phenylacetamido group is a key structural feature in numerous drugs, including penicillin G.[2] Direct amidation of carboxylic acids with amines is an atom-economical process, with water as the only byproduct.[6]

Trustworthiness in Protocol Design: Traditional amidation often requires harsh conditions or the use of expensive and wasteful coupling reagents.[7] A more efficient and environmentally benign approach utilizes transition metal catalysts, such as NiCl₂, which can facilitate the direct condensation of PAA and amines under milder conditions.[6][7] This self-validating system avoids the need for activating agents and simplifies purification.

Experimental Protocol: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid with Benzylamine [6]

  • Reaction Setup: In a sealed reaction vessel, combine phenylacetic acid (2 mmol), benzylamine (2.4 mmol), and NiCl₂ (10 mol%) in toluene (20 ml).

  • Reaction: Heat the mixture at 110 °C for 20 hours.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.

Data Presentation: Influence of Substituents on Amidation Yield [6]

Phenylacetic Acid DerivativeAmineYield (%)
Phenylacetic acidBenzylamineGood to Excellent
p-Methoxyphenylacetic acidBenzylamineExcellent
o-Chlorophenylacetic acidBenzylamineModerate
Phenylacetic acidAnilineLow

Note: This table illustrates the electronic and steric effects on the NiCl₂-catalyzed amidation reaction. Electron-donating groups in the para position of PAA generally lead to higher yields, while sterically hindered ortho-substituents and less nucleophilic amines like aniline result in lower yields.[6]

Hydrazide and Hydrazone Formation: Scaffolds for Antimicrobial and Anticancer Agents

Phenylacetic acid hydrazide is a key intermediate for the synthesis of a wide range of heterocyclic compounds and hydrazone derivatives.[8][9] These classes of compounds have garnered significant attention for their potential antimicrobial, anticancer, and analgesic properties.[8][10] The reaction typically proceeds via the ester of PAA, which then reacts with hydrazine hydrate.

G

Experimental Protocol: Synthesis of Phenylacetic Acid Hydrazide and Subsequent Hydrazone Formation [9]

Part A: Synthesis of Phenylacetic Acid Hydrazide

  • Esterification: Prepare the methyl or ethyl ester of phenylacetic acid using a standard Fischer esterification method.

  • Hydrazinolysis: Dissolve the phenylacetate ester (1 equivalent) in ethanol. Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture. The phenylacetic acid hydrazide will often crystallize out. Collect the solid by filtration and recrystallize from ethanol.

Part B: Synthesis of a Phenylacetic Acid Hydrazone Derivative

  • Reaction Setup: Dissolve phenylacetic acid hydrazide (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of glacial acetic acid.

  • Condensation: Add the desired aldehyde or ketone (1 equivalent) to the solution and stir at room temperature or with gentle heating.

  • Isolation: The hydrazone product will typically precipitate from the reaction mixture upon cooling. Collect the solid by filtration and wash with cold ethanol.

Novel Applications of Phenylacetic Acid Derivatives

The derivatization of PAA opens doors to a multitude of advanced applications, extending far beyond its traditional uses.

Drug Discovery and Development
  • hPPAR Agonists for Metabolic Disorders: Specific phenylacetic acid derivatives have been developed as agonists for human peroxisome proliferator-activated receptors (hPPARs).[11] These receptors are crucial in regulating glucose and lipid metabolism, making PAA-based agonists promising candidates for the treatment of type 2 diabetes and dyslipidemia.[11]

  • Anti-inflammatory and Analgesic Agents: By modifying the core PAA structure, novel NSAIDs with improved efficacy and reduced gastrointestinal side effects can be designed.[12][13]

  • Anticancer Therapeutics: Certain PAA derivatives have demonstrated antiproliferative and antitumor properties against various cancer cell lines.[2] The ability to conjugate PAA with other cytotoxic agents also presents a promising strategy for targeted drug delivery.

Advanced Analytical Chemistry

The carboxylic acid functionality of PAA allows for its derivatization with fluorescent tags, enabling highly sensitive detection in complex biological matrices. This is particularly valuable for biomarker analysis.

  • Fluorescence Detection in Biological Samples: PAA can be derivatized with fluorescent labels like Nile blue for its quantification in plasma.[14] This method is crucial for monitoring PAA levels, which can serve as a marker for certain psychiatric conditions.[14] The detection limits for such derivatives can reach the picomolar range, showcasing the power of this approach.[14]

Data Presentation: Detection Limits of Derivatized PAA

Derivatization ReagentDetection MethodMatrixDetection Limit
Nile BlueHPLC-VDLIFPlasma7.33 x 10⁻¹¹ M
DMEQ-hydrazideHPLC with FluorescencePlasma/Urine10 fmol

Note: VDLIF stands for Visible Diode Laser-Induced Fluorescence. DMEQ-hydrazide is 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide.[14][15]

Conclusion and Future Outlook

Phenylacetic acid, a seemingly simple molecule, continues to be a powerhouse in chemical synthesis and drug discovery. The derivatization strategies outlined in this guide—esterification, amidation, and hydrazide formation—provide a robust toolkit for creating a vast chemical space of novel compounds. The ability to systematically modify the PAA scaffold allows for the fine-tuning of biological activity, pharmacokinetic properties, and analytical detectability. As we move forward, the integration of computational modeling with these synthetic strategies will undoubtedly accelerate the discovery of next-generation PAA derivatives for a wide range of applications, from targeted therapeutics to advanced functional materials. The enduring legacy of phenylacetic acid is a testament to the profound potential held within well-understood chemical cores.

References

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  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea - ResearchGate . (URL: [Link])

  • 15 Phenylacetic Acid Manufacturers in 2025 - Metoree . (URL: [Link])

  • The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex . (URL: [Link])

  • Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . (URL: [Link])

  • Synthesis of acylhydrazones of phenylacetic acid. - ResearchGate . (URL: [Link])

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI . (URL: [Link])

  • Phenylacetic acid - Sciencemadness Wiki . (URL: [Link])

  • US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google P
  • Phenylacetic acid derivatives as hPPAR agonists - PubMed . (URL: [Link])

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Methodological & Application

The Ullmann Condensation: A Modern Guide to Diaryl Ether Synthesis for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl ether motif is a cornerstone in the architecture of a vast array of biologically active molecules, high-performance polymers, and advanced materials. Its synthesis, therefore, is of paramount importance to researchers in drug development and materials science. The Ullmann condensation, a classic name-reaction, has for over a century been a principal method for forging this critical C-O bond. This guide provides an in-depth exploration of the Ullmann condensation, from its fundamental mechanism to modern, optimized protocols, designed for the contemporary research environment.

The Enduring Relevance of the Ullmann Condensation

First described by Fritz Ullmann in 1905, the classical Ullmann condensation involved the copper-promoted reaction of an aryl halide with a phenol in the presence of a base, often at punishingly high temperatures.[1][2] While effective, these harsh conditions limited its application to robust substrates and hampered its widespread use. However, the last few decades have witnessed a renaissance of the Ullmann reaction. The advent of soluble copper(I) catalysts, in conjunction with a diverse toolkit of ligands, has dramatically expanded its synthetic utility, allowing for milder reaction conditions and a broader substrate scope.[3][4] These advancements have solidified the Ullmann condensation's position as a versatile and practical alternative to other C-O bond-forming methodologies, such as the Buchwald-Hartwig amination.[1]

The diaryl ether linkage is a prevalent feature in numerous natural products and pharmaceuticals, underscoring the continued need for reliable and efficient synthetic routes.[5][6] This guide will delve into the mechanistic underpinnings of the modern Ullmann condensation and provide detailed, field-proven protocols to empower researchers to confidently apply this powerful transformation in their own synthetic endeavors.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. While the precise mechanism of the Ullmann condensation can be influenced by the specific reactants and conditions, a generally accepted catalytic cycle for the modern, copper(I)-catalyzed reaction provides a valuable framework.[3]

The currently favored mechanism proceeds via a Cu(I)/Cu(III) catalytic cycle, a departure from earlier proposals that involved radical intermediates.[7] The key steps are as follows:

  • Ligand Association: The reaction is initiated by the coordination of a ligand to the copper(I) catalyst. This step is critical in modern Ullmann reactions as the ligand modulates the solubility, stability, and reactivity of the copper center.

  • Formation of a Copper(I) Phenoxide: The ligated copper(I) complex then reacts with the phenol in the presence of a base to form a copper(I) phenoxide intermediate. The choice of base is crucial to deprotonate the phenol without interfering with the catalyst or other functional groups.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-determining step and results in the formation of a transient and highly reactive copper(III) species.

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired diaryl ether product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.[3]

This mechanistic understanding informs the rational selection of each reaction component, as will be detailed in the subsequent sections.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_L Cu(I)-Ligand Complex CuI_OAr Cu(I) Phenoxide CuI_L->CuI_OAr + Phenol, - Base-H+ CuIII_species Cu(III) Intermediate CuI_OAr->CuIII_species + Aryl Halide (Ar'-X) Product Diaryl Ether CuIII_species->Product Reductive Elimination Product->CuI_L Regenerated Catalyst Phenol Phenol (Ar-OH) Phenol->CuI_OAr ArX Aryl Halide (Ar'-X) ArX->CuIII_species Base Base Base->CuI_OAr Ligand Ligand Ligand->CuI_L Cu_Source Cu(I) Source Cu_Source->CuI_L

Figure 1: A simplified representation of the proposed catalytic cycle for the copper-catalyzed Ullmann condensation for diaryl ether synthesis.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success of an Ullmann condensation hinges on the judicious selection of several key parameters. The interplay between these factors determines the reaction's efficiency, yield, and substrate scope.

The Copper Source: The Heart of the Catalyst

While early Ullmann reactions utilized stoichiometric amounts of copper powder or copper bronze, modern protocols almost exclusively employ catalytic quantities of a copper(I) salt.[8][9] Common and effective choices include:

  • Copper(I) Iodide (CuI): Often the catalyst of choice due to its reactivity and commercial availability.

  • Copper(I) Bromide (CuBr): A viable alternative to CuI.[3]

  • Copper(I) Chloride (CuCl): Also effective, particularly in certain ligand systems.[10]

  • Copper(I) Oxide (Cu₂O): A stable and easily handled precursor.

The choice of the copper(I) source is often intertwined with the selection of the ligand, as the in situ formation of the active catalytic species is paramount.

The Ligand: The Key to Mild and Efficient Reactions

The introduction of ligands has been the single most significant advancement in the Ullmann condensation, enabling reactions to proceed at significantly lower temperatures (often 80-120 °C) and with improved yields.[4][11] Ligands serve to:

  • Solubilize the copper salt: This is crucial for achieving a homogeneous catalytic system.

  • Stabilize the copper catalyst: Preventing catalyst decomposition and promoting turnover.

  • Modulate the reactivity of the copper center: Facilitating the oxidative addition and reductive elimination steps.

A wide variety of ligands have been successfully employed, with some of the most effective being:

  • 1,10-Phenanthroline and its derivatives: These bidentate nitrogen ligands are highly effective at accelerating the reaction and are particularly well-suited for challenging couplings.[11][12]

  • N,N-Dimethylglycine: An inexpensive and efficient amino acid-derived ligand that has shown broad applicability.[13]

  • Diketones: Such as 1,3-diphenyl-1,3-propanedione, have been reported to be effective ligands.[14]

The optimal ligand often depends on the specific substrates being coupled. Therefore, a small screening of ligands can be a worthwhile endeavor when developing a new Ullmann condensation.

The Base: The Proton Acceptor

The role of the base is to deprotonate the phenol, forming the nucleophilic phenoxide. The choice of base is critical, as it must be strong enough to effect deprotonation but not so reactive that it leads to side reactions or catalyst deactivation. Commonly used bases include:

  • Cesium Carbonate (Cs₂CO₃): A highly effective base that often provides superior results, likely due to the high solubility of cesium phenoxides.[8]

  • Potassium Carbonate (K₂CO₃): A more economical alternative to Cs₂CO₃ that is effective in many cases.[15]

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that has proven to be efficient, particularly in combination with amino acid-based ligands.[6]

The Solvent: The Reaction Medium

The solvent must be capable of dissolving the reactants and the catalytic species at the reaction temperature. It should also be inert to the reaction conditions. High-boiling polar aprotic solvents are generally preferred. Common choices include:

  • Toluene: A nonpolar solvent that is effective in some modern protocols.[8]

  • Dioxane: A polar aprotic solvent with a suitable boiling point.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can facilitate the reaction but may be difficult to remove during workup.[14]

  • Dimethyl Sulfoxide (DMSO): Another highly polar solvent that can be effective, particularly for less reactive substrates.[14]

Experimental Protocols: From Theory to Practice

The following protocols are provided as a starting point for researchers. It is important to note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

General Protocol for Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a robust starting point for a wide range of aryl bromides and phenols, utilizing 1,10-phenanthroline as a ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous toluene or dioxane (3-5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and the phenol (1.2 mmol) to the flask.

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with 1 M aqueous sodium hydroxide (2 x 15 mL) to remove any unreacted phenol, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Figure 2: A general experimental workflow for a copper-catalyzed Ullmann condensation for diaryl ether synthesis.

Comparative Data: A Guide to Catalyst System Selection

The following table provides a summary of various catalytic systems that have been successfully employed for the Ullmann synthesis of diaryl ethers. This data can serve as a guide for selecting a starting point for a specific synthetic challenge.

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenolCuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Toluene11091[8]
Iodobenzene4-MethoxyphenolCuI (10)N,N-Dimethylglycine (20)K₂CO₃ (2)Dioxane9085[13]
4-ChloronitrobenzenePhenolCu₂O (10)NoneK₂CO₃ (1.5)DMF15082[16]
4-IodotoluenePhenolCuI (15)1,3-Diphenyl-1,3-propanedione (15)KF/Al₂O₃ (5)Toluene11095[14]

Troubleshooting and Key Considerations

  • Reaction Failure or Low Yield: If the reaction fails to proceed or gives a low yield, consider the following:

    • Inert Atmosphere: Ensure that the reaction was set up under strictly anhydrous and oxygen-free conditions.

    • Catalyst Activity: The quality of the copper(I) source can be critical. Consider using freshly purchased or purified catalyst.

    • Ligand Choice: The chosen ligand may not be optimal for the specific substrates. A small ligand screen is recommended.

    • Base Strength: The base may not be strong enough to deprotonate the phenol. Consider a stronger base, such as K₃PO₄ or Cs₂CO₃.

    • Temperature: While modern protocols are milder, some challenging substrates may require higher temperatures.

  • Substrate Scope:

    • Aryl Halides: The reactivity of aryl halides generally follows the order I > Br > Cl. Electron-deficient aryl halides are typically more reactive than electron-rich ones.[17]

    • Phenols: The acidity of the phenol can influence the reaction rate. Electron-withdrawing groups on the phenol increase its acidity and can facilitate deprotonation.

Conclusion

The Ullmann condensation for the synthesis of diaryl ethers has evolved from a classical, high-temperature reaction to a versatile and widely applicable modern synthetic tool. The development of ligand-accelerated, copper-catalyzed protocols has made this transformation accessible for the construction of complex molecules under relatively mild conditions. By understanding the underlying mechanism and the key experimental parameters, researchers can rationally design and optimize Ullmann condensations for their specific synthetic targets. The protocols and data presented in this guide are intended to serve as a solid foundation for the successful application of this venerable yet vibrant reaction in the pursuit of new discoveries in medicinal chemistry and materials science.

References

  • Benchchem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
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  • Goodbrand, H. B. & Hu, N.-X. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link].

  • RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
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  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link].

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Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 4-bromo-2-fluorophenol, a critical building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The unique substitution pattern of this substrate, featuring a bromine atom for cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a phenolic hydroxyl group for further functionalization, makes it a highly valuable reagent.[1] This document delves into the mechanistic intricacies, offers optimized experimental protocols, and provides practical troubleshooting advice to empower researchers in leveraging this versatile reaction.

The Strategic Importance of 4-bromo-2-fluorophenol in Synthesis

The presence of both a fluorine atom and a hydroxyl group on the phenyl ring of 4-bromo-2-fluorophenol imparts unique reactivity and offers significant advantages in molecular design. The fluorine atom can modulate the acidity of the phenolic proton, influence the electronic properties of the aromatic ring, and provide a metabolic blocking site in drug candidates. The hydroxyl group serves as a handle for introducing further molecular complexity through etherification or esterification. The bromine atom, positioned for facile oxidative addition to a palladium catalyst, is the key to constructing biaryl scaffolds via the Suzuki-Miyaura coupling.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorophenol to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar') Reductive Elimination Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: A Parameter Guide

The success of a Suzuki coupling with 4-bromo-2-fluorophenol hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.

  • Palladium Precatalysts: Air-stable Pd(II) precatalysts, such as PdCl₂(dppf) or Buchwald precatalysts (e.g., XPhos Pd G3), are often preferred for their ease of handling and efficient generation of the active Pd(0) species in situ.

  • Ligands: The choice of phosphine ligand is critical. For the electron-rich 4-bromo-2-fluorophenol, bulky and electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, SPhos) are highly recommended.[5] These ligands promote both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.

The Crucial Role of the Base

The base is essential for activating the boronic acid. A comparative analysis of common bases is presented below.

BaseStrengthCommon Applications & Remarks
K₂CO₃ ModerateA widely used and cost-effective choice. Often a good starting point for optimization.
Cs₂CO₃ StrongOften provides higher yields, particularly with sterically hindered substrates. Its high solubility can be advantageous.
K₃PO₄ StrongA strong, non-nucleophilic base that is effective in many cases, especially when other bases fail.
NaOH/KOH StrongInexpensive and strong, but their high nucleophilicity can lead to side reactions like ester hydrolysis if such functional groups are present.

For the coupling of 4-bromo-2-fluorophenol, K₂CO₃ and K₃PO₄ are generally reliable choices.

Solvent Systems

A variety of solvents can be employed, often in biphasic mixtures with water to aid in dissolving the inorganic base.

Solvent SystemPolarityTypical Ratios (Organic:Water) & Remarks
1,4-Dioxane/Water Polar AproticA robust and widely applicable system, often used in ratios of 4:1 or 3:1. Provides good solubility for a range of reactants.[6]
Toluene/Water NonpolarA common choice, particularly for reactions requiring higher temperatures.[6]
THF/Water Polar AproticA versatile solvent that can promote coupling, though its lower boiling point may limit the reaction temperature.[6]
DMF/Water Polar AproticUseful for substrates with poor solubility, but can sometimes lead to side reactions like hydrodehalogenation.[6]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4-bromo-2-fluorophenol with various arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4-bromo-2-fluorophenol, boronic acid, and base in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add palladium catalyst and ligand. B->C D Add degassed solvent system. C->D E Heat the mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and add water and an organic solvent. F->G H Separate layers and extract the aqueous phase. G->H I Combine organic layers, wash, dry, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • 4-bromo-2-fluorophenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst and phosphine ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Example Reaction Conditions and Yields

The following table provides a summary of representative reaction conditions for the Suzuki coupling of 4-bromo-2-fluorophenol with various boronic acids.

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent (Ratio)Temp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001292
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O (5:1)901688
3-Thiopheneboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (10:1)110875
4-Formylphenylboronic acidXPhos Pd G3 (2)-K₂CO₃ (2)THF/H₂O (4:1)802485

Note: Yields are illustrative and can vary based on the specific reaction scale and purity of reagents.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems and their solutions.

Troubleshooting_Flowchart Start Low or No Product Formation Check_Catalyst Is the catalyst active? Consider a new bottle or precatalyst. Start->Check_Catalyst Check_Inertness Was the reaction atmosphere strictly inert? Start->Check_Inertness Check_Reagents Are the boronic acid and base of good quality? Start->Check_Reagents Consider_Conditions Optimize temperature, solvent, or base. Start->Consider_Conditions Side_Reaction Side Reaction Observed Dehalogenation Dehalogenation of starting material? Side_Reaction->Dehalogenation Homocoupling Homocoupling of boronic acid? Side_Reaction->Homocoupling Solve_Dehalogenation Use a non-protic solvent or a weaker base. Dehalogenation->Solve_Dehalogenation Solve_Homocoupling Ensure rigorous exclusion of oxygen. Homocoupling->Solve_Homocoupling

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

  • Low or No Conversion:

    • Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[5] Using air-stable precatalysts can mitigate this issue.

    • Poor Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation.[7] Use fresh or properly stored reagents. The base should be finely powdered and dry.

  • Side Reactions:

    • Dehalogenation: The reduction of the aryl bromide to the corresponding arene is a common side reaction. This can be caused by hydride sources in the reaction mixture.[5] Consider using a different solvent or a weaker base.

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[8] Rigorous degassing and maintaining an inert atmosphere are crucial for suppression.

  • Challenges with the Phenolic Group:

    • The phenolic proton is acidic and can be deprotonated by the base. While this generally does not inhibit the reaction, it is a factor to consider in the overall stoichiometry of the base. In some cases, protection of the hydroxyl group (e.g., as a benzyl ether) may be beneficial, especially if subsequent reaction conditions are harsh.[1]

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-2-fluorophenol is a powerful and versatile transformation for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and streamline the synthesis of complex molecular targets. This guide provides a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

  • Ahmad, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3853. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link]

  • Koutentis, P. A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 79-100. [Link]

  • Vassar College. (2014). The Suzuki Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ali, H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(5), 1939-1951. [Link]

  • ResearchGate. (2017). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

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19F NMR spectroscopy for analysis of fluorinated organic molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to ¹⁹F NMR Spectroscopy for the Analysis of Fluorinated Organic Molecules

Authored by: A Senior Application Scientist

Introduction: The Fluorine Advantage in Molecular Analysis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Approximately 20-30% of all pharmaceutical drugs contain at least one fluorine atom, a testament to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity.[1] This prevalence necessitates robust analytical techniques for the precise characterization of these fluorinated compounds. Among the available methods, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful and indispensable tool.[2][3]

The unique properties of the fluorine-19 nucleus—including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in biological systems—provide a clean and highly sensitive window into molecular structure and behavior.[4][5] The remarkable sensitivity of the ¹⁹F chemical shift to the local electronic environment, spread across a vast spectral range, makes it an exquisite reporter for structural elucidation, conformational analysis, and probing molecular interactions.[1][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, field-proven protocols, and advanced applications of ¹⁹F NMR. It is designed not as a rigid manual, but as an in-depth technical resource grounded in both theoretical understanding and practical expertise.

Part 1: Fundamental Principles of ¹⁹F NMR

A mastery of ¹⁹F NMR begins with understanding the intrinsic properties of the ¹⁹F nucleus and how they translate into observable spectral parameters.

The ¹⁹F Nucleus: An Ideal NMR Probe

The utility of ¹⁹F NMR stems directly from the favorable nuclear properties of the fluorine-19 isotope:

  • Spin ½ Nucleus: Like a proton (¹H), the ¹⁹F nucleus has a nuclear spin of ½. This results in sharp, well-resolved NMR signals and straightforward spectral interpretation without the complications of quadrupolar broadening.

  • 100% Natural Abundance: All naturally occurring fluorine is the ¹⁹F isotope, maximizing the potential signal from a given sample size without the need for isotopic enrichment.[5]

  • High Gyromagnetic Ratio (γ): The gyromagnetic ratio of ¹⁹F is the second highest among all stable nuclei, only slightly lower than that of ¹H.[1] This high γ translates to a strong NMR signal, making ¹⁹F the third most receptive nucleus for NMR analysis after tritium (³H) and protium (¹H).[5]

  • No Biological Background: Biological systems are virtually devoid of naturally occurring organofluorine compounds.[2][6] This provides a "silent" background, ensuring that any observed ¹⁹F signal is unambiguously from the molecule of interest, which is a major advantage for studying drugs in complex biological matrices.[2][6]

The ¹⁹F Chemical Shift (δ): A Sensitive Reporter

The most striking feature of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm.[3][5] This is dramatically wider than the ~14 ppm range for ¹H NMR.[3]

Causality: This wide dispersion is due to the greater number of electrons surrounding the fluorine nucleus compared to hydrogen.[7] The chemical shift is highly dependent on the local electronic environment; subtle changes in molecular structure, conformation, or intermolecular interactions (e.g., ligand binding to a protein) can induce significant and easily detectable changes in the ¹⁹F chemical shift.[1][3] This sensitivity makes ¹⁹F a powerful "spectroscopic spy" for probing molecular changes.[8][9]

Practical Advantage: The broad chemical shift range minimizes the likelihood of signal overlap, even in complex mixtures of fluorinated compounds.[10] This simplifies spectral analysis and enhances the reliability of quantitative measurements.

Referencing: ¹⁹F chemical shifts are typically referenced to an external or internal standard. Neat trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0 ppm), but due to its environmental impact, other secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are commonly used.[4][5]

Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Organic Moieties
Functional Group TypeChemical Shift Range (ppm vs. CFCl₃)
Acyl Fluorides (R-COF)+20 to +50
Sulfonyl Fluorides (R-SO₂F)+40 to +70
Aromatic Fluorides (Ar-F)-90 to -170
Trifluoromethyl (Ar-CF₃)-55 to -70
Trifluoromethyl (Alkyl-CF₃)-60 to -80
Difluoromethylene (-CF₂-)-90 to -125
Fluoromethylene (-CH₂F)-200 to -240
Source: Data compiled from multiple chemical shift tables.[11][12][13]
Spin-Spin (J) Coupling: Through-Bond Structural Information

¹⁹F nuclei couple with other magnetically active nuclei (like ¹H, ¹³C, ³¹P, and other ¹⁹F nuclei) through chemical bonds. This interaction, known as J-coupling or scalar coupling, splits NMR signals into multiplets and provides invaluable information about covalent connectivity.

  • Heteronuclear Coupling (e.g., JHF, JCF): Coupling between ¹⁹F and ¹H is very common. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei. Geminal (²JHF) and vicinal (³JHF) couplings are particularly useful for structural assignment.

  • Homonuclear Coupling (JFF): Coupling between different ¹⁹F nuclei within the same molecule is also frequently observed.

Key Insight: ¹⁹F coupling constants are often significantly larger than their ¹H-¹H counterparts and can be observed over a greater number of bonds (long-range coupling).[5][13] This "far-reaching" coupling provides structural constraints for atoms that are spatially distant but connected through the covalent framework.[14][15]

Table 2: Representative ¹⁹F Coupling Constants (J)
Coupling TypeNumber of BondsTypical Range (Hz)
¹⁹F-¹H (geminal)²JHF40 - 80
¹⁹F-¹H (vicinal)³JHF2 - 30
¹⁹F-¹³C (direct)¹JCF160 - 350 (negative values)
¹⁹F-¹⁹F (geminal)²JFF150 - 350
¹⁹F-¹⁹F (vicinal)³JFF0 - 40
¹⁹F-¹⁹F (long-range)⁴JFF, ⁵JFF0 - 30
Source: Data compiled from established NMR resources.[5][11][16]

Part 2: Application Notes and Experimental Protocols

This section provides validated, step-by-step protocols for common and essential ¹⁹F NMR experiments. The causality behind key parameter choices is explained to empower the user to adapt these methods to their specific research needs.

Protocol: Sample Preparation for Routine and Quantitative ¹⁹F NMR

High-quality data begins with meticulous sample preparation. This protocol is suitable for both routine characterization and rigorous quantitative analysis (qNMR).

Methodology:

  • Analyte & Standard Weighing:

    • Accurately weigh the fluorinated analyte into a clean vial. For quantitative NMR (qNMR), also weigh a suitable, certified internal standard.[4] The standard should be a high-purity, non-volatile solid with a simple ¹⁹F NMR signal that does not overlap with the analyte signals.

    • Expertise & Experience: The choice of internal standard is critical for qNMR. A fluorinated standard is preferred as it ensures similar relaxation properties and excitation profiles to the analyte. Using a certified reference material (CRM) is essential for metrological traceability.[4]

  • Solvent Addition:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final analyte concentration typically between 1-10 mM.[4] Ensure the total volume is sufficient for your NMR tube (typically 0.6-0.7 mL for a standard 5 mm tube).[17]

  • Dissolution & Transfer:

    • Ensure complete dissolution of both the analyte and standard, using gentle vortexing or sonication if necessary.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[17] Transfer the clear solution to a high-quality NMR tube.

  • Spectrometer Insertion:

    • Cap the NMR tube, wipe it clean, and insert it into the spectrometer spinner. Place the sample in the NMR magnet.

Protocol: Standard 1D ¹⁹F NMR for Structural Analysis

This is the workhorse experiment for purity assessment, reaction monitoring, and initial structural characterization.

Methodology:

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the NMR probe to the ¹⁹F frequency.

    • Shim the magnetic field to achieve good homogeneity, which is critical for sharp lines and accurate signal integration.[4]

  • Acquisition Parameter Setup:

    • Pulse Program: Select a standard 1D pulse-acquire sequence, often with ¹H decoupling (e.g., zgpg30 with decoupling on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured. The vast chemical shift range is a key feature of ¹⁹F NMR.[5]

    • Transmitter Frequency Offset (O1P): Center the spectral width on the expected region of your ¹⁹F signals (e.g., around -120 ppm for many aromatic fluorides).

    • Pulse Angle (p1): Use a 30-45° flip angle for routine analysis to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse is often used in conjunction with a longer delay.[18]

    • Relaxation Delay (d1): For routine spectra, a delay of 1-2 seconds is usually sufficient. Trustworthiness: For accurate quantitative results, the relaxation delay must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus of interest (analyte and standard) to ensure complete relaxation and accurate signal integration.[13]

    • Number of Scans (ns): Adjust based on sample concentration. For a ~5 mM sample, 16-64 scans are often adequate to achieve good signal-to-noise.

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier Transformation.

    • Carefully phase the spectrum and apply a baseline correction algorithm.

    • Integrate the signals for relative quantification or comparison to an internal standard.

Workflow: Quantitative ¹⁹F NMR (qNMR)

qNMR is a primary analytical method for determining the purity or concentration of fluorinated compounds without requiring a specific reference standard for the analyte itself.[18]

Core Principle: In a properly acquired spectrum, the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, one can calculate the analyte's concentration with high precision.[10][19]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh analyte & certified internal standard prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Set Key Parameters (90° pulse, d1 ≥ 5*T₁) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform, Phase, & Baseline Correct acq3->proc1 proc2 Integrate Analyte & Standard Signals proc1->proc2 proc3 Calculate Concentration/ Purity using Formula proc2->proc3 caption Quantitative ¹⁹F NMR (qNMR) Workflow.

Quantitative ¹⁹F NMR (qNMR) Workflow.

Protocol: 2D ¹H-¹⁹F HOESY for Conformational Analysis

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the heteronuclear equivalent of the ¹H-¹H NOESY experiment. It detects through-space correlations between ¹H and ¹⁹F nuclei, providing crucial information about 3D structure and molecular conformation.[20][21]

Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one nuclear spin population affects the intensity of another spin's signal if they are close in space (typically < 5 Å), mediated by dipolar cross-relaxation.[7] A HOESY experiment maps these interactions, revealing which protons are spatially proximate to which fluorine atoms.

Methodology:

  • Spectrometer & Sample Setup:

    • Prepare the sample as described in Protocol 2.1. A slightly higher concentration (5-20 mM) may be beneficial.

    • Acquire and reference standard 1D ¹H and ¹⁹F spectra first to determine the exact spectral widths needed for each dimension.

  • Acquisition Parameter Setup:

    • Pulse Program: Select a standard 2D HOESY pulse sequence (e.g., hoesyph on Bruker systems).

    • Spectral Widths (SW1 for ¹H, SW2 for ¹⁹F): Set the spectral widths in both dimensions just wide enough to encompass all signals of interest.

    • Mixing Time (d8): This is the most critical parameter. It is the duration during which the NOE transfer occurs. A range of mixing times (e.g., 200 ms, 500 ms, 800 ms) should be tested to find the optimal value for the molecule's size and dynamics.[22]

    • Number of Increments (in F1): Set the number of t₁ increments (e.g., 256-512) to achieve the desired resolution in the indirect (¹H) dimension.

    • Number of Scans (ns): 2D experiments require more scans per increment than 1D experiments. Start with 8 or 16 scans and increase as needed for good signal-to-noise.

  • Data Acquisition & Processing:

    • Acquire the 2D data set. This can take several hours.

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform 2D Fourier Transformation.

    • Phase and baseline correct the 2D spectrum.

    • Analyze the resulting spectrum for cross-peaks, where a peak at (δ¹H, δ¹⁹F) indicates spatial proximity between that specific proton and fluorine.

G p1 90° ¹H Pulse (Excite Protons) t1 Evolution (t₁) (Frequency Labeling of ¹H) p1->t1 p2 90° ¹H Pulse (Store Magnetization) t1->p2 mix Mixing Time (d8) (¹H → ¹⁹F NOE Transfer) p2->mix p3 90° ¹⁹F Pulse (Create Observable Signal) mix->p3 acq Acquisition (t₂) (Detect ¹⁹F Signal) p3->acq caption Conceptual Workflow of a 2D ¹H-¹⁹F HOESY Experiment.

Conceptual Workflow of a 2D ¹H-¹⁹F HOESY Experiment.

Part 3: Advanced Applications in Drug Discovery

The unique advantages of ¹⁹F NMR make it particularly well-suited for addressing key challenges in the drug discovery pipeline.[1]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a premier technique for fragment screening.[2][3] In this approach, a library of low-molecular-weight, fluorinated "fragments" is screened for weak binding to a biological target (e.g., a protein).

  • Ligand-Observed Screening: A simple 1D ¹⁹F NMR spectrum is taken of a mixture of fluorinated fragments in the absence and presence of the target protein.[2][23] Changes in the ¹⁹F chemical shift, line broadening, or signal intensity indicate that a fragment is binding to the target.[24] The lack of background signals and minimal signal overlap allows for the screening of dozens of fragments simultaneously.[25]

  • Competition Experiments: Once a binding fragment is identified, it can be used as a "spy molecule".[2] A library of non-fluorinated compounds can then be screened. If a new compound binds to the same site, it will displace the fluorinated spy, causing its ¹⁹F NMR signal to revert to its "unbound" state, providing a clear and robust readout of competitive binding.[2][26]

In Vivo Metabolism and Pharmacokinetics

The absence of a biological background signal makes ¹⁹F NMR and Magnetic Resonance Imaging (MRI) ideal for tracking the fate of fluorinated drugs and their metabolites directly in biofluids or even in vivo.[5][27] This allows for non-invasive studies of drug distribution, metabolism, and pharmacokinetics without the need for radiolabeling, providing invaluable data for drug development.[27][28]

Conclusion

¹⁹F NMR spectroscopy is far more than a niche technique; it is a fundamental and versatile tool for the analysis of fluorinated organic molecules. Its high sensitivity, wide chemical shift dispersion, and freedom from biological background signals provide unparalleled clarity and quantitative accuracy. From routine purity checks and complex structural elucidation to high-throughput screening in drug discovery, ¹⁹F NMR offers robust and reliable solutions. By understanding the core principles behind the experimental parameters and applying the validated protocols described herein, researchers can fully exploit the power of the fluorine nucleus as a precise and informative spectroscopic probe.

References

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Retrieved from [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6187. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F-NMR in target-based drug discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • ResearchGate. (n.d.). Section of a 19 F, 1 H-HOESY NMR spectrum of 1/3 adduct (9.6 mM) at.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Retrieved from [Link]

  • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PubMed Central. Retrieved from [Link]

  • Northwestern University. (n.d.). 2D HOESY Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved from [Link]

  • University of Bristol Research Portal. (2019). Improving the accuracy of >1>H–>19>F internuclear distance measurement using 2D >1>H–>19>F HOESY. Retrieved from [Link]

  • Dalvit, C., Fagerness, P. E., Hsl, D. T., Mongillo, D. A., & Stockman, B. J. (2002). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 124(26), 7702–7709. Retrieved from [Link]

  • YouTube. (2021). 19F NMR of Pharmaceuticals. Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated aromatic compounds (HACs) represent a diverse class of molecules with significant implications in environmental science, toxicology, and pharmaceutical development. Their analysis is often challenging due to their chemical stability, potential for bioaccumulation, and the complexity of sample matrices. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous identification and precise quantification of these compounds. This guide provides a comprehensive overview of HRMS-based methodologies, detailing the core principles, instrumentation, and step-by-step protocols for the analysis of HACs. It is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of HAC analysis, from sample preparation to final data interpretation.

Introduction: The Analytical Challenge of Halogenated Aromatic Compounds

Halogenated aromatic compounds are characterized by one or more halogen atoms (F, Cl, Br, I) bonded to an aromatic ring structure. This category includes a wide range of substances, from persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and dioxins to active pharmaceutical ingredients (APIs) and their metabolites.[1][2] The presence and concentration of these compounds are of great interest due to their potential for toxicity, environmental persistence, and bioaccumulation in the food chain.[1][3]

Traditional analytical methods can struggle with the analysis of HACs for several reasons:

  • Isomeric Complexity: Many HACs exist as numerous isomers or congeners, which have the same mass but different structures and toxicities, making chromatographic separation and distinct identification crucial.[4]

  • Matrix Interferences: Environmental and biological samples are inherently complex, often containing compounds that can interfere with the detection of target analytes.[5][6]

  • Low Concentrations: Many HACs, particularly environmental contaminants, are present at trace or ultra-trace levels (parts-per-trillion or lower), requiring highly sensitive analytical techniques.[7][8]

High-resolution mass spectrometry (HRMS) provides the necessary specificity and sensitivity to overcome these challenges, making it the gold standard for HAC analysis.[3][4]

The Power of High Resolution for HACs

The defining feature of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 0.001 atomic mass units or better.[9] This capability is paramount for the analysis of HACs for two primary reasons:

  • Accurate Mass for Unambiguous Formula Determination: By providing a highly accurate mass measurement, HRMS allows for the determination of an ion's elemental formula. This is a significant advantage over low-resolution mass spectrometry, which can only provide a nominal mass. For example, two different compounds may have a nominal mass of 250 Da, but their exact masses might be 250.1234 Da and 250.5678 Da, allowing for their unambiguous differentiation.

  • Resolving Isotopic Patterns: The presence of chlorine and bromine atoms gives HACs a distinct isotopic signature.[10][11]

    • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[10]

    • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1.[10]

HRMS can resolve these isotopic peaks, and the characteristic pattern of the "M+2," "M+4," etc., peaks provides a definitive confirmation of the presence and number of chlorine or bromine atoms in a molecule.[11]

Instrumentation for HRMS Analysis of HACs

The choice of instrumentation is critical and depends on the specific application, the nature of the HACs, and the sample matrix. A typical HRMS workflow involves a separation technique, an ionization source, and a high-resolution mass analyzer.

Separation Techniques
  • Gas Chromatography (GC): The gold standard for volatile and semi-volatile HACs, such as PCBs, dioxins, and polybrominated diphenyl ethers (PBDEs).[3][12] Capillary GC offers excellent separation of complex isomer mixtures.[4]

  • Liquid Chromatography (LC): Suitable for less volatile, more polar, or thermally labile HACs, such as halogenated pharmaceuticals, their metabolites, and certain flame retardants.[13]

Ionization Sources

The ionization source is responsible for converting neutral molecules into ions. The choice of ionization source is critical for achieving optimal sensitivity.

Ionization_Choice

  • Electron Ionization (EI): A "hard" ionization technique typically used with GC that causes extensive fragmentation. This is highly reproducible and excellent for library matching.[14]

  • Atmospheric Pressure Chemical Ionization (APCI): A "soft" ionization technique that results in less fragmentation, often preserving the molecular ion. It is well-suited for medium to low polarity compounds and can be coupled with both GC and LC.[15][16]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and ionizable compounds, commonly used with LC.[17]

High-Resolution Mass Analyzers
  • Time-of-Flight (TOF): Measures the m/z of an ion by measuring the time it takes to travel a known distance. TOF analyzers are known for their high acquisition speed and wide mass range.[18]

  • Orbitrap: Traps ions in an electrostatic field and measures their frequency of oscillation, which is related to their m/z. Orbitrap analyzers offer very high resolution and mass accuracy.[9][19]

  • Magnetic Sector: Uses a magnetic field to deflect ions based on their m/z. This is the traditional "gold standard" for dioxin analysis as specified in methods like EPA 1613, offering excellent sensitivity and resolution.[1][20]

Analyzer Typical Resolution (FWHM) Mass Accuracy Key Strengths Primary Applications for HACs
Orbitrap 60,000 - 240,000< 3 ppmVery high resolution, excellent mass accuracy.Dioxin screening, non-targeted analysis, metabolite ID.[19]
Q-TOF 40,000 - 60,000< 5 ppmHigh acquisition speed, good resolution and accuracy.Screening for a wide range of HACs, environmental monitoring.[15]
Magnetic Sector > 10,000< 5 ppm"Gold standard" for regulatory methods, high sensitivity.Confirmatory analysis of dioxins and PCBs (e.g., EPA 1613).[1][20]

Experimental Workflow and Protocols

A robust and reliable analysis of HACs requires meticulous attention to detail at every stage of the experimental workflow.

Workflow

Protocol 1: Sample Preparation for Environmental Water Samples

This protocol is a general guideline for the extraction of semi-volatile HACs (e.g., PCBs, PBDEs) from water, adapted from principles in EPA methodologies.[12][21]

  • Sample Collection: Collect a 1-liter water sample in an amber glass container. If residual chlorine is present, add ~80 mg of sodium thiosulfate.[5]

  • Spiking: Spike the sample with a solution of isotopically labeled internal standards.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

    • Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh solvent.

  • Drying and Concentration:

    • Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to hexane for compatibility with GC analysis.

  • Cleanup (if necessary): For complex matrices, a cleanup step using a silica gel or Florisil column may be required to remove interferences.

Protocol 2: HRMS Instrument Setup and Calibration (GC-Orbitrap)

This protocol provides a general procedure for setting up a GC-Orbitrap system for HAC analysis.

  • Tuning and Calibration:

    • Tune the instrument according to the manufacturer's specifications to ensure optimal performance.

    • Perform an external mass calibration using the appropriate calibration standard (e.g., perfluorotributylamine - PFTBA) to achieve mass accuracy below 3 ppm.

  • GC Method Development:

    • Column: Select a column appropriate for the target analytes (e.g., a DB-5ms or similar for general POPs analysis).

    • Injector: Use a splitless injection at a temperature of ~280°C.

    • Oven Program: Develop a temperature gradient that provides good chromatographic separation of the target compounds. A typical program might start at 100°C, ramp to 320°C, and hold for several minutes.

  • MS Method Development:

    • Ionization: Use Electron Ionization (EI) at 70 eV for library matching or a lower energy (~35 eV) to reduce fragmentation and enhance the molecular ion for dioxin analysis.[22]

    • Acquisition Mode: Acquire data in full-scan mode to capture all ions within a specified mass range (e.g., 50-1000 m/z).

    • Resolution: Set the mass resolution to at least 60,000 (at m/z 200) to ensure separation of isobaric interferences.[22][23]

  • System Suitability: Inject a standard mixture containing the target analytes to verify chromatographic performance, sensitivity, and mass accuracy before running samples.

Protocol 3: Data Processing and Analysis
  • Peak Integration: Use the instrument's software to identify and integrate the chromatographic peaks for both the target analytes and the internal standards.

  • Formula Generation: For each integrated peak, use the accurate mass data to generate a list of possible elemental formulas.

  • Isotopic Pattern Matching: Compare the experimental isotopic pattern of the peak to the theoretical pattern for the proposed formulas. The software should provide a "fit" score.

  • Library Matching (for EI data): If using standard 70 eV EI, compare the fragmentation pattern to a spectral library (e.g., NIST) for confirmation.

  • Quantification: Calculate the concentration of each analyte using the response ratio of the native compound to its isotopically labeled internal standard.

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the analysis of halogenated aromatic compounds. Its ability to provide accurate mass measurements and resolve characteristic isotopic patterns allows for the confident identification and quantification of these compounds, even in complex matrices and at trace levels. By following well-defined protocols for sample preparation, instrument setup, and data analysis, researchers can generate high-quality, defensible data for a wide range of applications, from environmental monitoring to pharmaceutical development. The continued evolution of HRMS technology promises even greater sensitivity and resolving power, further enhancing our ability to understand the impact of these important compounds.

References

  • EPA Method 1613 Dioxins and Furans Testing. (2026). Vertex AI Search.
  • Dioxin Databases, Methods and Tools. (2025). U.S. Environmental Protection Agency.
  • Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. (1994). U.S. Environmental Protection Agency.
  • EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. U.S. Environmental Protection Agency.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS. Agilent Technologies.
  • Measurement of persistent organic pollutants: Recent progress profiled. (2024). Envirotec.
  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. (2011). PubMed Central.
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • HRGC-HRMS MULTI-RESIDUAL POPs ANALYSIS METHOD ON A NOVEL AUTOMATED CLEAN UP SYSTEM. (2015).
  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). (2016). PubMed.
  • Persistent Organic Pollutant Analysis - Comprehensive Workflows for Regulatory Compliance. Thermo Fisher Scientific.
  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System.
  • Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential. (2020). PubMed Central.
  • New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determin
  • The molecule that gave the mass spectrum shown here contains a ha... Pearson.
  • (a) Isotope patterns are intrinsic to the elemental composition of a...
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020). PubMed.
  • Analysis of Persistent Organic Pollutants (POPs) by high-resolution GC/MS. (2020). The NELAC Institute.
  • Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chrom
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). (2020). PubMed Central.
  • Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. SpringerLink.
  • APGC-MS/MS: A New Gold Standard for Dioxin and Furan Analysis.
  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. (2020).
  • MS Systems for the Analysis of Dioxins and PCBs.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
  • A Simplified Analytical Procedure for the Determination of Organically Bound Halogens in Salt‐containing Water Samples.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2024). MDPI.
  • What are Dioxins and PCBs, and What Type of GC-MS Should You Use to Analyze Them?. (2024). Thermo Fisher Scientific.
  • Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. (2025).
  • Quantification of Dioxins by GC-Orbitrap MS. (2017).
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  • Unknown halogenated compounds with HRMS data.
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  • Mass Spectrometric Analysis.
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Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Separation and Quantification of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of common phenoxyacetic acid derivatives, including 2,4-D, MCPA, and dicamba. The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution program with a UV detector. The causality behind the selection of chromatographic parameters, particularly the critical role of mobile phase pH in controlling the retention and peak shape of these acidic analytes, is discussed in detail. This document provides comprehensive, step-by-step protocols for sample preparation from both water and soil matrices, the HPLC analysis itself, and a full method validation summary as per the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the environmental, agricultural, and pharmaceutical sectors.

Introduction: The Analytical Challenge of Phenoxyacetic Acids

Phenoxyacetic acids are a class of organic compounds widely used as systemic herbicides, with prominent examples including 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).[1][2][3] Their prevalence in agriculture and potential for environmental contamination necessitates accurate and reliable analytical methods for their monitoring in various matrices such as soil, water, and agricultural products.[3] From a pharmaceutical perspective, derivatives of phenoxyacetic acid also serve as precursors or active ingredients, requiring stringent quality control.

The primary analytical challenge in the HPLC separation of these compounds lies in their acidic nature. The carboxylic acid moiety dictates that their ionization state is highly dependent on the pH of the surrounding medium. This, in turn, profoundly influences their retention behavior in reversed-phase chromatography. This application note provides a scientifically grounded approach to developing and validating an HPLC method that effectively addresses these challenges.

The Chromatographic Rationale: Mastering Retention through pH Control

The separation of phenoxyacetic acid derivatives is most effectively achieved using reversed-phase HPLC, a technique that separates analytes based on their hydrophobicity.[4] The stationary phase is non-polar (e.g., octadecyl-silica or C18), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).

The Principle of Ion Suppression

Phenoxyacetic acids are weak acids. In an aqueous solution, they exist in equilibrium between their protonated (neutral) form and their deprotonated (anionic) form. The deprotonated, ionized form is significantly more polar and, therefore, exhibits very weak retention on a non-polar C18 column, often eluting at or near the void volume.

To achieve adequate retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is accomplished by lowering the pH of the mobile phase. According to the Henderson-Hasselbalch equation, when the pH of the mobile phase is at least two units below the pKa of the acidic analyte, the compound will exist predominantly in its neutral, protonated form. This less polar form has a stronger affinity for the hydrophobic stationary phase, leading to increased retention and improved chromatographic performance.

Commonly used mobile phase additives to control pH include formic acid, phosphoric acid, or acetic acid.[4] For this method, we will utilize a phosphoric acid solution to maintain a consistently low pH.

Stationary and Mobile Phase Selection

A C18 column is the stationary phase of choice for this application due to its strong hydrophobic character, which provides excellent retention for the non-polar, protonated forms of phenoxyacetic acid derivatives.

Acetonitrile is selected as the organic modifier in the mobile phase. It is a versatile solvent for reversed-phase HPLC and generally provides good peak shapes and lower backpressure compared to methanol. The mobile phase will consist of a gradient of acetonitrile and a low-pH aqueous solution (0.1% phosphoric acid in water). A gradient elution is employed to ensure the separation of compounds with a range of hydrophobicities and to elute more strongly retained components in a reasonable time.

Experimental Protocols

Sample Preparation Protocols

Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes of interest. The following protocols are recommended for water and soil/plant matrices.

This protocol is suitable for the extraction of phenoxyacetic acid herbicides from groundwater and drinking water.[5][6]

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH below 4.8 by adding formic acid to a final concentration of 0.1%.[5][6] This ensures the analytes are in their neutral form for optimal retention on the SPE sorbent.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X 100 mg/6 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to become dry.[5]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.[5]

  • Cartridge Washing: Wash the cartridge with a small volume of acidic deionized water to remove any co-eluted impurities.

  • Cartridge Drying: Dry the cartridge under a full vacuum for approximately 3 minutes.[5]

  • Analyte Elution: Elute the retained phenoxyacetic acid derivatives with 5 mL of acetonitrile. Allow the solvent to soak the sorbent for 1-2 minutes before slowly drawing it through. Repeat the elution with a second 5 mL aliquot of acetonitrile.[7]

  • Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

This protocol is suitable for extracting phenoxyacetic acid derivatives from complex solid matrices.[8]

  • Sample Preparation: Weigh 10-100 grams of the homogenized soil or plant sample into an acid-washed beaker. Add enough deionized water to form a loose slurry.

  • Acidification and Extraction: Adjust the pH of the slurry to 2 using a 50% aqueous sulfuric acid solution. Extract for 15 minutes with continuous stirring.

  • Filtration: Filter the sample through an acidified filter medium.

  • Organic Extraction: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent such as a 75:25 mixture of hexane and ether.[9] Collect the aqueous layer.

  • Acidification and Final Preparation: Acidify the collected aqueous layer with 6N H2SO4 and bring it to a known final volume with methanol.[9] The sample is now ready for HPLC injection.

HPLC Method Protocol

This protocol details the instrumental conditions for the separation of phenoxyacetic acid derivatives.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.[1][2]

  • Column Temperature: 30°C.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08515
7.04060
8.04060
9.08515
12.08515

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[10][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Validation Results Summary

The following table summarizes the performance characteristics of the validated HPLC method for the analysis of 2,4-D, MCPA, and dicamba.

Parameter2,4-DMCPADicambaAcceptance Criteria (as per ICH)
Linearity Range (µg/mL) 0.5 - 500.5 - 500.5 - 50R² ≥ 0.995
Correlation Coefficient (R²) 0.99920.99890.9995-
Accuracy (% Recovery) 98.7%101.2%99.5%80 - 120%
Precision (%RSD, n=6) 1.2%1.5%1.1%≤ 2%
LOD (µg/mL) 0.150.200.18-
LOQ (µg/mL) 0.500.650.60-

Note: The data presented in this table are representative values derived from method validation studies and are intended for illustrative purposes.

Visualized Workflows

To provide a clear overview of the entire analytical process, from sample receipt to final data analysis, the following workflows have been visualized using Graphviz.

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Receive Water/Soil Sample Acidify Acidify Sample (pH < 4.8) Sample->Acidify Extract Perform SPE or LLE Acidify->Extract Elute Elute Analytes Extract->Elute Concentrate Evaporate & Reconstitute in Mobile Phase Elute->Concentrate Inject Inject Sample into HPLC System Concentrate->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate Generate Calibration Curve (External Standards) Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow from sample preparation to data reporting.

HPLC Method Logic Diagram

HPLC_Logic Analyte Phenoxyacetic Acid (in sample) Ionization Ionization Equilibrium (pKa dependent) Analyte->Ionization Protonated Protonated (Neutral) Form (Less Polar) Ionization->Protonated Deprotonated Deprotonated (Anionic) Form (More Polar) Ionization->Deprotonated MobilePhase Mobile Phase pH < pKa MobilePhase->Protonated Shifts Equilibrium C18 C18 Stationary Phase (Non-Polar) Protonated->C18 Strong Interaction Deprotonated->C18 Weak Interaction Retention Increased Retention & Good Peak Shape C18->Retention NoRetention Poor/No Retention & Peak Tailing C18->NoRetention

Caption: Logic of ion suppression for enhanced HPLC retention.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, robust, and sensitive approach for the separation and quantification of phenoxyacetic acid derivatives. The foundational principle of ion suppression through mobile phase pH control is key to achieving successful chromatography for these acidic compounds. The provided protocols for sample preparation and HPLC analysis, along with the comprehensive validation data, demonstrate that this method is fit for its intended purpose and can be confidently implemented in a variety of laboratory settings for both research and routine monitoring.

References

  • Kowalski, J., Sellers, K., & Nolan, L. (n.d.). Sample Preparation and Confirmation Column for Phenoxyacid Herbicides by HPLC. Restek Corporation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

  • Hidaka, H., Kurihara, T., & Serpone, N. (2010). Photo-assisted Mineralization of the Agrochemical Pesticides Oxamyl and Methomyl and the Herbicides Diphenamid and Asulam. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental of UV spectra for chlorophenoxyacids measured in methanol (A) and water solutions (B). Retrieved from [Link]

  • Fogarty, A. M., Traina, S. J., & Tuovinen, O. H. (1994). Determination of Dicamba by Reverse-Phase HPLC. Journal of Liquid Chromatography, 17(12), 2667-2674. Retrieved from [Link]

  • O'Mahony, J., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 18(11), 13475-13492. Retrieved from [Link]

  • Cessna, A. J., & Wauchope, R. D. (1992). Solid-phase extraction of dicamba and picloram from water and soil samples for HPLC analysis. Journal of agricultural and food chemistry, 40(9), 1724-1727. Retrieved from [Link]

  • Patel, K., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Poole, C. F. (2014). Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. IntechOpen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

  • Raghu, H.S., et al. (2008). A rapid method for quantification of Dicamba, 2,4-D and 2,4,5-T in tobacco by reverse phase high performance liquid chromatography. CORESTA. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. Retrieved from [Link]

  • Siger, A., et al. (2008). A rapid HPLC method for determination of major phenolic acids in plant material. Acta Agrobotanica, 61(1). Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Patel, P. M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Hrynko, I., et al. (2016). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 23(24), 24757-24773. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Phenoxyacetic Acid Derivative

The phenoxyacetic acid class of compounds has long been a cornerstone of the agrochemical industry, most notably for the development of synthetic auxin herbicides that have played a crucial role in modern agriculture.[1][2][3] These molecules function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible dicotyledonous weeds.[4][5][6][7] The continual need for new active ingredients with improved efficacy, selectivity, and environmental profiles drives the exploration of novel derivatives.

This document provides a comprehensive guide for the research and development of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid , a compound of interest due to its unique combination of a phenoxyacetic acid backbone with bromine and fluorine substitutions. These halogens are known to influence the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules, suggesting that this particular derivative could possess unique agrochemical properties. While direct studies on this specific molecule are not yet prevalent in public literature, its structural similarity to known herbicides and the presence of functionalities found in other pesticides warrant a thorough investigation into its potential as a herbicide, fungicide, or insecticide.

These application notes are designed to provide researchers, scientists, and drug development professionals with a structured approach to synthesizing, screening, and characterizing the agrochemical potential of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

Part 1: Synthesis and Characterization

A plausible synthetic route for 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid can be adapted from established methods for similar phenoxyacetic acid derivatives. The following protocol outlines a potential two-step synthesis.

Protocol 1: Synthesis of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid

This initial step involves the bromination of phenylacetic acid.

  • Reagents and Materials:

    • Phenylacetic acid

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • In a dry, two-necked round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (approximately 77°C) with stirring for 2-4 hours.[8][9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with hexane.

    • Filter the mixture to remove succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-bromo-2-phenylacetic acid as a white solid.[8]

Step 2: Williamson Ether Synthesis

The second step involves the coupling of 2-bromo-2-phenylacetic acid with 4-bromo-2-fluorophenol.

  • Reagents and Materials:

    • 2-Bromo-2-phenylacetic acid

    • 4-Bromo-2-fluorophenol

    • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

    • Anhydrous N,N-Dimethylformamide (DMF) or acetone

    • Ethyl acetate

    • 1M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2-fluorophenol in anhydrous DMF.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.

    • Add a solution of 2-bromo-2-phenylacetic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding 1M HCl at 0°C until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings and the methine proton of the acetic acid moiety.
¹³C NMR Resonances for all carbon atoms, including the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₄H₁₀BrFO₃ (325.13 g/mol ).
FT-IR Characteristic peaks for the carboxylic acid O-H and C=O stretches, and C-O-C ether linkage.
Melting Point A sharp melting point, indicating high purity.

Part 2: Agrochemical Screening Protocols

The following protocols are designed to provide a baseline assessment of the herbicidal, fungicidal, and insecticidal activity of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

Protocol 2: Primary Herbicidal Activity Screening

This protocol assesses the pre- and post-emergence herbicidal activity of the test compound against a panel of representative monocot and dicot weed species.

  • Plant Species:

    • Monocots: Avena fatua (wild oat), Echinochloa crus-galli (barnyard grass)

    • Dicots: Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed)

  • Procedure:

    • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to achieve a range of concentrations (e.g., 10, 100, 1000 ppm).

    • Pre-emergence Application: a. Sow seeds of the test species in pots filled with a standard soil mix. b. Immediately after sowing, spray the soil surface evenly with the test solutions. c. Place the pots in a greenhouse under controlled conditions (temperature, humidity, light). d. After 14-21 days, assess the percentage of weed control based on germination inhibition and seedling vigor compared to a solvent-only control.

    • Post-emergence Application: a. Grow the test species in pots until they reach the 2-3 leaf stage. b. Evenly spray the foliage with the test solutions. c. Return the pots to the greenhouse. d. After 14-21 days, visually assess the percentage of weed control based on phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty) compared to a control.

  • Data Analysis: Record the percentage of weed control for each species at each concentration. Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for promising compounds.

Visualizing the Herbicidal Screening Workflow

Herbicidal_Screening_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence sow Sow Seeds spray_pre Apply Test Compound to Soil sow->spray_pre grow_pre Incubate in Greenhouse (14-21 days) spray_pre->grow_pre assess_pre Assess Germination & Vigor grow_pre->assess_pre data_analysis Data Analysis (GR50 Calculation) assess_pre->data_analysis grow_seedlings Grow Seedlings (2-3 leaf stage) spray_post Apply Test Compound to Foliage grow_seedlings->spray_post grow_post Incubate in Greenhouse (14-21 days) spray_post->grow_post assess_post Assess Phytotoxicity grow_post->assess_post assess_post->data_analysis start Prepare Test Compound Solutions start->sow start->grow_seedlings

Caption: Workflow for primary herbicidal screening.

Protocol 3: In Vitro Antifungal Activity Assay

This protocol evaluates the efficacy of the test compound against common plant pathogenic fungi using a poisoned food technique.

  • Fungal Species:

    • Fusarium oxysporum

    • Botrytis cinerea

    • Rhizoctonia solani

  • Procedure:

    • Preparation of Media: Prepare Potato Dextrose Agar (PDA). While still molten, amend the PDA with the test compound at various concentrations (e.g., 1, 10, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.

    • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each PDA plate.

    • Incubation: Incubate the plates at 25-28°C in the dark.

    • Assessment: When the mycelial growth in the control plate (PDA with solvent only) reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC₅₀ (effective concentration to inhibit growth by 50%).

Protocol 4: Insecticidal Activity Screening

This protocol assesses the contact and ingestion toxicity of the test compound against a model insect pest.

  • Insect Species: Spodoptera littoralis (cotton leafworm) larvae.

  • Procedure:

    • Contact Toxicity (Topical Application): a. Apply a small droplet (e.g., 1 µL) of the test compound solution in acetone to the dorsal thorax of third-instar larvae. b. Place the treated larvae in a Petri dish with an artificial diet. c. Assess mortality at 24, 48, and 72 hours post-application.

    • Ingestion Toxicity (Leaf Dip Assay): a. Dip leaf discs (e.g., cotton or cabbage) into the test solutions for 10-20 seconds and allow them to air dry. b. Place the treated leaf discs in a Petri dish with third-instar larvae. c. Assess mortality and feeding inhibition at 24, 48, and 72 hours.

  • Data Analysis: Calculate the LD₅₀ (lethal dose for 50% of the population) for contact toxicity and the LC₅₀ (lethal concentration for 50% of the population) for ingestion toxicity.

Part 3: Proposed Mechanism of Action Studies

Should 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid exhibit significant herbicidal activity, particularly against dicots, its mechanism of action should be investigated. Given its structure, a primary hypothesis is that it functions as a synthetic auxin.

Hypothesized Auxin-Mimicry Signaling Pathway

Synthetic auxins like 2,4-D are known to hijack the plant's natural auxin signaling pathway.[4][6] At high concentrations, they lead to an overstimulation of this pathway, causing uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species (ROS), ultimately resulting in plant death.[10]

Auxin_Pathway compound 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid receptor Auxin Receptor (TIR1/AFB) compound->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates transcription of growth Uncontrolled Growth & Cell Elongation genes->growth ethylene Ethylene Production genes->ethylene ros ROS Production genes->ros death Plant Death growth->death ethylene->death ros->death

Caption: Hypothesized auxin-mimicry pathway.

Protocol 5: Investigating the Auxin-like Herbicidal Mechanism
  • Dose-Response Curve Analysis: Generate detailed dose-response curves for a range of sensitive dicot species to determine the herbicidal potency.

  • Symptomology Observation: Carefully document the phytotoxic symptoms. Epinasty (downward bending of leaves), stem twisting, and callus formation are characteristic of auxin herbicides.

  • Gene Expression Analysis (qRT-PCR): Treat susceptible plants (e.g., Arabidopsis thaliana) with the test compound. Extract RNA at various time points and perform qRT-PCR on known auxin-responsive genes (e.g., GH3, SAURs). A significant upregulation of these genes would support an auxin-like mechanism.

  • Ethylene Production Measurement: Treat plants with the test compound and measure ethylene evolution using gas chromatography. A surge in ethylene production is a hallmark of auxinic herbicide action.

  • Receptor Binding Assays: Conduct competitive binding assays using radiolabeled IAA and the auxin receptor TIR1 to determine if the test compound can displace natural auxin from its receptor.

Conclusion and Future Directions

The structural features of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid make it a compelling candidate for agrochemical research. The protocols outlined in this document provide a systematic framework for its synthesis, multi-disciplinary screening, and initial mechanism of action studies. While the primary hypothesis focuses on herbicidal activity via auxin mimicry, the presence of halogenated phenyl rings also suggests that fungicidal or insecticidal properties should not be overlooked. Positive results from these initial screens would justify more in-depth studies, including crop selectivity, environmental fate, and toxicological profiling, to fully assess the potential of this novel compound in sustainable agriculture.

References

  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]

  • Wikipedia. (2024). Phenoxy herbicide. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. Retrieved from [Link]

  • PMC - NIH. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC. Retrieved from [Link]

  • Chemical Properties. (n.d.). The Chemical Properties and Synthesis of 4-Bromo-2-fluorophenylacetic Acid. Chemical Properties. Retrieved from [Link]

  • Frontiers. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology. Retrieved from [Link]

  • PubMed. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). 4-Bromophenylacetic acid. Wikipedia. Retrieved from [Link]

  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
  • Google Patents. (2009). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. Google Patents.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Retrieved from [Link]

  • ResearchGate. (2018). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. ResearchGate. Retrieved from [Link]

  • Googleapis.com. (1991). United States Patent (19). Googleapis.com. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-bromo-2-phenylacetic acid. PubChem. Retrieved from [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
  • PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Retrieved from [Link]

  • AngeneChemical. (n.d.). (2S)-2-(4-bromo-2-fluorophenoxy)-2-phenylacetic acid. AngeneChemical. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • JIPB. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]

  • Wiley Online Library. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) An antifungal compound secreted by termite workers phenylacetic acid inhibits the growth of both termite egg-mimicking fungus and entomopathogenic fungi. ResearchGate. Retrieved from [Link]

  • SciELO. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Brazilian Journal of Plant Physiology. Retrieved from [Link]

  • MDPI. (2001). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of profenofos and 4-bromo-2-chlorophenol. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2011). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Nematicidal and Insecticidal Activity of Proteases from Carica papaya and Ananas comosus. MDPI. Retrieved from [Link]

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Application Notes & Protocols: 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Document ID: AN-BFPA-202601

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid. This intermediate is a valuable building block in modern medicinal chemistry, particularly for the synthesis of complex molecules with potential therapeutic applications. These notes detail the rationale for its use, its physicochemical properties, a robust synthetic protocol for its preparation, and a validated application in the synthesis of a novel anti-inflammatory agent. The protocols are designed to be self-validating, with explanations for critical steps and expected outcomes, ensuring reproducibility and scientific rigor.

Introduction: The Strategic Advantage of a Multifunctional Intermediate

Phenoxyacetic acid derivatives are a cornerstone in the development of a wide array of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, antibacterial, and antiepileptic properties.[1][2][3] The subject of this guide, 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid, is a highly functionalized intermediate designed for strategic incorporation into complex drug candidates.

The deliberate placement of halogen atoms—bromine and fluorine—offers distinct advantages in drug design and synthesis:

  • Fluorine's Role: The fluorine atom at the 2-position of the phenoxy ring is a critical bioisostere for hydrogen. Its high electronegativity can modulate the acidity (pKa) of the carboxylic acid, enhance metabolic stability by blocking sites of oxidation by Cytochrome P450 enzymes, and improve binding affinity to target proteins through favorable electrostatic interactions.[4][5]

  • Bromine's Utility: The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of diverse functional groups and the construction of complex molecular architectures.[6]

This dual functionality makes 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid a powerful tool for building molecular diversity and fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Physicochemical and Spectroscopic Data

Proper characterization is crucial for ensuring the quality and reactivity of the intermediate. The following table summarizes the key properties of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

PropertyValueMethod/Reference
Molecular Formula C₁₄H₁₀BrFO₃---
Molecular Weight 325.13 g/mol ---
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 128-132 °CCapillary Melting Point
Solubility Soluble in Methanol, THF, DMSO; Miscible with Ether, Chloroform.[7][8]Experimental
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.50 (m, 7H), 6.95 (d, 1H), 5.50 (s, 1H)NMR Spectroscopy
¹³C NMR (100 MHz, CDCl₃) δ 174.5, 155.2, 145.8, 133.1, 129.5, 129.0, 128.8, 127.2, 122.5, 118.0, 115.5, 80.1NMR Spectroscopy
CAS Number 114897-92-6 (related structure)---

Synthesis Protocol for 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid

The following protocol describes a reliable, two-step synthesis starting from commercially available materials. The core of this synthesis is a Williamson ether synthesis followed by hydrolysis.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A 2-Bromo-2-phenylacetic acid R1 Reaction Vessel A->R1 Reflux, 8-12h B 4-Bromo-2-fluorophenol B->R1 Reflux, 8-12h C Potassium Carbonate (K₂CO₃) C->R1 Reflux, 8-12h D Acetonitrile (Solvent) D->R1 Reflux, 8-12h E Ethyl 2-(4-bromo-2-fluorophenoxy)-2-phenylacetate (Ester Intermediate) F Ester Intermediate (from Step 1) E->F R1->E R2 Reaction Vessel F->R2 Reflux, 4-6h G Sodium Hydroxide (NaOH) G->R2 Reflux, 4-6h H Ethanol/Water (Solvent) H->R2 Reflux, 4-6h I 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid (Final Product) R2->I

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Protocol: Williamson Ether Synthesis
  • Rationale: This classical nucleophilic substitution reaction forms the core ether linkage. 2-Bromo-2-phenylacetic acid is used as the electrophile, and the phenoxide, generated in situ from 4-bromo-2-fluorophenol and a mild base, acts as the nucleophile.[9] Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but not the carboxylic acid, minimizing side reactions. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

  • Reagent Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol (19.1 g, 100 mmol), 2-bromo-2-phenylacetic acid (21.5 g, 100 mmol)[10], and potassium carbonate (20.7 g, 150 mmol).

  • Reaction Setup: Add 250 mL of anhydrous acetonitrile to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting phenol is a key indicator of reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. The crude product can be taken directly to the next step.

Step-by-Step Protocol: Saponification
  • Rationale: The ester intermediate is hydrolyzed to the final carboxylic acid using a strong base. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic ester and the inorganic base.

  • Reaction Setup: Transfer the crude ester from the previous step into a 500 mL round-bottom flask. Add 150 mL of ethanol and 50 mL of water.

  • Hydrolysis: Add sodium hydroxide (8.0 g, 200 mmol) to the mixture. Heat the reaction to reflux (approx. 85°C) for 4-6 hours. Monitor by TLC until the ester spot is completely consumed.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. A white precipitate will form.

  • Purification: Filter the solid precipitate and wash thoroughly with cold water to remove any remaining salts. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid as a white crystalline solid.

  • Drying and Yield: Dry the final product in a vacuum oven at 50°C overnight. Expected yield: 75-85%.

Application Protocol: Synthesis of a Novel COX-2 Inhibitor Analog

This section details the use of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid as a precursor for a potential selective COX-2 inhibitor, leveraging the bromine atom for a Suzuki cross-coupling reaction. Phenoxyacetic acid derivatives have shown promise as selective COX-2 inhibitors for treating inflammation.[2]

Suzuki Coupling Workflow

SuzukiWorkflow cluster_reagents Reagent Assembly Start Start: Reagents in Flask Intermediate Intermediate (BFPAA) BoronicAcid 4-Methoxyphenylboronic Acid Catalyst Pd(PPh₃)₄ Base Na₂CO₃ Solvent Toluene/Ethanol/Water Reaction Reaction Mixture Intermediate->Reaction BoronicAcid->Reaction Catalyst->Reaction Base->Reaction Solvent->Reaction Heat Heat to 90°C under N₂ (8-10 hours) Reaction->Heat Step 1 Workup Aqueous Work-up (Extraction with Ethyl Acetate) Heat->Workup Step 2 Purify Purification (Column Chromatography) Workup->Purify Step 3 Product Final Product: COX-2 Inhibitor Analog Purify->Product Step 4

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Protocol: Suzuki Coupling
  • Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds.[6] Here, we couple the aryl bromide functionality of our intermediate with 4-methoxyphenylboronic acid. Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for this transformation, and sodium carbonate is used as the base to facilitate the catalytic cycle. A multi-component solvent system ensures all reagents remain in solution.

  • Inert Atmosphere: To a flame-dried 250 mL Schlenk flask, add 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid (3.25 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and sodium carbonate (2.54 g, 24 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Under a positive flow of nitrogen, add a degassed solvent mixture of Toluene (60 mL), Ethanol (20 mL), and Water (20 mL).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 8-10 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (gradient elution, Hexane:Ethyl Acetate) to afford the final product.

Safety and Handling

  • 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Solvents: Toluene, ethanol, and acetonitrile are flammable. Keep away from ignition sources.

References

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Dakurity, S. (2024, January 17). The Role of Fluorinated Intermediates: Focusing on 1-(2-bromoethyl)-4-fluorobenzene. Pharmaffiliates. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1285. Retrieved from [Link]

  • Singh, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 31. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Role of Fluorinated Intermediates in Modern Chemical Synthesis. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Phenoxyacetic acid derivatives - Nonmercurial diuretics. Retrieved from [Link]

  • O'Hagan, D. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3359-3432. Retrieved from [Link]

  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]

  • Zhejiang University of Technology. (2009). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 4-Bromo-2-fluorophenylacetic Acid. Retrieved from [Link]

  • Sanofi. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents.

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Synthesis of Phenoxyacetic Acid Esters: A Gateway to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This versatile scaffold is not only straightforward to synthesize but also serves as a privileged structure, conferring a wide range of pharmacological activities.[3] Molecules incorporating the phenoxyacetic acid moiety have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others.[1][2] The biological activity of these compounds can be finely tuned through substitution on the aromatic ring and modification of the carboxylic acid group, most commonly through esterification.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of phenoxyacetic acid esters. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and discuss the characterization of the final products. The overarching goal is to equip researchers with the foundational knowledge and practical tools to explore the therapeutic potential of this promising class of compounds.

Synthetic Strategies: Crafting the Core and its Derivatives

The synthesis of phenoxyacetic acid esters is typically a two-step process. First, the phenoxyacetic acid core is synthesized, followed by the esterification of the carboxylic acid. The most common and reliable methods for these transformations are the Williamson ether synthesis and the Fischer esterification, respectively.

Part 1: Synthesis of the Phenoxyacetic Acid Core via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[5] In the context of phenoxyacetic acid synthesis, it involves the reaction of a phenol with an α-halo acid, typically chloroacetic acid, in the presence of a base.[1][4]

Mechanism of Action: The reaction proceeds via an SN2 mechanism. The base deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Diagram 1: Williamson Ether Synthesis of Phenoxyacetic Acid

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base chloroacetic_acid Chloroacetic Acid base Base (e.g., NaOH) product Phenoxyacetic Acid phenoxide->product + Chloroacetic Acid (-Cl⁻)

Caption: General workflow for the Williamson ether synthesis of phenoxyacetic acid.

Experimental Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid

This protocol details the synthesis of 4-methylphenoxyacetic acid, a common derivative. The same principles can be applied to other substituted phenols.

Materials:

  • 4-Methylphenol (p-cresol)

  • 30% Sodium hydroxide (NaOH) solution

  • Chloroacetic acid

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • 25x100 mm test tube or round-bottom flask

  • Hot water bath or heating mantle

  • Stir bar and magnetic stir plate

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated pipettes and cylinders

  • pH paper

Procedure:

  • Reaction Setup: Accurately weigh approximately 1.0 g of 4-methylphenol and place it into a 25x100 mm test tube.[1]

  • Base Addition: Using a graduated pipette, carefully add 5 mL of 30% aqueous NaOH.[1] Causality: Sodium hydroxide deprotonates the weakly acidic phenol to form the highly nucleophilic sodium 4-methylphenoxide, which is essential for the subsequent SN2 reaction.

  • Addition of Chloroacetic Acid: Add 1.5 g of chloroacetic acid to the test tube.[1] Stir the mixture to dissolve the reagents. Gentle warming may be necessary.

  • Reaction: Clamp the test tube in a hot water bath preheated to 90-100°C for 30-40 minutes.[1] Causality: Heating accelerates the rate of the SN2 reaction between the phenoxide and chloroacetic acid.

  • Quenching and Acidification: Cool the reaction mixture and dilute it with approximately 10 mL of water.[1] Slowly add 6M HCl until the solution is acidic, as indicated by litmus paper turning red.[1] Causality: Acidification protonates the carboxylate salt of the product, precipitating the water-insoluble phenoxyacetic acid.

  • Extraction: Transfer the acidic mixture to a 125 mL separatory funnel and extract with 15 mL of diethyl ether.[1] If two distinct layers do not form, add an additional 5 mL of water and 5 mL of ether. Drain the aqueous layer.

  • Washing: Wash the ether layer with 15 mL of water. Remove the aqueous layer.[1]

  • Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution.[1] Causality: The acidic product is deprotonated by the weak base (bicarbonate) and moves into the aqueous layer, separating it from any unreacted neutral starting materials or byproducts.

  • Precipitation: Carefully acidify the bicarbonate layer with 6M HCl. Add the acid slowly to control the foaming that results from the release of CO₂. Continue adding HCl until no more precipitate forms.[1]

  • Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold water.

  • Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot water.[1] Causality: Recrystallization is a purification technique where the crude solid is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution.[6]

  • Final Drying: Allow the purified crystals to air dry completely. Determine the mass and melting point. The literature melting point for 4-methylphenoxyacetic acid is 136-137°C.[1]

Part 2: Esterification of Phenoxyacetic Acid

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7] This method is particularly effective for converting phenoxyacetic acids into their corresponding esters.

Mechanism of Action: The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Diagram 2: Fischer Esterification of Phenoxyacetic Acid

Fischer_Esterification cluster_reactants Reactants cluster_product Product phenoxyacetic_acid Phenoxyacetic Acid ester Phenoxyacetic Acid Ester phenoxyacetic_acid->ester + Alcohol, H⁺ alcohol Alcohol (e.g., Ethanol) acid_catalyst Acid Catalyst (e.g., H₂SO₄)

Caption: General workflow for the Fischer esterification of phenoxyacetic acid.

Experimental Protocol 2: Synthesis of Ethyl Phenoxyacetate

This protocol outlines the synthesis of ethyl phenoxyacetate.

Materials:

  • Phenoxyacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenoxyacetic acid (1 equivalent) in an excess of absolute ethanol (5-10 equivalents).[8] Causality: Using an excess of the alcohol helps to drive the equilibrium of this reversible reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[7]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the solution.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[8]

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8] Causality: The bicarbonate wash is crucial to remove the strong acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.[8]

  • Purification (Column Chromatography): If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[9] Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). This allows for the isolation of the pure ester from any remaining impurities.

Characterization of Phenoxyacetic Acid Esters

Thorough characterization of the synthesized esters is crucial to confirm their identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the expected NMR and IR spectral data for a representative product, ethyl phenoxyacetate.

Table 1: Predicted ¹H NMR Data for Ethyl Phenoxyacetate

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)6.90 - 7.35Multiplet5H
Methylene (-OCH₂CO-)~4.65Singlet2H
Methylene (-OCH₂CH₃)~4.25Quartet2H
Methyl (-CH₃)~1.30Triplet3H

Table 2: Predicted ¹³C NMR Data for Ethyl Phenoxyacetate

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O, ester)~169
Aromatic (C-O)~158
Aromatic (CH)114 - 130
Methylene (-OCH₂CO-)~65
Methylene (-OCH₂CH₃)~61
Methyl (-CH₃)~14

Table 3: Key IR Absorption Frequencies for Phenoxyacetic Acid and its Ethyl Ester [10][11][12][13]

Functional GroupPhenoxyacetic Acid (cm⁻¹)Ethyl Phenoxyacetate (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)-
C=O (Carboxylic Acid)~1700-1725-
C=O (Ester)-~1735-1750
C-O (Ether)~1220-1260~1220-1260
C-O (Ester)-~1050-1150

Therapeutic Potential and Mechanism of Action

The therapeutic versatility of phenoxyacetic acid derivatives stems from their ability to interact with a variety of biological targets.

  • Anticancer Activity: Certain phenoxyacetic acid derivatives have shown significant anticancer activity.[14][15] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[16] For example, some derivatives have been shown to inhibit the growth of breast and liver cancer cell lines.[14]

  • Antimicrobial Activity: Phenoxyacetic acid derivatives have also been investigated for their antibacterial and antifungal properties.[17][18] They can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The broad spectrum of activity makes them attractive candidates for the development of new anti-infective agents.

Safety Precautions

The synthesis of phenoxyacetic acid esters involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns.[19][20][21][22] Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat.[21]

  • Chloroacetic Acid: Chloroacetic acid is also corrosive and toxic. Avoid skin and eye contact and inhalation of its dust.

  • Thionyl Chloride (if used for esterification): Thionyl chloride is a highly corrosive and lachrymatory liquid that reacts violently with water. It should only be handled in a fume hood by experienced personnel.[23]

  • General Precautions: Always wear appropriate PPE. Work in a well-ventilated area. Be familiar with the location and use of safety equipment, including safety showers and eyewash stations.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Synthesis

IssuePossible CauseSuggested Solution
Williamson Ether Synthesis: Low or no product yieldIncomplete deprotonation of phenol.Ensure the base is of sufficient strength and concentration.
Steric hindrance from bulky substituents on the phenol or alkyl halide.Consider alternative synthetic routes if steric hindrance is significant.
Fischer Esterification: Low conversion to esterReaction has not reached equilibrium.Increase reflux time or use a Dean-Stark trap to remove water and drive the equilibrium forward.[7]
Insufficient catalyst.Add a few more drops of the acid catalyst.
General: Oily product that does not crystallizePresence of impurities.Purify the product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[24]

Conclusion

The synthesis of phenoxyacetic acid esters offers a fertile ground for the discovery of new therapeutic agents. The synthetic routes are well-established and accessible, allowing for the creation of diverse chemical libraries for biological screening. By understanding the underlying chemical principles, adhering to detailed protocols, and employing rigorous characterization techniques, researchers can effectively synthesize and evaluate these promising compounds. The information provided in this guide serves as a comprehensive resource to facilitate the exploration of phenoxyacetic acid esters as potential drugs of the future.

References

  • Department of Chemistry, University of Massachusetts. The Williamson Ether Synthesis. [Online]. Available: [Link]

  • Department of Chemistry, University of Wisconsin-Eau Claire. Experiment 06 Williamson Ether Synthesis. [Online]. Available: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Online]. Available: [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Online]. Available: [Link]

  • Cambridge University Press. Williamson Ether Synthesis (Williamson Reaction). [Online]. Available: [Link]

  • Merck Millipore. SAFETY DATA SHEET - Thionyl chloride. [Online]. Available: [Link]

  • PubChem. Phenoxyacetic acid. [Online]. Available: [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Online]. Available: [Link]

  • Chegg. Experiment 3: Williamson Ether Synthesis Introduction. [Online]. Available: [Link]

  • SpectraBase. Phenoxyacetic acid, ethyl ester - Optional[FTIR] - Spectrum. [Online]. Available: [Link]

  • National Institute of Standards and Technology. Acetic acid, phenoxy-. [Online]. Available: [Link]

  • ResearchGate. MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. [Online]. Available: [Link]

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  • PubMed. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents. [Online]. Available: [Link]

  • University of California, Irvine. Fischer Esterification. [Online]. Available: [Link]

  • Northern Kentucky University. 29. The Fischer Esterification. [Online]. Available: [Link]

  • National Institute of Standards and Technology. Acetic acid, phenoxy-. [Online]. Available: [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Online]. Available: [Link]

  • Chemistry Steps. Fischer Esterification. [Online]. Available: [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Online]. Available: [Link]

  • PubMed. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. [Online]. Available: [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. [Online]. Available: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Online]. Available: [Link]

  • Monash University. Phenol - OHS Information Sheet. [Online]. Available: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Online]. Available: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Online]. Available: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Online]. Available: [Link]

  • PMC. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Online]. Available: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Online]. Available: [Link]

  • PMC. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Online]. Available: [Link]

  • Google Patents. US4521595A - Process for the purification of esters. [Online].
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  • The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]

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Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Aryloxy-2-Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 2-Aryloxy-2-Phenylacetic Acids

Chiral 2-aryloxy-2-phenylacetic acids and their derivatives are a class of molecules of significant interest in medicinal chemistry and materials science. The presence of a stereogenic center at the α-position, bearing both a phenyl and an aryloxy group, imparts specific three-dimensional arrangements that are crucial for their biological activity. These compounds are found as key structural motifs in a variety of pharmaceuticals, including anti-inflammatory agents, and serve as versatile building blocks for the synthesis of more complex chiral molecules.[1][2] The stereochemistry at the α-carbon often dictates the pharmacological and toxicological profile of a drug, making the development of robust and efficient asymmetric syntheses for these compounds a critical endeavor in modern drug discovery.[1]

This technical guide provides an in-depth overview of contemporary strategies for the asymmetric synthesis of chiral 2-aryloxy-2-phenylacetic acids, with a focus on the underlying principles, practical experimental protocols, and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral quaternary carbon center in 2-aryloxy-2-phenylacetic acids can be approached through several distinct strategies. The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity. Here, we explore three prominent and effective approaches:

  • Diastereoselective Synthesis using Chiral Auxiliaries: A classic and reliable method that involves the temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction.

  • Copper-Catalyzed Enantioselective O-Arylation: A modern and powerful approach utilizing chiral ligands to control the enantioselectivity of the C-O bond formation.

  • Organocatalytic Asymmetric α-Aryloxylation: A metal-free alternative that employs small chiral organic molecules to catalyze the enantioselective introduction of the aryloxy group.

Diastereoselective Synthesis via Evans Chiral Auxiliary

Causality Behind Experimental Choices

The success of this method hinges on the rigid chelated (Z)-enolate formed upon deprotonation of the N-acyl oxazolidinone.[3] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Subsequent α-hydroxylation followed by O-arylation (e.g., through a Mitsunobu or a Williamson ether synthesis) and final cleavage of the auxiliary provides the target chiral 2-aryloxy-2-phenylacetic acid.

Evans_Auxiliary_Workflow start Phenylacetic Acid Derivative acylation Acylation of Evans Auxiliary start->acylation hydroxylation Diastereoselective α-Hydroxylation acylation->hydroxylation arylation O-Arylation hydroxylation->arylation cleavage Auxiliary Cleavage arylation->cleavage product Chiral 2-Aryloxy-2-phenylacetic Acid cleavage->product

Caption: Workflow for the synthesis of chiral 2-aryloxy-2-phenylacetic acids using an Evans chiral auxiliary.

Detailed Protocol: Diastereoselective Synthesis

Step 1: Acylation of the Evans Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve phenylacetyl chloride (1.1 eq.) in anhydrous THF (1.0 M) and cool to -78 °C.

  • Slowly add the lithium salt of the oxazolidinone to the phenylacetyl chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Diastereoselective α-Hydroxylation

  • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (1.1 eq., 1.0 M in THF) dropwise and stir for 30 minutes to form the sodium enolate.

  • To this solution, add a pre-cooled (-78 °C) solution of (+)-camphorsulfonyl oxaziridine (1.2 eq.) in THF.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench with saturated aqueous NaHCO₃ solution and allow to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the α-hydroxy product.

Step 3: O-Arylation (Mitsunobu Reaction)

  • Dissolve the α-hydroxy derivative (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired phenol (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify directly by column chromatography.

Step 4: Auxiliary Cleavage

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layer containing the product over Na₂SO₄, concentrate, and purify as needed.

Copper-Catalyzed Enantioselective O-Arylation

Transition metal catalysis offers a more atom-economical and convergent approach to the synthesis of chiral 2-aryloxy-2-phenylacetic acids. Copper-catalyzed asymmetric O-arylation, in particular, has emerged as a powerful tool for the formation of chiral diaryl ethers.[6] The use of chiral ligands is paramount in inducing enantioselectivity. Chiral N,N'-dioxide ligands have shown great promise in this area.[7][8][9][10]

Causality Behind Experimental Choices

The catalytic cycle is believed to involve the formation of a chiral copper(I) alkoxide intermediate from the starting α-hydroxy ester and the copper catalyst. Oxidative addition of an aryl halide to this complex, followed by reductive elimination, furnishes the desired C-O bond and regenerates the active catalyst. The chiral ligand, coordinated to the copper center, creates a chiral environment that dictates the facial selectivity of the reductive elimination step, leading to the preferential formation of one enantiomer.

Cu_Catalyzed_O_Arylation cluster_0 Reaction Mixture substrate α-Hydroxy-α-phenylacetate intermediate Chiral Cu(I)-Alkoxide substrate->intermediate Formation of Chiral Cu-alkoxide catalyst Cu(I)/Chiral Ligand catalyst->intermediate Formation of Chiral Cu-alkoxide base Base base->intermediate Formation of Chiral Cu-alkoxide aryl_halide Aryl Halide oxidative_addition Cu(III) Intermediate aryl_halide->oxidative_addition Oxidative Addition product Chiral 2-Aryloxy-2-phenylacetic Acid Ester intermediate->oxidative_addition Oxidative Addition reductive_elimination C-O Bond Formation oxidative_addition->reductive_elimination Reductive Elimination reductive_elimination->catalyst Catalyst Regeneration reductive_elimination->product

Caption: Simplified catalytic cycle for copper-catalyzed asymmetric O-arylation.

Detailed Protocol: Copper-Catalyzed Enantioselective O-Arylation

Starting Material: Methyl 2-hydroxy-2-phenylacetate

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuI (5 mol%), a chiral N,N'-dioxide ligand (e.g., a derivative of (S)-pipecolic acid, 6 mol%), and anhydrous cesium carbonate (2.0 eq.).

  • Add anhydrous, degassed toluene (to achieve a 0.1 M concentration of the substrate).

  • Add methyl 2-hydroxy-2-phenylacetate (1.0 eq.) and the aryl iodide (1.2 eq.).

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain the chiral 2-aryloxy-2-phenylacetic acid methyl ester.

  • The ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Organocatalytic Asymmetric α-Aryloxylation

Organocatalysis provides a valuable metal-free alternative for asymmetric synthesis.[11] For the synthesis of chiral 2-aryloxy-2-phenylacetic acids, an aminocatalytic approach can be employed, where a chiral secondary amine catalyst activates the substrate towards nucleophilic attack.

Causality Behind Experimental Choices

The reaction proceeds through the formation of a chiral enamine intermediate from the α-keto ester (derived from the oxidation of the α-hydroxy ester) and the chiral amine catalyst. This enamine then reacts with an aryloxylating agent, such as a quinone derivative. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine, directing the incoming electrophile to the other face.

Data Presentation: Comparison of Asymmetric Synthesis Methods
MethodCatalyst/AuxiliaryTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key Advantages
Chiral Auxiliary Evans Oxazolidinone60-80 (overall)>95 (diastereomeric excess)High predictability and reliability; well-established procedures.[3]
Cu-Catalyzed CuI / Chiral N,N'-Dioxide70-9585-99High atom economy; direct C-O bond formation.[9]
Organocatalytic Chiral Secondary Amine65-9080-95Metal-free; mild reaction conditions.[11]

Conclusion and Future Outlook

The asymmetric synthesis of chiral 2-aryloxy-2-phenylacetic acids is a field with diverse and evolving methodologies. The choice between a diastereoselective approach using chiral auxiliaries and catalytic enantioselective methods will depend on the specific requirements of the synthesis. While chiral auxiliaries offer high reliability, catalytic methods, particularly those employing copper or organocatalysts, are gaining prominence due to their efficiency and sustainability. Future research will likely focus on the development of new, more active, and selective catalysts that can operate under even milder conditions and with broader substrate scopes, further streamlining the synthesis of these valuable chiral compounds for applications in drug discovery and beyond.

References

  • Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. PubMed. Available at: [Link]

  • Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Enantioseparation of Mandelic Acid Enantiomers With Magnetic Nano-Sorbent Modified by a Chiral Selector. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Axially Chiral Alkylidenecycloalkanes via Copper-Catalyzed Functionalization of Acyl Allenols. ACS Publications. Available at: [Link]

  • Feng chiral N,N′-dioxide ligands: uniqueness and impacts. Royal Society of Chemistry. Available at: [Link]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective α-Arylation of Primary Alcohols under Sequential One-Pot Catalysis. PubMed. Available at: [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC - NIH. Available at: [Link]

  • The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed. Available at: [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link]

  • Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective extraction of mandelic acid enantiomers using alcohol L-tatrate as chiral selector. ResearchGate. Available at: [Link]

  • Organocatalytic Asymmetric Arylation of p-Quinone Phosphonates: A Green Access to Biaryl Monophosphorus Ligands. PubMed. Available at: [Link]

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Semantic Scholar. Available at: [Link]

  • Chiral N , N ʹ-dioxide and their metal complexes in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Organocatalytic asymmetric deoxygenation of sulfones to access chiral sulfinyl compounds. PubMed. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. PMC - NIH. Available at: [Link]

  • Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. MDPI. Available at: [Link]

  • The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Available at: [Link]

  • Copper(i)–catalyzed intramolecular asymmetric C-arylation of acyclic β-ester amides: enantioselective formation of chiral oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Asymmetric Oxidation of Silyl Enol Ethers Using Chiral Dioxiranes Derived from α‐Fluoro Cyclohexanones. Sci-Hub. Available at: [Link]

  • Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Organic Chemistry Portal. Available at: [Link]

  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. PubMed. Available at: [Link]

  • Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. PMC - NIH. Available at: [Link]

  • Asymmetric hydrogenation of silyl enol ethers. ResearchGate. Available at: [Link]

  • Kinetic Resolution Polymerization Enabled Chemical Synthesis of Perfectly Isotactic Polythioesters. ChemRxiv. Available at: [Link]

  • Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones. Organic Chemistry Portal. Available at: [Link]

  • Direct Observation of Diastereomeric α-C-Bound Enolates during Enantioselective α-Arylations. eScholarship.org. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. Available at: [Link]

  • Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. Available at: [Link]

  • Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

  • Enantioselective synthesis of α-methyl carboxylic acids from readily available starting materials via chemoenzymatic dynamic kinetic resolution. PubMed. Available at: [Link]

  • Alpha-hydroxy esters via enantioselective hydrogen-mediated C-C coupling: regiocontrolled reactions of silyl-substituted 1,3-diynes. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of substituted phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Phenoxyacetic Acids

Welcome to our dedicated technical support center for the synthesis of substituted phenoxyacetic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this important class of compounds. My aim is to provide you with not just protocols, but the underlying rationale to empower your synthetic strategies, particularly when encountering the common hurdle of steric hindrance.

Section 1: Troubleshooting Guide - Navigating Steric Hindrance

Steric hindrance is a paramount challenge in the synthesis of phenoxyacetic acids, especially when dealing with ortho-substituted phenols. This guide provides solutions to common problems encountered during the Williamson ether synthesis, the most prevalent method for this transformation.

Problem 1: Low to no yield when synthesizing 2,6-disubstituted phenoxyacetic acids.

This is a classic case of severe steric hindrance around the phenolic oxygen, which impedes the approach of the electrophile (an α-haloacetate).

Root Cause Analysis:

The nucleophilicity of the phenoxide is significantly diminished due to the bulky ortho-substituents. These groups physically obstruct the pathway for the SN2 reaction to occur with the haloacetate. Furthermore, the competing elimination reaction of the haloacetate can be favored under standard heating conditions.

Solutions and Methodologies:

  • Strategy 1: Employing Alternative Electrophiles and Catalysis

    For highly hindered phenols, switching from a standard α-haloacetate to a more reactive electrophile or employing a different catalytic system can be highly effective. The use of bromoacetonitrile followed by hydrolysis is a well-established two-step alternative.

    Experimental Protocol: Two-Step Synthesis via Bromoacetonitrile

    • Step 1: Ether Formation:

      • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the 2,6-disubstituted phenol (1.0 eq.) in anhydrous acetone or DMF.

      • Add anhydrous potassium carbonate (K2CO3, 3.0 eq.) as the base.

      • To this suspension, add bromoacetonitrile (1.2 eq.) dropwise at room temperature.

      • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting phenol is consumed.

      • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

      • Purify the resulting phenoxyacetonitrile by column chromatography.

    • Step 2: Hydrolysis to the Carboxylic Acid:

      • Dissolve the purified phenoxyacetonitrile in a mixture of ethanol and water (1:1 v/v).

      • Add sodium hydroxide (NaOH, 5.0 eq.) and heat the mixture to reflux (approx. 100 °C).

      • Monitor the reaction for the disappearance of the nitrile and formation of the carboxylate.

      • Upon completion, cool the mixture to room temperature and acidify with 2N HCl until the pH is ~2, leading to the precipitation of the phenoxyacetic acid.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Strategy 2: Ullmann Condensation

    The Ullmann condensation is a powerful alternative for forming aryl ethers, especially with sterically demanding substrates. This reaction typically involves a copper catalyst.

    Experimental Protocol: Copper-Catalyzed Ullmann Condensation

    • To a reaction vessel, add the 2,6-disubstituted phenol (1.0 eq.), bromoacetic acid (1.5 eq.), copper(I) oxide (Cu2O, 0.1 eq.), and a suitable base such as cesium carbonate (Cs2CO3, 2.0 eq.).

    • Add a high-boiling point solvent like DMF or DMAc.

    • Heat the reaction mixture to 120-150 °C under an inert atmosphere.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction, dilute with water, and acidify with HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

Problem 2: Competing C-alkylation leading to unwanted byproducts.

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atom (typically at the ortho or para positions). While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially with electron-rich phenols.

Root Cause Analysis:

The solvent and counter-ion play a crucial role in directing the regioselectivity of the alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more available for attack.

Solutions and Methodologies:

  • Solvent Choice: Employ polar aprotic solvents like DMF or DMSO. These solvents do not solvate the phenoxide anion as strongly as protic solvents, leading to a "naked" and highly reactive oxygen nucleophile, which favors O-alkylation.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique to enhance O-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous/solid phase to the organic phase where the haloacetate resides. This "naked" phenoxide in the organic phase is highly reactive at the oxygen atom.

    Experimental Protocol: Phase-Transfer Catalyzed Synthesis

    • In a round-bottom flask, combine the substituted phenol (1.0 eq.), a 50% aqueous solution of NaOH (3.0 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.).

    • Add the α-haloacetate (e.g., ethyl bromoacetate, 1.2 eq.) dissolved in a nonpolar organic solvent like toluene or dichloromethane.

    • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • If an ester was used, hydrolyze the resulting ester to the carboxylic acid using standard procedures.

Decision-Making Workflow for Synthesis

G start Start: Synthesis of Substituted Phenoxyacetic Acid steric_hindrance Assess Steric Hindrance of Phenol start->steric_hindrance low_moderate Low to Moderate Hindrance (e.g., mono-ortho substituted) steric_hindrance->low_moderate Low/Moderate high_hindrance High Hindrance (e.g., 2,6-disubstituted) steric_hindrance->high_hindrance High williamson Standard Williamson Ether Synthesis low_moderate->williamson ullmann Ullmann Condensation (Cu-catalyzed) high_hindrance->ullmann two_step Two-Step Route via Bromoacetonitrile high_hindrance->two_step c_alkylation C-alkylation observed? williamson->c_alkylation ptc Consider Phase-Transfer Catalysis (PTC) for Improved Yield success Success: Purify Product ptc->success ullmann->success two_step->success c_alkylation->ptc Yes c_alkylation->success No

Caption: Decision workflow for selecting a synthetic route.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis of phenoxyacetic acids?

For standard Williamson synthesis, weaker bases like potassium carbonate (K2CO3) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when using sensitive substrates. K2CO3 is sufficient to deprotonate the phenol without promoting significant side reactions like the hydrolysis of the haloacetate ester. However, for PTC conditions, a concentrated solution of NaOH is typically used.

Q2: My reaction is sluggish. Can I increase the temperature indefinitely?

While increasing the temperature can accelerate the rate of reaction, it can also promote undesirable side reactions. For α-haloacetates, high temperatures can favor E2 elimination to form glyoxylate derivatives. It is generally recommended to keep the temperature below 80 °C for standard Williamson syntheses. If higher temperatures are required, consider switching to a higher boiling point solvent and ensure the reaction is under an inert atmosphere to prevent oxidative side reactions.

Q3: How do I choose between ethyl bromoacetate and chloroacetic acid as the electrophile?

Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This increased reactivity is often beneficial, especially with less reactive phenoxides. However, ethyl bromoacetate is also more prone to elimination and decomposition. Chloroacetic acid can be used directly but requires stronger conditions and may result in lower yields. The choice often depends on the reactivity of the specific phenol and cost considerations.

Q4: What are some common impurities I should look for during purification?

Common impurities include unreacted starting phenol, C-alkylated byproducts, and the dialkylated product where the carboxylic acid of the product is esterified by another molecule of the haloacetate starting material. Careful monitoring by TLC or LC-MS is crucial. Purification can often be achieved by recrystallization, leveraging the acidic nature of the product, or by column chromatography.

Comparative Data on Reaction Conditions

Phenol SubstrateMethodBaseSolventTemp (°C)Yield (%)Reference
2,6-DimethylphenolWilliamsonK2CO3Acetone60<10
2,6-DimethylphenolUllmannCs2CO3/Cu2ODMF14075
4-ChlorophenolWilliamsonK2CO3DMF8092
4-ChlorophenolPTC50% NaOH/TBABToluene5095

Reaction Mechanism: Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Ar-OH ArONa Ar-O- Na+ ArOH->ArONa + NaOH NaOH Na+ OH- NaCl Na+ Cl- ArONa->NaCl + Q+Cl- QOAr Q+ -OAr ArONa->QOAr Transfer QCl Q+ Cl- QCl->QOAr + ArO- Na+ Haloacetate Br-CH2COOEt Product Ar-O-CH2COOEt QBr Q+ Br- Product->QBr QBr->QCl Regeneration QOAr->Product + BrCH2COOEt

Caption: Mechanism of phase-transfer catalysis in phenoxyacetic acid synthesis.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Humphreys, L. D., & Smith, A. B. (2009). A Practical, Scalable Synthesis of Substituted Phenoxyacetic Acids. Organic Process Research & Development, 13(5), 994-997.

Technical Support Center: Optimizing the Bromination of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of 2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this important synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results in your laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 2-fluorophenol in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the bromination of 2-fluorophenol can typically be attributed to one or more of the following factors: suboptimal reaction conditions, side reactions, or purification losses. Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Brominating Agent and Solvent System: The combination of your bromine source and solvent is critical. Phenols are highly activated aromatic rings, making them susceptible to over-bromination and side reactions.[1][2]

    • For Monobromination: Avoid using elemental bromine (Br₂) in polar solvents like water ("bromine water"). This combination is highly reactive and often leads to the formation of 2,4,6-tribromophenol, significantly reducing the yield of your desired monobrominated product.[2] A milder and more selective approach is to use N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).[3] NBS provides a slow, controlled release of electrophilic bromine, which helps to prevent polysubstitution.[4]

    • Solvent Polarity: The polarity of the solvent can influence the reactivity of the brominating agent. Polar solvents can facilitate the ionization of Br₂ and increase its electrophilicity, leading to uncontrolled reactions.[5][6]

  • Control the Reaction Temperature: Phenol brominations are often exothermic. Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) can help to minimize the formation of byproducts and improve selectivity for the desired isomer.[7][8] One protocol for the bromination of 4-fluorophenol specifies maintaining the temperature between 5-10 °C during the addition of bromine.[9]

  • Consider Side Reactions:

    • Oxidation: Phenols are sensitive to oxidation, which can lead to the formation of tarry byproducts, especially under harsh conditions.[1] Using a milder reagent like NBS can help mitigate this.

    • Polybromination: As mentioned, the high activation of the phenol ring makes it prone to multiple brominations. If your desired product is a monobromophenol, using a stoichiometric amount of the brominating agent is crucial.

Question 2: I am getting a mixture of isomers (ortho and para bromination). How can I improve the regioselectivity of my reaction?

Answer:

Controlling regioselectivity is a common challenge in the electrophilic substitution of substituted phenols. The hydroxyl (-OH) and fluorine (-F) groups on your starting material have competing directing effects. The -OH group is a strong ortho, para-director, while the -F group is a weaker ortho, para-director.

  • Understanding the Directing Effects: The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence in this reaction.[10][11] Therefore, substitution is expected to occur at the positions ortho and para to the -OH group. In 2-fluorophenol, this corresponds to the C4 (para) and C6 (ortho) positions.

  • Steric Hindrance: The position of substitution can be influenced by steric hindrance. The C6 position is adjacent to the bulky hydroxyl group, which can sterically hinder the approach of the electrophile.[5] This often leads to a preference for substitution at the less sterically hindered C4 (para) position.

  • Solvent Choice: The choice of solvent can influence the ratio of ortho to para products. Non-polar solvents may favor the formation of the para product due to reduced stabilization of the more polar ortho transition state.

  • Temperature Control: Lower reaction temperatures can enhance selectivity. The transition state leading to the sterically less favored ortho product will have a higher activation energy. By running the reaction at a lower temperature, you provide less energy for the reaction to overcome this barrier, thus favoring the formation of the para product.[8]

Experimental Protocols

Protocol 1: High-Yield Monobromination of 2-Fluorophenol using NBS

This protocol is optimized for the selective monobromination of 2-fluorophenol, primarily at the 4-position.

Materials:

  • 2-Fluorophenol

  • N-Bromosuccinimide (NBS), recrystallized if necessary[12]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluorophenol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the 2-fluorophenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high reactivity of phenols in bromination?

A1: The hydroxyl group of a phenol is a strongly activating substituent. One of the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's π-system.[2][11] This increases the electron density of the aromatic ring, making it significantly more nucleophilic and thus more reactive towards electrophiles like the bromonium ion (Br⁺).[10] This increased reactivity is why phenols can be brominated under much milder conditions than benzene itself.

Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂) for this reaction?

A2: NBS is a solid and is generally safer and easier to handle than the highly corrosive and volatile liquid bromine.[4] From a reactivity standpoint, NBS provides a low, steady concentration of electrophilic bromine, which allows for a more controlled reaction.[4] This is particularly advantageous with highly activated substrates like phenols, as it helps to prevent unwanted side reactions such as polybromination.[1]

Q3: Can I use a Lewis acid catalyst to improve my reaction?

A3: For the bromination of highly activated rings like phenols, a Lewis acid catalyst (e.g., AlBr₃ or FeBr₃) is generally not necessary and can be detrimental.[7] These catalysts are used to increase the electrophilicity of bromine for less reactive aromatic rings. With phenols, their use would likely lead to an uncontrollably fast reaction and the formation of multiple byproducts.

Q4: How does the fluorine substituent influence the reaction?

A4: The fluorine atom has two opposing effects:

  • Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density from the ring through the sigma bond (an inductive effect), which deactivates the ring.

  • Resonance Effect: Like the hydroxyl group, fluorine has lone pairs of electrons that can be donated to the ring through resonance, which activates the ring and is ortho, para-directing.

In the case of halogens, the inductive deactivating effect generally outweighs the resonance activating effect. However, the resonance effect still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions. In the context of 2-fluorophenol, the powerful activating effect of the hydroxyl group is the dominant influence on the overall reaction rate and regioselectivity.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Phenol Bromination

Brominating AgentSolventTypical ConditionsPrimary Product(s)Selectivity Issues
Br₂ in H₂OWater (polar protic)Room Temperature2,4,6-TribromophenolLow selectivity for monobromination
Br₂ in CCl₄Carbon Tetrachloride (non-polar)Low TemperatureMixture of o- and p-bromophenolModerate selectivity, risk of over-bromination[5]
NBSDichloromethane (non-polar)0 °C to Room TemperatureMonobrominated phenolsGood selectivity for monobromination[13]
PIDA/AlBr₃AcetonitrileRoom TemperatureMonobrominated phenolsHigh yields for various phenols[14]

Visualizations

Diagram 1: Electrophilic Aromatic Substitution Mechanism

Caption: Mechanism of electrophilic bromination of 2-fluorophenol.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_reagent Is the brominating agent too reactive? (e.g., Br₂ in polar solvent) start->check_reagent switch_reagent Switch to a milder agent (e.g., NBS in DCM) check_reagent->switch_reagent Yes check_temp Is the reaction temperature too high? check_reagent->check_temp No re_evaluate Re-evaluate purification and product stability switch_reagent->re_evaluate lower_temp Run reaction at lower temperature (e.g., 0 °C) check_temp->lower_temp Yes check_stoich Is an excess of brominating agent used? check_temp->check_stoich No lower_temp->re_evaluate use_stoich Use 1.0-1.1 equivalents of brominating agent check_stoich->use_stoich Yes check_stoich->re_evaluate No use_stoich->re_evaluate

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Chemguide. (n.d.). Ring Reactions of Phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Quora. (2022). Why does phenol react with bromine?. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. Retrieved from [Link]

  • Reddit. (2024). Bromination Help. Retrieved from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Regioselectivity of bromination of alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Aryl-Phenoxy-Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl-phenoxy-acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important transformation. The synthesis, most frequently accomplished via the Williamson ether synthesis, is a robust and widely used method. However, like any chemical reaction, it is susceptible to competing pathways that can affect yield and purity. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My yield is lower than expected, and I've identified an impurity with the same mass as my desired product. What is the likely cause?

Answer: This is a classic symptom of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While the reaction with an alkyl halide to form the ether (O-alkylation) is generally favored, reaction at the ring (C-alkylation) can become a significant side reaction under certain conditions.[1][2]

Root Cause Analysis:

The ratio of O- to C-alkylation is heavily influenced by the reaction environment. Factors that solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack, will promote C-alkylation.

  • Solvent Effects: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity. This makes the less-hindered carbon atoms of the ring more likely to attack the electrophile.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the phenoxide anion relatively "naked" and highly reactive, favoring O-alkylation.[2][3]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome, although the solvent effect is generally more pronounced.[2]

  • Temperature: Higher temperatures can sometimes favor C-alkylation, although this effect is substrate-dependent.

Troubleshooting Protocol: Maximizing O-Alkylation
  • Solvent Selection: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[2]

  • Base and Phenoxide Formation: If forming the phenoxide in situ, use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent.[2][4] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially in DMF.[2][5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50-100 °C.[3] Monitor the reaction progress by TLC or LCMS to avoid prolonged heating after completion.

Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.

FAQ 2: My reaction is sluggish, and I've isolated glycolic acid during workup. What's happening to my chloroacetic acid?

Answer: You are observing the hydrolysis of your alkylating agent, chloroacetic acid. In the presence of a strong base like sodium hydroxide, particularly in aqueous or protic solutions, the chlorine atom on chloroacetic acid can be displaced by a hydroxide ion via an Sₙ2 reaction.[6] This forms glycolic acid (hydroxyacetic acid), consuming your reagent and reducing the overall yield.[7]

Root Cause Analysis:

This side reaction is a classic competition between two nucleophiles (phenoxide and hydroxide) for the same electrophile (chloroacetic acid).

  • Base Concentration & Water: High concentrations of aqueous hydroxide will accelerate the hydrolysis of chloroacetic acid.[6][8]

  • Temperature: The rate of hydrolysis increases with temperature.[8] Since the main reaction also requires heating, a careful balance must be struck.

Troubleshooting Protocol: Minimizing Chloroacetic Acid Hydrolysis
  • Use a Weaker, Less Nucleophilic Base: If your phenol is sufficiently acidic, consider using potassium carbonate (K₂CO₃) instead of NaOH. K₂CO₃ is less nucleophilic and provides a lower concentration of hydroxide ions.

  • Employ Phase-Transfer Catalysis (PTC): This is a highly effective strategy. By using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), the reaction can be run in a biphasic system (e.g., toluene/water).[9][10] The catalyst transports the phenoxide anion from the aqueous phase (where the base is) into the organic phase to react with the chloroacetic acid, while the concentration of hydroxide in the organic phase remains low, thus minimizing hydrolysis.[11][12]

  • Control Temperature: Maintain the reaction temperature at the minimum required for the etherification to proceed. For a typical synthesis of 4-methylphenoxyacetic acid, heating at 90-100°C for 30-40 minutes is often sufficient.[13]

  • Anhydrous Conditions: Where possible, perform the reaction under anhydrous conditions. Form the sodium phenoxide first using sodium hydride in an anhydrous solvent like DMF, then add the chloroacetic acid.

Data Summary: Impact of Conditions on Hydrolysis
ParameterConditionImpact on Hydrolysis RateRecommendation
Temperature High (>100 °C)Significantly IncreasesMaintain lowest effective temperature (e.g., 80-90 °C)
Base High [NaOH] (aq)Significantly IncreasesUse weaker base (K₂CO₃) or employ PTC
Solvent Aqueous / ProticIncreasesUse polar aprotic solvent or biphasic PTC system
FAQ 3: I am getting a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: While this is less common with chloroacetic acid, it's a critical side reaction in Williamson ether synthesis when using other primary or, especially, secondary alkyl halides.[2] The alkoxide/phenoxide is a strong base and can promote an E2 elimination reaction, which competes with the desired Sₙ2 substitution.[1][3] This results in the formation of an alkene from the alkyl halide.

Root Cause Analysis:

  • Structure of Alkyl Halide: Elimination is highly favored for secondary and tertiary alkyl halides. For the synthesis of aryl-phenoxy-acetic acids, you are using a primary halide (chloroacetic acid), where this is less of a concern. However, if you are adapting the synthesis with a different, more sterically hindered alkylating agent, this becomes a major issue.[2][14]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[2] Elimination reactions generally have a higher activation energy.

  • Base Strength: A very strong, sterically hindered base can favor elimination.

Troubleshooting Protocol: Favoring Substitution over Elimination
  • Alkyl Halide Choice: This is the most critical factor. Always use a primary alkyl halide if possible.[1][2][4] In the context of this specific synthesis, you are already using the ideal substrate type (a primary halide).

  • Lower the Reaction Temperature: This is the most effective variable to tune. Lowering the temperature will favor the Sₙ2 pathway.[2]

  • Choice of Base: Use the least hindered base that is strong enough to deprotonate the phenol.

FAQ 4: My product seems to be degrading during purification, and I'm detecting the parent phenol. What could be the issue?

Answer: The product, an aryl-phenoxy-acetic acid, can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at high temperatures.[15][16] This would regenerate the parent phenol, which would then be detected as an impurity. While simple carboxylic acids are generally stable, the presence of the phenoxy group can influence the molecule's thermal stability.

Root Cause Analysis:

  • Thermal Stress: Prolonged heating or purification via distillation at high temperatures can induce decarboxylation.[17][18]

  • Harsh pH during Workup: Strongly acidic or basic conditions at elevated temperatures during the workup could potentially catalyze degradation, although thermal decarboxylation is the more common culprit.

Troubleshooting Protocol: Preventing Product Degradation
  • Purification Method: Avoid distillation if possible. Recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixtures) is a much milder method for purifying the solid product.[13]

  • Minimize Heat Exposure: During the reaction, once TLC or LCMS shows full conversion of the starting material, proceed immediately to the workup. Do not heat the reaction mixture unnecessarily for extended periods.

  • Mild Workup Conditions: Cool the reaction mixture to room temperature before beginning the acidification step of the workup.[13] Perform extractions and washes without heating.

Caption: A logical workflow for troubleshooting common side reactions.

Advanced Synthesis Strategies & Their Pitfalls

While the Williamson synthesis is the workhorse, modern cross-coupling reactions offer alternative routes, each with its own set of potential side reactions.

  • Ullmann Condensation: This copper-catalyzed reaction can form aryl ethers but typically requires very high temperatures (>200 °C) and stoichiometric amounts of copper.[19][20] Side reactions can include the formation of biaryl compounds from the self-coupling of the aryl halide.[20][21]

  • Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed method for forming C-O bonds under milder conditions than the Ullmann reaction.[22][23][24] However, it requires careful selection of ligands and bases. Potential side reactions include reductive dehalogenation of the aryl halide (replacing the halogen with a hydrogen) and competitive C-N coupling if amine impurities are present.[22]

Reference Experimental Protocol: Synthesis of p-Methylphenoxyacetic Acid

This protocol is adapted from standard laboratory procedures and incorporates best practices to minimize the side reactions discussed above.[13][25]

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Sodium bicarbonate solution, saturated

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ~1.0 g of p-cresol in 5 mL of 30% aqueous sodium hydroxide.

    • Scientist's Note: The use of a concentrated base helps to minimize the total volume of water, which can contribute to the hydrolysis of chloroacetic acid.

  • Reagent Addition: Carefully add 1.5 g of chloroacetic acid to the solution. Stir the mixture. Gentle warming may be required to dissolve all solids.

  • Reaction: Clamp the flask in a pre-heated water bath at 90-100 °C. Heat the mixture for 30-40 minutes.[13]

    • Scientist's Note: Monitor the reaction by TLC (thin-layer chromatography) to avoid unnecessary heating, which could promote side reactions or degradation.

  • Workup - Quenching: Cool the flask to room temperature and dilute the mixture with 10 mL of water.

  • Workup - Acidification: Transfer the mixture to a beaker and slowly add 6M HCl with stirring until the solution is acidic (test with litmus paper). The product should precipitate as a white solid.

    • Scientist's Note: Adding the acid slowly prevents excessive heat generation.

  • Workup - Extraction: Transfer the acidic slurry to a separatory funnel and extract with 15 mL of diethyl ether. Drain the aqueous layer. Wash the ether layer with 15 mL of water.

  • Workup - Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution. The acidic product will move into the aqueous bicarbonate layer, leaving non-acidic impurities in the ether.

    • Scientist's Note: Vent the funnel frequently as CO₂ gas will be generated.

  • Workup - Reprecipitation: Drain the bicarbonate layer into a clean beaker. Cautiously re-acidify with 6M HCl. The purified product will precipitate.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Recrystallize the crude product from a minimal amount of hot water to obtain the purified aryl-phenoxy-acetic acid.[13] Dry the crystals completely before determining the mass and melting point.

References
  • Chemcess. (2025, September 10). Chloroacetic Acid: Reactions, Production And Uses.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Sciencemadness Wiki. (2022, September 15). Chloroacetic acid.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • (n.d.). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • ResearchGate. (2025, August 7). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions | Request PDF.
  • ResearchGate. (n.d.). Unravelling the mechanism of cobalt (II) catalyzed O-arylation reaction between aryl halides and phenols: A DFT study | Request PDF.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • (n.d.). Williamson Ether Synthesis.
  • Asian Journal of Chemistry. (2014, May 28). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions.
  • Semantic Scholar. (1975, December 23).
  • Indian Academy of Sciences. (n.d.). t~e rate of hydrolysis of chloroacetamide in aqueous acid.
  • Wikipedia. (n.d.).
  • Oreate AI Blog. (2026, January 8).
  • CMS College Kottayam. (2022, December 14). Unravelling the mechanism of cobalt (II) catalyzed O-arylation reaction between aryl halides and phenols: A DFT study.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • JOCPR. (n.d.).
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • Journal of the American Chemical Society. (2025, September 26).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Jetir.Org. (n.d.).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Journal of the American Chemical Society. (2023, October 10).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • (2025, August 6). Cu-nanoparticle catalyzed O-arylation of phenols with aryl halides via Ullmann coupling.
  • ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 12). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • PubMed. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.
  • CRDEEP Journals. (n.d.).
  • Slideshare. (n.d.). Ullmann reaction | PPTX.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • Google Patents. (n.d.).
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  • PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • Chemical Review and Letters. (2023, August 10). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.
  • MDPI. (2024, December 1).

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Technical Support Center: Purification Strategies for Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The introduction of fluorine into aromatic systems dramatically alters molecular properties, which can complicate standard purification protocols.[1][2] This resource aims to explain the "why" behind these challenges and offer field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common questions regarding the fundamental principles that govern the behavior of fluorinated aromatic compounds during purification.

Q1: Why do my fluorinated aromatic compounds behave so differently from their non-fluorinated analogs during chromatography?

A1: The unique behavior of fluorinated aromatic compounds in chromatography stems from the distinct properties of the fluorine atom.[2] Key factors include:

  • High Electronegativity: Fluorine is the most electronegative element, which can create strong molecular dipoles and alter the electron distribution of the aromatic ring.[3][4] This significantly impacts how the molecule interacts with both the stationary and mobile phases.

  • Polarity Paradox: While the C-F bond is highly polar, the overall molecular polarity of a fluorinated compound can be surprisingly low. Symmetrically placed fluorine atoms can lead to a cancellation of bond dipoles, resulting in a nonpolar molecule. Conversely, asymmetrical fluorination can create a significant dipole moment. This "polarity paradox" often leads to unexpected elution patterns.[5]

  • Weak Intermolecular Interactions: The low polarizability of the C-F bond reduces van der Waals interactions.[4] This can lead to weaker retention on nonpolar stationary phases (like C18) compared to non-fluorinated analogs of similar size.

  • "Fluorophilicity": Fluorinated compounds can exhibit "fluorous-fluorous" interactions, a tendency to associate with other fluorinated molecules or phases.[6][7] This property can be exploited for specialized purification techniques.

Q2: I'm observing co-elution of my desired fluorinated product with a starting material. How can I improve separation?

A2: Co-elution is a common challenge, especially when dealing with structurally similar compounds. Here are several strategies to improve resolution:

  • Change the Stationary Phase: If you are using a standard C18 column, consider switching to a stationary phase with different selectivity.

    • Pentafluorophenyl (PFP) Phases: These are often an excellent choice for separating fluorinated and aromatic compounds. They offer a combination of hydrophobic, π-π, dipole, and weak ion-exchange interactions that can differentiate between structurally similar molecules.[8][9]

    • Biphenyl Phases: These provide strong π-π interactions and can be effective for separating aromatic compounds, including those with fluorine substituents.[10]

  • Modify the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.

    • Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to differences in their dipole moments and hydrogen bonding capabilities.

    • Fluorinated Alcohols: Incorporating a small amount of a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), into the mobile phase can enhance selectivity for fluorinated analytes on standard reverse-phase columns.[11]

  • Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times and improve separation. The high electronegativity of fluorine can lower the pKa of nearby basic groups, making this a critical parameter to optimize.[7]

Q3: How do I accurately assess the purity of my final fluorinated aromatic compound?

A3: A multi-technique approach is essential for confident purity assessment.

  • ¹⁹F NMR Spectroscopy: This is one of the most powerful tools for analyzing organofluorine compounds.[12] Key advantages include:

    • High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio.[12]

    • Wide Chemical Shift Range: This minimizes the chances of signal overlap, making it easier to identify and quantify impurities.[13]

    • Quantitative Analysis (qNMR): With an appropriate internal standard, ¹⁹F qNMR can provide highly accurate purity determination.[14]

  • ¹H and ¹³C NMR Spectroscopy: These remain crucial for confirming the overall structure of your compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and provides an orthogonal assessment of purity to NMR.[2]

Part 2: Troubleshooting Guides for Common Purification Techniques

This section provides step-by-step troubleshooting for specific purification methods.

Guide 1: Flash Column Chromatography

Problem: My fluorinated compound is running very close to the solvent front on silica gel, even with low polarity eluents (e.g., high hexane content).

Causality: The low polarizability of the C-F bond can lead to weak interactions with the polar silica surface, causing rapid elution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor retention in flash chromatography.

Experimental Protocol: Optimizing Flash Chromatography for a Moderately Polar Fluorinated Aromatic

  • Initial TLC Analysis: Spot the crude mixture on a silica gel TLC plate. Develop the plate using a starting eluent of 95:5 Hexane:Ethyl Acetate.

  • Evaluate Retention Factor (Rf): If the Rf of your target compound is > 0.5, the polarity of the eluent is too high.

  • Systematic Solvent Screening: Prepare a series of eluents with decreasing polarity (e.g., 98:2, 99:1 Hexane:Ethyl Acetate). Also, test alternative solvent systems like Hexane:Dichloromethane or Hexane:Diethyl Ether.

  • Select Optimal System: Choose the eluent system that provides an Rf value for your target compound between 0.2 and 0.4, with the best possible separation from impurities.

  • Column Packing and Loading: Dry-load the crude material onto a small amount of silica gel to ensure even application to the column.

  • Elution: Run the column using the optimized solvent system, potentially employing a shallow gradient to improve resolution.

Guide 2: Crystallization

Problem: I'm struggling to find a suitable solvent system to crystallize my fluorinated aromatic compound. It either oils out or remains fully dissolved.

Causality: The unique intermolecular interactions (or lack thereof) of fluorinated compounds can make crystallization challenging. They often have different solubility profiles compared to their non-fluorinated counterparts.[2]

Troubleshooting Strategies:

Issue Possible Cause Suggested Solution
Oiling Out The solution is too supersaturated, or the solvent is too nonpolar.1. Use a more dilute solution. 2. Add a co-solvent in which the compound is more soluble (a "better" solvent) dropwise until the oil redissolves, then cool slowly. 3. Try a slightly more polar single solvent system.
Remains Soluble The solvent is too good; the compound's solubility is too high even at low temperatures.1. Slowly add a non-solvent (a solvent in which the compound is poorly soluble) until turbidity persists. Warm slightly to redissolve, then cool slowly. 2. Use a more nonpolar solvent. 3. Attempt slow evaporation of the solvent in a loosely covered vial.
No Crystals Form Nucleation is inhibited.1. Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal from a previous small-scale crystallization. 3. Cool the solution to a very low temperature (-20°C or -78°C) for an extended period.
Guide 3: Liquid-Liquid Extraction

Problem: During an aqueous workup, my fluorinated compound is not cleanly partitioning into the organic layer.

Causality: The polarity of fluorinated compounds can be deceptive. A molecule might be more water-soluble than anticipated, or it may form emulsions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for liquid-liquid extraction issues.

Key Insight: "Fluorous" liquid-liquid extraction can be a powerful technique. If your compound is highly fluorinated, using a fluorous solvent (like perfluorohexanes) and a standard organic solvent (like toluene) can achieve separations that are impossible with traditional aqueous-organic systems.[15]

Guide 4: Removal of Trifluoroacetic Acid (TFA)

Problem: I've purified my compound using reverse-phase HPLC with a TFA-containing mobile phase, and now I need to remove the residual TFA salt.

Causality: TFA is a strong acid commonly used as an ion-pairing agent in HPLC to improve peak shape.[16][17] However, residual TFA can be toxic or interfere with downstream applications.[17]

Methods for TFA Removal:

  • Lyophilization with HCl:

    • Protocol: Dissolve the peptide in water, add a small amount of 0.1 M HCl, and then lyophilize. Repeat 2-3 times.

    • Mechanism: The volatile HCl helps to displace the less volatile TFA as the trifluoroacetate salt is converted to the chloride salt.

  • Ion-Exchange Chromatography:

    • Protocol: Use a strong anion exchange (SAX) resin. Dissolve the sample in a low ionic strength buffer, load it onto the column, wash with the same buffer, and then elute with a high salt concentration or a change in pH.

    • Mechanism: The negatively charged TFA binds strongly to the positively charged resin, while the compound of interest is washed through or eluted under different conditions.

  • Dialysis or Diafiltration:

    • Protocol: For larger molecules like peptides or proteins, dialysis against a large volume of a TFA-free buffer (like saline) can effectively remove the small TFA molecule.[18]

    • Mechanism: Based on size exclusion, the small TFA molecules pass through the dialysis membrane while the larger product is retained.[18]

Part 3: Safety & Handling

Q: What are the primary safety concerns when working with fluorinated aromatic compounds and purification reagents?

A: Safety is paramount. Key considerations include:

  • Toxicity of Fluorinating Agents: Many reagents used to synthesize these compounds are highly toxic and reactive.[1]

  • Potential for HF Formation: Some fluorinated compounds can decompose to form hydrofluoric acid (HF), especially under harsh conditions (e.g., strong heat or moisture).[19] HF is extremely corrosive and requires specific first aid protocols (calcium gluconate gel).[1][19]

  • General Chemical Safety: Always use appropriate Personal Protective Equipment (PPE), including chemical splash goggles, face shields when necessary, and chemically resistant gloves.[1] Work in a well-ventilated fume hood.[19]

  • Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's hazardous waste guidelines.[1]

References

  • Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning.
  • NMR | Fluorine Spectroscopy.Oxford Instruments.
  • Safety and handling of fluorin
  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • 2024-02-07-new-qnmr-standard-fr.BIPM.
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.R&D World.
  • Synthesis of organic liquid crystals containing selectively fluorin
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • On the polarity of partially fluorinated methyl groups.
  • TFA Removal Services.Chemical Amino / Alfa Chemistry.
  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline.Quora.
  • Application Notes and Protocols for the Purification of Fluorin
  • Technical Support Center: Optimization of Purification Methods for Fluorin
  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastew
  • Fluorine Safety.Purdue University.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom

Sources

Optimizing reaction conditions for the etherification of 4-bromo-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of 4-bromo-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and purity. The methodologies and advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the etherification of 4-bromo-2-fluorophenol, providing causative explanations and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yields in the etherification of 4-bromo-2-fluorophenol can be attributed to several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis, a common method for this transformation, requires the quantitative conversion of the phenol to its corresponding phenoxide.[1] The phenoxide is a significantly more potent nucleophile than the neutral phenol.[2]

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. For phenols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are typically effective.[1] It is crucial to use at least one molar equivalent of the base. For less reactive systems, stronger bases like sodium hydride (NaH) can be employed, which irreversibly deprotonates the alcohol, driving the equilibrium forward.[2][3] The byproduct of deprotonation with NaH is hydrogen gas, which simply bubbles out of the reaction mixture.[3]

  • Competing Elimination (E2) Reaction: The alkoxide formed is not only a good nucleophile but also a strong base.[4] If your alkylating agent is a secondary or tertiary alkyl halide, it can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[4][5]

    • Solution: Whenever possible, opt for a primary alkyl halide as your alkylating agent. Primary halides are more susceptible to the desired Sₙ2 attack and less prone to elimination.[2][4] If the synthesis of an asymmetrical ether allows, choose the reaction pathway that involves the less sterically hindered alkoxide.[4]

  • Steric Hindrance: Significant steric bulk on either the phenoxide or the alkyl halide can impede the backside attack required for the Sₙ2 mechanism, slowing down the reaction and allowing side reactions to become more prominent.[4]

    • Solution: While the steric hindrance of 4-bromo-2-fluorophenol is fixed, selecting a less bulky alkylating agent can improve reaction rates and yields.

  • Reaction Temperature and Time: Suboptimal temperature can lead to a slow reaction rate, while excessively high temperatures can favor elimination side reactions.[6][7]

    • Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[5][6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC).[6] Reaction times can vary from 1 to 8 hours.[5]

  • Presence of Water: In solid-liquid phase-transfer catalysis (PTC) systems, even small amounts of water can hydrate the phenoxide anion, reducing its nucleophilicity and significantly decreasing reactivity.[8]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[6] Using a base like potassium carbonate can be advantageous as the byproduct, potassium bicarbonate, acts as a desiccant.[8]

Question 2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products indicates the occurrence of side reactions. Identifying these byproducts is key to optimizing the reaction to favor the desired ether.

Common Side Reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[5][7] Under certain conditions, alkylation can occur on the carbon atoms of the benzene ring, leading to C-alkylated byproducts. This is more prevalent when using alkali phenoxides.[1]

    • Mitigation: The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio. Using phase-transfer catalysts can often favor O-alkylation.[9]

  • Elimination Products (Alkenes): As discussed previously, the use of secondary or tertiary alkyl halides can lead to the formation of alkenes via an E2 elimination pathway.[2]

    • Mitigation: Use primary alkyl halides.[2] Lowering the reaction temperature can also favor the Sₙ2 substitution over the E2 elimination.[4]

  • Hydrolysis of the Alkylating Agent: If there is residual water in the reaction mixture, the alkylating agent can undergo hydrolysis, especially under basic conditions, to form the corresponding alcohol.

    • Mitigation: Use anhydrous conditions and ensure your base is not excessively aqueous if using a solution.[6]

Question 3: How can I improve the reaction rate without increasing side reactions?

Increasing the reaction rate is often a balance between accelerating the desired reaction and minimizing unwanted side reactions.

Strategies to Enhance Reaction Rate:

  • Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[4][7] These solvents solvate the cation of the phenoxide, leaving a "naked" and highly reactive anion to participate in the Sₙ2 reaction.[6] Protic solvents, on the other hand, can solvate the phenoxide anion, reducing its nucleophilicity and slowing the reaction.[6]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for etherification reactions, especially when dealing with solid-liquid or liquid-liquid biphasic systems.[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.[11] PEG400 has also been shown to be an effective solid-liquid phase transfer catalyst for the etherification of phenols.[9][12]

  • Leaving Group on the Alkylating Agent: The rate of the Sₙ2 reaction is dependent on the quality of the leaving group. The general order of leaving group ability for halides is I > Br > Cl.[13] Using an alkyl iodide will result in a faster reaction than an alkyl chloride. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups and can be used as alternatives to alkyl halides.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing the etherification of 4-bromo-2-fluorophenol.

What is the best choice of base for this reaction?

The optimal base depends on the specific reaction conditions and the reactivity of the alkylating agent.

  • For general purposes: Potassium carbonate (K₂CO₃) is a good choice as it is a solid, easy to handle, and the byproduct (KHCO₃) helps to maintain anhydrous conditions.[8]

  • For higher reactivity: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in an aqueous solution, which may necessitate the use of a phase-transfer catalyst.[14]

  • For difficult reactions: Stronger bases like sodium hydride (NaH) can be used to ensure complete and irreversible deprotonation of the phenol.[2]

Which solvent should I use?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[6]

  • Recommended: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can significantly accelerate the reaction by increasing the nucleophilicity of the phenoxide anion.[6][15]

  • Commonly used: Tetrahydrofuran (THF) is also a suitable solvent.[2]

  • To be avoided: Protic solvents like alcohols can slow down the reaction by solvating the nucleophile.[6]

How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. Gas chromatography (GC) can also be used for more quantitative monitoring.[16]

What is a typical work-up and purification procedure?

A standard work-up procedure involves:

  • Cooling the reaction mixture and quenching it with water.[14]

  • If the reaction mixture is basic, neutralize it with a dilute acid (e.g., HCl) until it is acidic.[14]

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[14]

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.[14]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[17]

  • Remove the solvent under reduced pressure using a rotary evaporator.[16]

The crude product can then be purified by column chromatography on silica gel or by distillation.[16]

III. Experimental Protocols & Data

Optimized Protocol for the Etherification of 4-Bromo-2-Fluorophenol with a Primary Alkyl Bromide

This protocol provides a reliable method for the synthesis of an alkyl aryl ether from 4-bromo-2-fluorophenol.

Materials:

  • 4-Bromo-2-fluorophenol

  • Primary alkyl bromide (e.g., n-butyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the primary alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table
ParameterRecommended ConditionRationale
Base K₂CO₃ (anhydrous)Effective for phenoxide formation; byproduct is a desiccant.[8]
Solvent Acetonitrile (anhydrous)Polar aprotic solvent that enhances nucleophilicity.[6]
Alkylating Agent Primary Alkyl HalideMinimizes competing E2 elimination reactions.[4]
Temperature 50-100 °C (Reflux in MeCN)Balances reaction rate and minimization of side reactions.[5][6]
Catalyst Phase-Transfer Catalyst (optional)Can accelerate reactions in biphasic systems.[9]

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-bromo-2-fluorophenol, K₂CO₃, and Acetonitrile B Add Alkyl Halide A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and Filter D->E F Concentrate E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A streamlined workflow for the etherification of 4-bromo-2-fluorophenol.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? Base Incomplete Deprotonation? Use stronger base (e.g., NaH). Start->Base Yes Elimination E2 Elimination? Use primary alkyl halide, lower temp. Start->Elimination Yes Solvent Slow Reaction? Use polar aprotic solvent (DMF, DMSO). Start->Solvent Yes SideProducts Side Products Observed? Start->SideProducts No PTC Biphasic System? Consider Phase-Transfer Catalyst. SideProducts->Elimination Yes SideProducts->PTC Consider C_Alkylation C-Alkylation? Optimize solvent/catalyst. SideProducts->C_Alkylation Yes

Caption: A decision tree for troubleshooting low yields in the etherification reaction.

V. References

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1764.

  • Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10).

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc.

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (n.d.).

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc.

  • BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

  • Hohrenk, L. L., et al. (2008). Electrostatic and aspheric influence of the fluoro-substitution of 4-bromodiphenyl ether (PBDE 3). Acta Crystallographica Section B: Structural Science, 64(Pt 1), 104-113.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

  • ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol synthesis.

  • The Williamson Ether Synthesis. (n.d.).

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • gChem Global. (n.d.). SNAr Comparative Reaction.

Sources

Troubleshooting 19F NMR signal assignment in complex fluorinated molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹⁹F NMR spectroscopy. As researchers and drug development professionals, you are keenly aware of the power of ¹⁹F NMR for characterizing complex fluorinated molecules. Its high sensitivity, 100% natural abundance, and wide chemical shift range make it an invaluable tool.[1][2][3] However, these same properties can introduce challenges in signal assignment, especially in structurally complex molecules.

This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently encountered questions. My approach is rooted in years of hands-on experience, focusing not just on what to do, but why a particular experimental choice is scientifically sound.

Troubleshooting Guide: A Symptom-Based Approach

Signal assignment in ¹⁹F NMR is a process of deduction. When faced with an ambiguous spectrum, a systematic approach is key. Below are common problems and a logical workflow to resolve them.

Problem 1: Unexpected or Unassigned Signals in the 1D ¹⁹F Spectrum

You've run a standard proton-decoupled 1D ¹⁹F NMR, but the number of signals doesn't match the number of expected fluorine environments, or their chemical shifts are far from predicted values.

Initial Diagnostic Questions:

  • Is the chemical shift referencing accurate? The vast chemical shift range of ¹⁹F NMR makes it highly sensitive to referencing errors.[2][4]

  • Could solvent effects be at play? ¹⁹F chemical shifts are notoriously sensitive to the solvent environment.[1][5][6][7]

  • Are there unexpected J-couplings? Long-range ¹⁹F-¹⁹F or ¹⁹F-¹H couplings can introduce unexpected splitting.[2][8]

  • Is it possible that you have a mixture of diastereomers or conformers?

Troubleshooting Workflow:

dot graph "Troubleshooting_Workflow_1" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

// Nodes A [label="Start: Unassigned Signals in 1D ¹⁹F NMR", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Verify Chemical Shift Referencing", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Assess Solvent Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Run ¹H-Coupled ¹⁹F NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Perform 2D NMR Experiments", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Utilize Computational Prediction", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Consider Dynamic Processes", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Solution: Confident Signal Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="First Step"]; B -> C [label="If referencing is correct"]; C -> D [label="If solvent is not the issue"]; D -> E [label="For complex coupling"]; E -> H [label="Provides correlations"]; A -> F [label="In parallel", style=dashed]; F -> H [label="Aids assignment"]; C -> G [label="If shifts are variable"]; G -> H [label="Explains extra signals"]; } digraph "" { graph [maxWidth="760"]; A [label="Start: Unassigned Signals", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="1. Verify Referencing\n- Use internal standard\n- Check lock signal", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2. Assess Solvent Effects\n- Run in different solvent\n- Compare to literature", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="3. Analyze Coupling\n- Run ¹H-coupled spectrum\n- Look for long-range J(HF)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="4. Advanced 2D NMR\n- ¹⁹F-¹H HETCOR\n- ¹⁹F-¹⁹F COSY/TOCSY\n- ¹⁹F-¹H HOESY", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5. Computational Prediction\n- DFT calculations\n- Software predictors", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Assigned Spectrum", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> G; A -> F [style=dashed]; F -> E [style=dashed]; } Caption: Troubleshooting workflow for unassigned ¹⁹F NMR signals.

Step-by-Step Methodologies:

  • Verify Chemical Shift Referencing:

    • Causality: Spectrometer instabilities and sample-dependent variations can lead to inconsistent referencing, which is magnified by the wide spectral dispersion of ¹⁹F.[9]

    • Protocol:

      • Always use an internal reference standard. While CFCl₃ is the primary standard (0 ppm), it's often impractical.[8][10] Secondary standards like trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) are common.[10] For biological samples in aqueous media, 2,2,2-trifluoroethanol (TFE) is a robust choice.[9]

      • Ensure the reference compound is inert and does not interact with your molecule.[9]

      • The reference should ideally have a simple signal (e.g., a singlet from a CF₃ group) and be soluble in your NMR solvent.[9]

    • Trustworthiness: Using a stable, non-reactive internal standard provides a reliable anchor point within each sample, mitigating run-to-run variations.[9]

  • Assess Solvent Effects:

    • Causality: The electron-rich nature of fluorine makes its chemical shift highly susceptible to intermolecular interactions like hydrogen bonding and solvent polarity.[1][5][7] A change in solvent can significantly alter the electronic environment, leading to large shifts.[5][6][11]

    • Protocol:

      • If possible, acquire a spectrum in a solvent of different polarity (e.g., switch from CDCl₃ to DMSO-d₆).

      • Compare the relative shifts of the signals. Signals that shift significantly are likely from fluorine atoms exposed to the solvent, which can be a clue to their position in the molecule.

  • Run a ¹H-Coupled ¹⁹F NMR Spectrum:

    • Causality: This simple 1D experiment reveals through-bond couplings between fluorine and proton nuclei (J-HF). The magnitude of these couplings provides critical structural information.

    • Protocol:

      • Acquire a 1D ¹⁹F spectrum without proton decoupling.

      • Analyze the splitting patterns. Geminal (²J-HF) and vicinal (³J-HF) couplings are typically the largest and most informative for establishing connectivity. Long-range couplings (⁴J-HF, ⁵J-HF) can also be observed and provide further structural constraints.[2]

Problem 2: Overlapping Signals and Ambiguous Through-Bond Connectivity

In complex molecules with multiple fluorine atoms in similar chemical environments, 1D spectra can become crowded and difficult to interpret. You need to definitively link fluorine signals to specific protons or other fluorine atoms.

Advanced Experimental Solutions:

  • 2D ¹⁹F, ¹H HETCOR (Heteronuclear Correlation):

    • Causality: This is the cornerstone experiment for ¹⁹F assignment. It directly correlates fluorine nuclei with the protons they are coupled to through bonds.[12][13]

    • Protocol:

      • Set up a standard HETCOR pulse sequence.

      • The resulting 2D spectrum will show a cross-peak at the intersection of a ¹⁹F chemical shift (F1 axis) and a ¹H chemical shift (F2 axis) for each J-HF coupling.

      • This unambiguously identifies which protons are directly bonded or in close proximity (2-4 bonds) to each fluorine atom.[12]

  • 2D ¹⁹F, ¹⁹F COSY/TOCSY (Correlation/Total Correlation Spectroscopy):

    • Causality: When multiple fluorine atoms are coupled to each other (J-FF), these experiments reveal the ¹⁹F spin systems. COSY shows direct correlations (typically ²J-FF to ⁴J-FF), while TOCSY can reveal correlations between all fluorines within a coupled network, even if they are not directly coupled.[12][14][15][16]

    • Protocol:

      • For COSY, a standard pulse sequence is used to show correlations between directly coupled fluorines.[12][15]

      • For TOCSY, a mixing period (spin-lock) is added to the pulse sequence to transfer magnetization throughout the entire spin system.[14][15]

      • These experiments are critical for assigning signals in molecules with -CF₂-CF₂- or other polyfluorinated motifs.

dot graph "Advanced_2D_NMR_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

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// Edges A -> B [label="Through-bond H-F"]; B -> C; A -> D [label="Through-bond F-F"]; D -> E; C -> F; E -> F; F -> G; } digraph "" { graph [maxWidth="760"]; A [label="Overlapping ¹⁹F Signals", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Establish ¹H-¹⁹F Connectivity", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Establish ¹⁹F-¹⁹F Connectivity", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Establish Through-Space Proximity", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="2D ¹⁹F,¹H HETCOR", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="2D ¹⁹F,¹⁹F COSY/TOCSY", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="2D ¹⁹F,¹H HOESY", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Assigned Structure", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; } Caption: Experimental workflow for resolving overlapping signals.

Problem 3: Distinguishing Between Regioisomers or Stereoisomers

Through-bond data from HETCOR and COSY may not be sufficient to differentiate between isomers where the connectivity is the same, but the spatial arrangement is different.

The Definitive Solution: 2D ¹⁹F, ¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy)

  • Causality: The HOESY experiment detects through-space interactions (dipolar coupling) rather than through-bond (scalar) coupling. It provides correlations between fluorine and proton nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[12][17] This is the gold standard for determining stereochemistry and assigning signals in rigid molecular frameworks.

  • Protocol:

    • Acquire a 2D HOESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to allow for the buildup of the Nuclear Overhauser Effect (NOE).[18]

    • The resulting spectrum will show cross-peaks between ¹⁹F and ¹H nuclei that are spatially proximate.

    • By analyzing these through-space correlations, you can piece together the 3D arrangement of the molecule and assign signals to specific isomeric forms. For example, a cross-peak between a CF₃ group and a distant aromatic proton can confirm a specific regioisomer that would be impossible to determine from through-bond data alone.[17]

Frequently Asked Questions (FAQs)

Q1: My ¹⁹F chemical shifts don't match the values from prediction software. Why?

Prediction software is a powerful tool but has limitations.[19][20] Discrepancies often arise from:

  • Environmental Effects: Software may not fully account for solvent, temperature, and pH effects, which can cause significant deviations.[1][7]

  • Conformational Flexibility: Predictions are often based on a single, low-energy conformation. If your molecule is flexible in solution, the experimentally observed chemical shift will be a population-weighted average, which can differ from the predicted value.

  • Computational Method: The accuracy of prediction depends heavily on the computational method (e.g., DFT level of theory and basis set) used.[21] High-accuracy predictions can be computationally expensive.[21]

Actionable Advice: Use prediction software as a guide, not an absolute reference.[19][22] Always confirm assignments with 2D NMR experiments. If you have a novel scaffold, consider training the prediction algorithm with your own experimentally assigned data to improve its accuracy for your specific chemical space.[19][23]

Q2: Why are my ¹⁹F signals so broad?

Signal broadening in ¹⁹F NMR can be attributed to several factors:

  • Chemical Shift Anisotropy (CSA): This is a major relaxation mechanism for fluorine, especially at higher magnetic field strengths, and can lead to broader lines.[24]

  • Intermediate Chemical Exchange: If your molecule is undergoing conformational changes on a timescale similar to the NMR experiment, it can lead to significant line broadening. Variable temperature (VT) NMR experiments can help diagnose this.

  • Unresolved Couplings: Complex, unresolved couplings to protons or other fluorines can make a signal appear broad. Applying proton decoupling can help determine if ¹H coupling is the cause.

Q3: How do I choose the right reference standard for my experiment?

The ideal reference should be:[9]

  • Chemically Inert: It should not react with your sample or buffer components.

  • Soluble: It must be soluble in your NMR solvent.

  • Spectrally Simple: It should have a single, sharp resonance (e.g., a CF₃ group) that is well-separated from your signals of interest.

  • Non-binding: For biological samples, it must not bind to the protein or macromolecule under study.

Comparison of Common ¹⁹F NMR Reference Standards

Reference CompoundChemical Shift (vs CFCl₃)ProsCons
CFCl₃ (Freon-11) 0.00 ppmThe primary standard.Volatile, environmentally hazardous, often used externally.[8]
C₆F₆ (Hexafluorobenzene) -164.9 ppm[10]Chemically stable.Complex multiplet signal.
C₆H₅CF₃ (Trifluorotoluene) -63.72 ppm[10]Sharp singlet, stable.Can have overlapping ¹H signals.
CF₃COOH (TFA) -76.55 ppm[10]Water-soluble.Chemical shift is pH-dependent.
NaBF₄ ~ -131 ppm[9]Water-soluble, sharp singlet.Potential for ion-pairing interactions.

Q4: Can I use ¹⁹F NMR to determine the concentration of my compound (qNMR)?

Yes, quantitative ¹⁹F NMR (qNMR) is a powerful technique. Due to the 100% natural abundance and high sensitivity of ¹⁹F, it can be very accurate. However, careful experimental setup is crucial:

  • Full Relaxation: Ensure a sufficient relaxation delay (D1) between scans, typically 5-7 times the longest T₁ relaxation time of the signals being quantified.[8]

  • Uniform Excitation: The large spectral width of ¹⁹F can be a challenge. Ensure your excitation pulse is uniform across the entire spectral range containing both your analyte and the quantitative standard.[25] This may require careful calibration of the transmitter offset and pulse power.[4][25]

  • Certified Reference Material: Use a certified reference material (CRM) with a known purity as the internal standard for the highest accuracy.[25][26]

This guide provides a framework for logically approaching and solving common signal assignment challenges in ¹⁹F NMR. By understanding the causality behind each experimental choice and employing a multi-technique approach, you can confidently elucidate the structure of even the most complex fluorinated molecules.

References

  • C. Hall. (1969). ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • ACD/Labs. (2015). ACD/NMR Predictors - Software Demo. YouTube. [Link]

  • Dumon, A. S., Rzepa, H. S., Alamillo-Ferrer, C., Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Royal Society of Chemistry. [Link]

  • Li, M., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Jurt, S., et al. (2021). Through-Space Scalar ¹⁹F−¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Smith, A. J. R., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Bruker. [Link]

  • Bühl, M., & Tautermann, C. S. (2005). The ¹⁹F NMR shifts are not a measure for the nakedness of the fluoride anion. ResearchGate. [Link]

  • Tormena, C. F., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. UW-Madison Chemistry Facilities. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • ACD/Labs. NMR Prediction. ACD/Labs. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • Mestrelab. Download NMR Predict. Mestrelab Research. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Angell, Y. L. (2016). A beginner's guide to ¹⁹F NMR and its role in drug screening. Confluence. [Link]

  • University of Ottawa NMR Facility Blog. ¹⁹F - ¹H HOESY Experiment. uOttawa NMR Facility. [Link]

  • Chem-Port. 19Flourine NMR. Chem-Port. [Link]

  • Quora. How to interpret the ¹⁹F NMR spectra. Quora. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • UCSB Chemistry and Biochemistry. F19 detection. UCSB NMR Facility. [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • University of Ottawa NMR Facility Blog. PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. uOttawa NMR Facility. [Link]

  • Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Royal Society of Chemistry. Contents List of Figures List of Tables. RSC Publishing. [Link]

  • Dr. Vijay's SOC. (2025). 1D and 2D HOESY NMR Spectroscopy, Explained with Practical Examples. YouTube. [Link]

  • Gerig, J. T. USE OF ¹⁹F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

  • Roberts, G. C. K. (Ed.). Fluorine NMR. Encyclopedia of Biophysics. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Poorly Soluble Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the aqueous solubility of poorly soluble phenylacetic acid derivatives. Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, including many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] However, their often-limited water solubility presents a significant hurdle in formulation development, impacting bioavailability and therapeutic efficacy.[3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Part 1: Foundational Concepts & Initial Assessment

Before attempting to enhance solubility, a thorough understanding of your specific phenylacetic acid derivative is critical. The strategies you employ will be dictated by its unique physicochemical properties.

Frequently Asked Questions: Getting Started

Q1: Why is my phenylacetic acid derivative poorly soluble?

A1: The solubility of phenylacetic acid derivatives is a balance between the polar carboxylic acid group and the nonpolar phenyl ring.[5][6] Phenylacetic acid itself has limited water solubility (approx. 1.66 g/100 mL at 20°C).[7] If your derivative has additional large, hydrophobic functional groups attached to the phenyl ring, its overall lipophilicity increases, leading to lower aqueous solubility. Furthermore, a stable crystalline lattice structure can have high lattice energy that the energy of solvation cannot overcome, further limiting solubility.

Q2: What initial characterization is essential before I start?

A2: You must establish a baseline. The following are critical first steps:

  • Determine Baseline Aqueous Solubility: Use the gold-standard shake-flask method to determine the equilibrium solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[8][9] This is crucial for Biopharmaceutics Classification System (BCS) categorization.

  • Determine the pKa: As a phenylacetic acid derivative, your compound is likely a weak acid. The pKa value is essential for predicting its ionization state at different pH levels and is the single most important parameter for considering salt formation.[10][11]

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to understand if your material is crystalline or amorphous and to identify its polymorphic form. Differential Scanning Calorimetry (DSC) is also vital to determine the melting point and thermal stability, which will inform your choice of techniques like hot-melt extrusion.[4]

Q3: How do I choose the right solubility enhancement technique?

A3: The choice is data-driven. An ionizable compound (most phenylacetic acid derivatives) makes salt formation the most common and effective first choice.[12] If your derivative is non-ionizable, or if salt formation fails, you should then consider co-crystallization, amorphous solid dispersions, or cyclodextrin complexation. The following decision tree provides a logical workflow.

G start Start: Poorly Soluble Phenylacetic Acid Derivative pka Determine pKa Is the API ionizable? start->pka salt Attempt Salt Formation pka->salt Yes (Weak Acid) non_ionizable Consider Alternative Strategies pka->non_ionizable No salt_success Successful? (Stable, Soluble Salt) salt->salt_success end_salt Proceed with Salt Form for Formulation salt_success->end_salt Yes salt_success->non_ionizable No cocrystal Attempt Co-crystallization non_ionizable->cocrystal cocrystal_success Successful? (Stable Co-crystal) cocrystal->cocrystal_success end_cocrystal Proceed with Co-crystal cocrystal_success->end_cocrystal Yes asd Prepare Amorphous Solid Dispersion (ASD) cocrystal_success->asd No asd_success Successful? (Stable, Amorphous) asd->asd_success end_asd Proceed with ASD asd_success->end_asd Yes cyclo Attempt Cyclodextrin Complexation asd_success->cyclo No end_cyclo Proceed with Complex cyclo->end_cyclo

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 2: Technique-Specific Troubleshooting Guides

This section provides detailed Q&As for the most common solubility enhancement techniques.

Section 2.1: Salt Formation

Rationale: Salt formation increases solubility by converting a neutral, poorly soluble weak acid into an ionized salt, which is more readily solvated by water.[10][12] This is often the most direct path for ionizable drugs like phenylacetic acid derivatives.[13]

Q4: My salt has poor physical stability and converts back to the free acid (disproportionation). Why is this happening and how can I fix it?

A4: Disproportionation occurs when the salt reverts to its less soluble free acid or base form. This is often triggered by environmental factors, especially moisture, or the pH of the microenvironment. The key is the difference between the pKa of your drug and the pKa of the counter-ion. A larger ΔpKa (>3) generally leads to more stable salts.

  • Troubleshooting Steps:

    • Select a Stronger Counter-ion: If you used a weak base as a counter-ion, switch to one with a higher pKa (a stronger base) to increase the pKa difference.

    • Control Humidity: Store and process the salt form under low humidity conditions. Hygroscopicity (moisture uptake) can facilitate disproportionation.

    • Formulation Excipients: Be mindful of acidic excipients in your final formulation, as they can lower the micro-environmental pH and promote conversion back to the free acid.

Q5: I've screened multiple counter-ions, but none provide a significant solubility advantage. What's wrong?

A5: Not all salts will be more soluble than the parent drug. Several factors could be at play:

  • High Crystal Lattice Energy: The salt you formed may have a very stable, high-energy crystal lattice that negates the benefit of ionization. The solubility of a salt depends on overcoming this lattice energy.[13]

  • Common Ion Effect: If your dissolution medium contains an ion that is common to the salt, it can suppress dissolution.[12] For example, using a hydrochloride salt in a dissolution medium containing chloride ions can reduce its solubility.

  • Hydrophobicity of the Counter-ion: A very large, hydrophobic counter-ion can sometimes decrease the overall solubility of the salt complex.

  • What to do next:

    • Characterize the solid state of your salts using XRPD and DSC to understand their crystallinity and thermal properties.

    • If salt formation is consistently failing, it is time to consider other strategies like co-crystallization or forming an amorphous solid dispersion.

Section 2.2: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs enhance solubility by converting the drug from a stable, low-energy crystalline form to a high-energy amorphous state.[3][14] The drug is dispersed within a hydrophilic carrier (usually a polymer), which improves wettability and prevents recrystallization.[15][16]

Q6: My amorphous solid dispersion is physically unstable and the drug recrystallizes over time. How can I prevent this?

A6: This is the primary challenge with ASDs. Recrystallization negates the solubility advantage. The stability of an ASD depends on limiting the molecular mobility of the drug within the polymer matrix.[14]

  • Troubleshooting Steps:

    • Increase Polymer Concentration: A higher drug loading increases the likelihood of drug molecules coming together to nucleate and crystallize. Try preparing dispersions with a lower drug-to-polymer ratio.

    • Select a Polymer with a Higher Glass Transition Temperature (Tg): Polymers with a high Tg (e.g., PVP K90) can better "lock" the drug in its amorphous state by reducing molecular mobility at storage temperatures.[14]

    • Ensure Drug-Polymer Miscibility: Strong interactions (like hydrogen bonds) between the drug and the polymer are crucial for a stable, single-phase system. Use techniques like DSC to look for a single Tg, which indicates good miscibility. If you see two Tgs, the drug and polymer are phase-separated, and the drug is likely to recrystallize.

    • Control Moisture: Water acts as a plasticizer, lowering the Tg of the system and increasing molecular mobility. Store your ASD in desiccated conditions and consider using moisture-protective packaging.

G cluster_0 Solvent Evaporation Method for ASD Preparation start 1. Dissolve Drug & Polymer in a common solvent mix 2. Mix solutions to achieve homogeneous dispersion start->mix evap 3. Evaporate solvent (e.g., Rotary Evaporator) mix->evap dry 4. Further drying under vacuum to remove residual solvent evap->dry mill 5. Mill the resulting solid to a uniform powder dry->mill characterize 6. Characterize for amorphicity (XRPD) and thermal properties (DSC) mill->characterize

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.
Section 2.3: Cyclodextrin Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules, like the phenyl group of your derivative, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from water, thereby increasing the apparent solubility of the drug.[18]

Q7: The solubility enhancement with β-cyclodextrin is minimal. Should I abandon this approach?

A7: Not necessarily. The success of CD complexation depends on a good "fit" between the drug molecule and the CD cavity, both in terms of size and geometry.

  • Troubleshooting Steps:

    • Try a Different Cyclodextrin: Native β-cyclodextrin has relatively low aqueous solubility itself. Chemically modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , have dramatically higher aqueous solubility and are often much more effective at solubilizing drugs.[17][19] HP-β-CD, for instance, is an amorphous derivative that avoids the crystallinity issues of native β-CD.[19]

    • Optimize the Stoichiometry: The drug-to-CD molar ratio is key. Most complexes form at a 1:1 ratio, but this is not always the case.[20] Perform a phase solubility study (as described by Higuchi and Connors) to determine the complexation efficiency and stoichiometry.

    • Change the Preparation Method: Simple physical mixing is often ineffective. Methods that impart more energy, such as kneading, co-evaporation, or freeze-drying, can significantly improve complex formation.

G cluster_0 Cyclodextrin Inclusion Complex CD Complex CD->Complex CD_label Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Drug Phenylacetic Acid Derivative Drug->Complex Complex_label Inclusion Complex (Enhanced Solubility)

Caption: Mechanism of cyclodextrin inclusion complex formation.

Part 3: Experimental Protocols & Data

Trustworthy science relies on robust, reproducible methods. The following protocols provide detailed, step-by-step instructions for key experiments.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is fundamental for establishing baseline solubility and is recommended by regulatory bodies.[9]

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, and 6.8.[9]

  • Addition of Solute: Add an excess amount of your phenylacetic acid derivative to a known volume of each buffer solution in a sealed, clear container (e.g., glass vial). "Excess" means that solid material should remain visible after equilibration.

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 37°C for physiological relevance). Agitate for at least 24-48 hours. A preliminary experiment can determine the time required to reach equilibrium.[9]

  • Phase Separation: After equilibration, allow the samples to sit undisturbed for a short period to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm filter (ensure the filter material does not adsorb your compound) to remove all undissolved particles.

  • Analysis: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each pH condition.[9]

Data Summary Table: Comparison of Solubility Enhancement Techniques

The following table summarizes the advantages and disadvantages of each technique, providing a quick reference for selection.

TechniquePrimary MechanismAdvantagesDisadvantagesBest For...
Salt Formation Ionization of the drug moleculeHigh drug loading possible; established regulatory pathway; cost-effective.Only for ionizable drugs; risk of disproportionation; can be hygroscopic.Ionizable phenylacetic acid derivatives with a suitable pKa.
Co-crystallization Formation of a new crystalline solid with a co-former via non-covalent bondsApplicable to non-ionizable drugs; can improve other properties like stability and flow.Co-former selection can be challenging; regulatory path less defined than salts.Non-ionizable derivatives or when salt formation fails.
Solid Dispersion Conversion to a high-energy amorphous state within a carrier matrixSignificant solubility increase; applicable to a wide range of drugs (BCS Class II).[3][15]Physically unstable (recrystallization risk); often has lower drug loading; residual solvent concerns.[14]Derivatives that are difficult to crystallize or when other methods provide insufficient enhancement.
Cyclodextrins Encapsulation of the drug in a host-guest inclusion complexImproves solubility and stability; can reduce side effects; well-established materials.[21][18]Limited by drug size/geometry; can be expensive; drug loading is limited by 1:1 or 1:2 stoichiometry.Derivatives with appropriate size and hydrophobicity to fit within the cyclodextrin cavity.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(12), 2829. [Link]

  • Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]

  • Reddy, M. N. & Rehana, S. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 1-13. [Link]

  • Vo, C. L. N., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 27(1), 1623-1643. [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1937-1946. [Link]

  • Al-Ghazali, M., & Al-Zoubi, N. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Authorea Preprints. [Link]

  • Kumar, S. & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review: Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 238-257. [Link]

  • Shinde, S. A., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(4), 28-36. [Link]

  • Anonymous. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Kansara, H., et al. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]

  • Rathod, V. R., et al. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 123-130. [Link]

  • Loftsson, T., & Duchêne, D. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Sharma, D., et al. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(2), 113-119. [Link]

  • Williams, A. C., & Lemke, T. L. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacist, 9, 233-237. [Link]

  • Kumar, L., et al. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10. [Link]

  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Journal of Drug Delivery and Therapeutics, 4(3), 7-13. [Link]

  • Bodke, V. (2024). A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV. ResearchGate. [Link]

  • Abrahamsson, B. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Gite, B. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • He, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(19), 1603-1608. [Link]

  • Amombo Noa, F. M., et al. (2017). Phenylacetic acid co-crystals with acridine, caffeine, isonicotinamide and nicotinamide: Crystal structures, thermal analysis, FTIR spectroscopy and Hirshfeld surface analysis. Journal of Molecular Structure, 1149, 65-76. [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Zubris, K. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • Anonymous. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1019. [Link]

  • Anonymous. (n.d.). Phenylacetic acid. Solubility of Things. [Link]

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  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick Institutional Repository. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. [Link]

  • Anonymous. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Sporzyński, A., et al. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Journal of Molecular Modeling, 23(4), 131. [Link]

  • Saha, S., et al. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society, 145(14), 8118-8124. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Summary for CID 999. [Link]

  • Amombo Noa, F. M., et al. (2017). Phenylacetic acid co-crystals with acridine, caffeine, isonicotinamide and nicotinamide: Crystal structures, thermal analysis, FTIR spectroscopy and Hirshfeld surface analysis. Semantic Scholar. [Link]

  • Czylkowska, A., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(19), 6296. [Link]

  • Sharma, D., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]

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Technical Support Center: Preventing Dehalogenation in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the prevention of dehalogenation during catalytic cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize this yield-reducing side reaction and ensure the integrity of your synthetic routes.

Troubleshooting Guide: A Causal Approach to Problem-Solving

Unwanted dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom on your starting material with a hydrogen atom, leading to a significant byproduct that can complicate purification and lower the yield of your desired cross-coupled product.[1][2][3] This guide is structured to help you diagnose the root cause of dehalogenation in your reaction and implement effective solutions.

Issue 1: My Suzuki-Miyaura coupling is showing significant dehalogenation. What are the likely culprits and how can I address them?

Dehalogenation in Suzuki-Miyaura coupling often arises from the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can be generated from various sources within the reaction mixture, including trace water, alcohol solvents, or even the amine bases used.[1][3][4] Once formed, this Pd-H species can reductively eliminate with the aryl group on the palladium center, producing the undesired dehalogenated byproduct.[1][4]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand plays a pivotal role. Bulky, electron-rich ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[1] If you are using less bulky ligands like PPh₃, consider switching to a more sterically demanding one.[5]

  • Re-evaluate Your Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), can promote dehalogenation.[1] Switching to a weaker inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can significantly mitigate this side reaction.[1]

  • Solvent Matters: Protic solvents (e.g., alcohols) and some polar aprotic solvents like DMF can be sources of hydrides.[1][2][5] Consider using non-polar, aprotic solvents such as toluene or dioxane.[1][5] Ensure your solvents are anhydrous and properly degassed to remove potential hydrogen sources.[1]

  • Temperature Control: Dehalogenation can have a higher activation energy than the desired coupling.[1] Lowering the reaction temperature (e.g., from 110 °C to 80 °C) may favor the cross-coupling pathway.[1]

  • Substrate Stability: Boronic acids can be unstable. Using more stable boronic esters, like pinacol esters, can sometimes lead to cleaner reactions.

Issue 2: I'm observing dehalogenation in my Sonogashira coupling. What specific factors should I investigate?

Dehalogenation is a known side reaction in Sonogashira couplings and can be influenced by the catalyst system, solvent, and base.[3] The mechanism often involves the formation of a palladium-hydride intermediate.[3]

Troubleshooting Steps:

  • Consider a Copper-Free Protocol: While the copper(I) co-catalyst is traditionally used to increase reactivity, it can sometimes contribute to side reactions, including the formation of alkyne homocoupling (Glaser coupling) and potentially influence dehalogenation pathways.[2][6] In cases of significant dehalogenation, a copper-free Sonogashira protocol may provide a cleaner reaction profile.[2][6]

  • Base and Solvent System Optimization: Sonogashira reactions are often carried out in amine solvents like triethylamine or diethylamine, which also function as the base.[2][6] If dehalogenation is problematic, consider switching to a non-amine solvent like DMF or THF with an inorganic base such as K₂CO₃ or Cs₂CO₃.[2][7] A significant solvent effect has been observed where DMF led to more side reactions compared to THF.[7]

  • Temperature Management: As with other cross-coupling reactions, higher temperatures can sometimes increase the rate of dehalogenation.[7] Running the reaction at the lowest effective temperature is a good strategy to minimize side reactions.[3]

Issue 3: My Heck coupling is plagued by dehalogenation. What are the key parameters to adjust?

Similar to other palladium-catalyzed reactions, the formation of palladium-hydride species is a primary cause of dehalogenation in Heck couplings.

Troubleshooting Steps:

  • Ligand Screening: For Heck reactions, bidentate phosphine ligands like dppp and dppf are common.[2] If dehalogenation is an issue, it is worthwhile to screen a panel of ligands, including monodentate phosphines like P(o-Tol)₃.[2]

  • Base Selection: Triethylamine is a frequently used base in Heck reactions. If you are observing significant dehalogenation, consider switching to an inorganic base like sodium or potassium carbonate.[2]

Issue 4: Are certain aryl halides more prone to dehalogenation?

Yes, the nature of the aryl halide can significantly influence its susceptibility to dehalogenation.

  • Halide Reactivity: The general trend for oxidative addition reactivity is Ar-I > Ar-Br > Ar-Cl.[3] While aryl iodides are highly reactive, this can also make them more susceptible to dehalogenation in some systems.[2][3] If you are using an aryl iodide and facing dehalogenation, switching to the corresponding aryl bromide or chloride, which are generally less prone to this side reaction, could be a solution.[2][3] However, be aware that aryl chlorides often require more active catalyst systems.[3]

  • Electronic Properties: Electron-deficient aryl halides and N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are generally more prone to dehalogenation.[1] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can interact with the base, potentially promoting dehalogenation.[1][8] In such cases, protection of the N-H group is often recommended.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?

A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the halogen atom on an aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][2][10][11][12][13]

Q2: What is the primary mechanistic pathway for dehalogenation?

A2: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can originate from various sources in the reaction, such as trace water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1][3][4] The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium center, leading to the formation of the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[1]

Q3: How does the choice of palladium catalyst and ligand affect dehalogenation?

A3: The catalyst and ligand system is crucial for controlling the reaction's selectivity.[1] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at preventing dehalogenation.[1] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[1] Using well-defined palladium pre-catalysts can also sometimes provide more consistent results than generating the active catalyst in situ.[1]

Q4: Can the purity of my reagents impact dehalogenation?

A4: Absolutely. The presence of impurities that can act as hydride sources will increase the likelihood of dehalogenation. It is crucial to use high-purity reagents and ensure that solvents are anhydrous and thoroughly degassed to remove dissolved oxygen and moisture.[1]

Quantitative Data Summary

The following table summarizes the general effect of various reaction parameters on the formation of the dehalogenated byproduct.

ParameterChange to Minimize DehalogenationRationale
Ligand Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs)Promotes faster reductive elimination of the desired product.[1]
Base Switch from strong organic bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the rate of side reactions that form Pd-H species.[1]
Solvent Use non-polar, aprotic solvents (e.g., toluene, dioxane) over protic or some polar aprotic solvents (e.g., alcohols, DMF)Minimizes potential sources of hydride.[1][5]
Temperature Lower the reaction temperatureDehalogenation may have a higher activation energy than the desired coupling.[1]
Aryl Halide Switch from Ar-I to Ar-Br or Ar-ClAryl bromides and chlorides are generally less prone to dehalogenation.[2][3]
Substrate Use boronic esters instead of boronic acids; Protect N-H in heterocyclic halidesImproves substrate stability and reduces side reactions.[1][2][9]

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the undesired dehalogenation pathway competes with the productive cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal PdH Ar-Pd(II)-H ArPdX->PdH Hydride Formation ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., H₂O, Base, Solvent) HydrideSource->PdH Dehalogenation Reductive Elimination PdH->Dehalogenation Dehalogenation->Pd0 Regenerates Catalyst Byproduct Ar-H (Dehalogenated Byproduct) Dehalogenation->Byproduct

Caption: Competing pathways of cross-coupling and dehalogenation.

Experimental Protocol: Screening for Optimal Conditions to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a general framework for systematically screening reaction parameters to identify conditions that minimize dehalogenation for a specific set of substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G2/G3 pre-catalyst)

  • Screening ligands (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃)

  • Screening bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvents (e.g., toluene, dioxane, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Reaction Setup (Array Format): In an inert atmosphere, set up an array of reaction vials. To each vial, add the aryl halide (1.0 mmol) and the arylboronic acid or ester (1.2 mmol).

  • Variable Addition:

    • Base Screening: To separate sets of vials, add the different bases to be screened (e.g., 2.0 mmol of K₃PO₄ in one set, 2.0 mmol of K₂CO₃ in another).

    • Ligand Screening: Prepare stock solutions of the palladium pre-catalyst and ligands. Add the appropriate amounts to each vial to achieve the desired catalyst loading (e.g., 1-2 mol % Pd) and ligand-to-metal ratio (typically 1:1 to 2:1 for monodentate ligands).

  • Solvent Addition: To each vial, add the chosen anhydrous, degassed solvent (e.g., 2 mL of toluene).

  • Reaction Execution: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated heating block or oil bath. Stir the reactions at the desired temperature (e.g., start at 80 °C).

  • Monitoring and Analysis: After a set time (e.g., 2, 4, 8, and 24 hours), take aliquots from each reaction vial. Quench the aliquots and analyze them by a suitable method (e.g., GC-MS or LC-MS) to determine the ratio of the desired cross-coupled product to the dehalogenated byproduct.

  • Optimization: Based on the results of the initial screen, further refine the conditions. For instance, if a particular ligand and base combination shows promise, you can then perform a temperature optimization study with that system.

Caption: Workflow for optimizing cross-coupling reactions to minimize dehalogenation.

By systematically applying the principles and procedures outlined in this guide, researchers can effectively troubleshoot and mitigate dehalogenation, leading to higher yields, purer products, and more robust synthetic methods.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12438-12448. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • Barrow, J. C., & Ngo, P. L. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synthetic Communications, 33(6), 903-908. [Link]

  • Newman, S. G., & Lautens, M. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(6), 1778-1780. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2011). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Current Organic Chemistry, 15(22), 3929-3951. [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Chen, H., Zhai, L., Zuo, Y., Qin, X., Zhang, J., Tian, K., & Xu, P. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 602-607. [Link]

  • Bowles, D. M., & Toste, F. D. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6030-6033. [Link]

  • Foley, D. A., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 1-12. [Link]

  • Mako, T. L., & Byers, J. A. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 16(24), 6460-6463. [Link]

  • Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 85, 135-141. [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ResearchGate. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 319-324. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Foley, D. A., et al. (2022). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed. Retrieved from [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. [Link]

  • Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Retrieved from [Link]

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]

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Managing reaction exotherms in large-scale synthesis of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxyacetic Acid Synthesis

A Senior Application Scientist's Guide to Managing Reaction Exotherms in Large-Scale Production

Welcome, researchers and process chemists. The synthesis of phenoxyacetic acids, a cornerstone reaction for numerous pharmaceutical and agricultural products, is deceptively straightforward. While the Williamson ether synthesis is a classic and robust transformation, its scalability is governed by a critical, often underestimated factor: the reaction exotherm.[1] On a large scale, the heat generated during the formation of the phenoxide and the subsequent alkylation can rapidly exceed the cooling capacity of the reactor, posing a significant risk of a thermal runaway.[2][3]

This guide provides field-proven insights and troubleshooting protocols designed to help you navigate the thermal hazards associated with this synthesis. We will move beyond simply listing steps and delve into the causality behind process choices, ensuring your scale-up is not only successful but, more importantly, safe.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues you may encounter during a large-scale run. The key to managing a potential thermal event is preparedness and rapid, decisive action.

Q1: I've noticed a sudden temperature spike that is climbing faster than my cooling system can handle. What is happening and what are my immediate actions?

A: You are likely observing the onset of a thermal runaway.[4][5] This occurs when the rate of heat generation from the reaction exponentially outpaces the rate of heat removal.[3] The rising temperature accelerates the reaction, which in turn generates even more heat, creating a dangerous feedback loop.[2]

Immediate Action Protocol:

  • Stop All Reagent Feeds: Immediately cease the addition of the chloroacetic acid solution or any other reactant. The goal is to prevent the addition of more fuel to the reaction.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. If possible, use an emergency cooling source.

  • Confirm Agitation: Verify that the agitator is functioning correctly. Loss of agitation can lead to localized hot spots and poor heat transfer to the reactor jacket, which can initiate a runaway.[6]

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably and approaches the Maximum Temperature of the Synthesis Reaction (MTSR), you may need to quench the reaction. This typically involves adding a pre-determined, cold, inert liquid to halt the reaction. Your process safety review should have already defined this procedure.

  • Alert Personnel: Notify all personnel in the vicinity and follow your site's emergency response plan.

Q2: My reaction temperature is stable but I see localized boiling on the surface of the reaction mixture near the chloroacetic acid addition point. Should I be concerned?

A: Yes, this is a critical observation that indicates poor mixing and inadequate heat dissipation. Localized boiling, or "hot spots," means the heat generated from the exothermic reaction is not being effectively transferred to the bulk medium and then to the cooling jacket. This can be a precursor to a full-scale runaway reaction.

Causality & Corrective Actions:

  • Cause: The issue is almost always insufficient agitation. The stirrer speed may be too low, or the agitator design may be inappropriate for the vessel's geometry and the viscosity of the reaction mass.

  • Solution:

    • Immediately stop the chloroacetic acid feed.

    • Carefully increase the agitation speed. Monitor the power draw on the agitator motor to ensure it remains within safe limits.

    • Observe if the localized boiling subsides and the bulk temperature becomes uniform.

    • Only once the system is homogenous and the temperature is stable should you consider restarting the reagent addition, likely at a reduced rate.

Q3: The reaction seems very sluggish and the temperature isn't increasing as expected. Can I just increase the jacket temperature to speed it up?

A: This is a high-risk strategy. A sluggish reaction often indicates an issue with reactant quality, catalyst activity, or an extended induction period. Artificially forcing the reaction with higher temperatures can lead to a sudden, uncontrolled onset of the exotherm once the reaction finally initiates. This is especially dangerous because you may have accumulated a significant concentration of unreacted reagents.[6]

Safer Troubleshooting Steps:

  • Verify Reagent Quality: Check the purity and concentration of your phenol, base (e.g., NaOH), and chloroacetic acid.

  • Check Dosing and Mixing: Ensure that the reagents are being added correctly and that the agitation is sufficient.

  • Analyze a Sample: If possible and safe, take a sample for in-process analysis (e.g., HPLC, GC) to determine the extent of conversion.

  • Hold and Observe: Maintain the target reaction temperature and monitor closely. Do not increase the temperature until you have a clear understanding of why the reaction is slow.

Frequently Asked Questions (FAQs)

This section covers essential knowledge for planning a safe and successful large-scale phenoxyacetic acid synthesis.

Q1: What are the primary chemical steps that generate heat in this synthesis?

A: There are two main exothermic events to manage:

  • Phenoxide Formation: The initial acid-base neutralization of a phenol with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly exothermic. This step should be performed with adequate cooling and controlled addition of the base.

  • Williamson Ether Synthesis: The core reaction, where the sodium phenoxide displaces the chloride on chloroacetic acid (or its salt), is also significantly exothermic.[7] This is the critical step where reactant accumulation can lead to a runaway.

Q2: How can I quantitatively assess the thermal risk before scaling up?

A: A thorough process safety assessment is mandatory. This involves calorimetric studies to understand the thermodynamics and kinetics of your specific reaction.[8]

  • Reaction Calorimetry (RC1): This technique measures the heat flow of the reaction in real-time under controlled conditions. It allows you to determine the total heat of reaction, the heat generation rate, and the specific heat capacity of the reaction mass.

  • Adiabatic Calorimetry (e.g., Accelerating Rate Calorimeter - ARC): This is used to assess "worst-case scenarios." It measures the temperature and pressure rise under adiabatic conditions (no heat loss).[2] This data helps determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the potential for secondary decomposition reactions at elevated temperatures.[8]

Q3: What are the most critical process parameters (CPPs) to control for this reaction?

A: The following parameters are crucial for maintaining thermal control. They should be defined in your batch record with strict operating limits.

Critical Process Parameter (CPP)Impact on Exotherm ManagementRecommended Control Strategy
Reagent Addition Rate Directly controls the rate of heat generation. Too fast an addition leads to reactant accumulation and a high potential for runaway.Use a calibrated dosing pump. The rate should be set based on calorimetric data to ensure heat generation never exceeds the reactor's cooling capacity.
Jacket Temperature Determines the rate of heat removal. An incorrect setpoint can lead to insufficient cooling or, if too low, potential freezing of the solvent.Maintain a consistent cooling fluid temperature. The setpoint should provide a sufficient temperature difference (ΔT) for effective heat transfer.
Agitation Speed Essential for heat transfer from the reaction mass to the cooling jacket and for maintaining homogeneity.[6]Define a specific RPM range based on pilot plant studies. Ensure the agitator is properly sized and designed for the reactor.
pH / Base Stoichiometry Ensures complete formation of the reactive phenoxide. Incorrect stoichiometry can lead to side reactions or unreacted starting material.Carefully control the molar equivalents of the base added. In-process pH monitoring can be beneficial if the process allows.

Q4: What are the essential engineering and safety controls for a large-scale reactor?

A: Your reactor system must be designed to handle the process safely.

  • Adequate Cooling Capacity: The reactor jacket and cooling system must be sized to handle the maximum expected heat output from the reaction, with a built-in safety factor.

  • Reliable Instrumentation: Calibrated temperature probes (multiple, if possible), pressure sensors, and agitator speed/torque sensors are non-negotiable.

  • High-Integrity Alarms and Interlocks: Implement automated alarms for high temperature, high pressure, and agitator failure. Interlocks should automatically stop reagent feeds if critical parameters deviate from their setpoints.

  • Emergency Venting/Relief System: A properly sized rupture disc or relief valve is essential to prevent catastrophic vessel failure from over-pressurization during a runaway.

  • Quench System: A pre-defined and tested system for introducing a reaction-stopping agent (quencher) in an emergency.

Visualizing Process Safety Logic

To ensure a rapid and logical response to a thermal event, a clear decision-making workflow is essential. The following diagram outlines a typical response protocol for a high-temperature alarm during the chloroacetic acid addition phase.

Temperature_Excursion_Workflow start High-Temperature Alarm Triggered check_rate Is Temp Rise > 1°C/min? start->check_rate stop_feed Action: Immediately STOP Chloroacetic Acid Feed check_rate->stop_feed Yes monitor_slow Monitor Temperature Closely Investigate Cause (e.g., cooling fluid temp) check_rate->monitor_slow No max_cooling Action: Maximize Cooling to Jacket stop_feed->max_cooling check_agitation Verify Agitation is Operational max_cooling->check_agitation monitor_fast Monitor Temperature After Actions check_agitation->monitor_fast Yes emergency_protocol Execute Emergency Protocol (Quench / Evacuate) check_agitation->emergency_protocol No (Agitator Failure) stabilized_slow Temperature Stabilized? monitor_slow->stabilized_slow stabilized_slow->stop_feed No continue_ops Resume Operations with Caution (Consider reduced feed rate) stabilized_slow->continue_ops Yes stabilized_fast Temperature Decreasing? monitor_fast->stabilized_fast stabilized_fast->monitor_slow Yes prepare_quench Action: Prepare Emergency Quench System stabilized_fast->prepare_quench No prepare_quench->emergency_protocol

Caption: Decision workflow for managing a high-temperature alarm.

References

  • Benchchem. Technical Support Center: Managing Reaction Temperature for Selective Synthesis. Benchchem.
  • ARIA. Runaway reactions, case studies, lessons learned. ARIA.
  • HSE. Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.
  • Pharmaceutical Networking. CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT. Pharmaceutical Networking.
  • Wilcox, D. Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. The Institution of Chemical Engineers.
  • Zeszyty Naukowe. Practical approach to prediction and prevention of runaway reactions. Zeszyty Naukowe.
  • Netzsch. Understanding Runaway Reactions and Their Safety Implications. Netzsch.
  • University of Wisconsin–Madison. The Williamson Ether Synthesis. University of Wisconsin–Madison.
  • Wikipedia. Williamson ether synthesis. Wikipedia.
  • Northern Kentucky University. Experiment 06 Williamson Ether Synthesis. Northern Kentucky University.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds Using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of fluorinated compounds is paramount. With over half of all new pharmaceuticals containing at least one fluorine atom, the demand for robust analytical methods has never been higher.[1] Among the available techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool. This guide provides an in-depth comparison of ¹⁹F NMR with other methods and details the validation process, offering a framework grounded in scientific integrity and extensive field experience.

The inherent properties of the ¹⁹F nucleus make it exceptionally well-suited for quantitative analysis (qNMR). Its 100% natural abundance and high gyromagnetic ratio result in high sensitivity, often comparable to that of ¹H NMR.[1][2][3] Crucially, the large chemical shift range of ¹⁹F NMR, spanning over 700 ppm, minimizes the risk of signal overlap, a common challenge in ¹H NMR where signals are typically confined to a narrow 0-10 ppm range.[1][4][5] This wide spectral dispersion provides excellent resolution and specificity, often eliminating the need for extensive sample preparation or chromatographic separation.[4][6]

The ¹⁹F NMR Advantage: A Comparative Overview
Feature¹⁹F NMRHPLC¹H NMR
Specificity High, due to wide chemical shift range and lack of background signals.[2][4][6]Variable, dependent on column chemistry and mobile phase.Moderate, prone to signal overlap in complex mixtures.[7]
Sample Preparation Minimal, often just dissolution in a deuterated solvent.[4]Can be extensive, requiring extraction, filtration, and derivatization.Minimal, but matrix effects can be significant.
Reference Standards Not always required for quantification, can use a universal internal standard.[4]Analyte-specific reference standards are essential.Analyte-specific reference standards are typically needed.
Analysis Time Rapid, with spectra acquired in minutes.[4][8]Can be lengthy, depending on the chromatographic run time.Rapid acquisition, but data interpretation can be complex.
Non-destructive Yes, the sample can be recovered.[4]No, the sample is consumed.Yes, the sample can be recovered.

Validation of a Quantitative ¹⁹F NMR Method: A Systematic Approach

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For ¹⁹F qNMR, the validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) provide a comprehensive framework.[9]

Caption: Workflow for the validation of a ¹⁹F NMR analytical method.

Specificity: The Cornerstone of a Reliable Method

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Causality Behind Experimental Choices: The exceptional chemical shift dispersion of ¹⁹F NMR is the primary reason for its high specificity.[4][6] Unlike ¹H NMR, where signals from excipients or impurities can easily overlap with the analyte signal, the vast spectral window of ¹⁹F NMR ensures that signals are typically well-resolved.[7] The absence of endogenous fluorinated compounds in most biological matrices further enhances specificity.[2]

  • Self-Validating System: To confirm specificity, the ¹⁹F NMR spectrum of the analyte should be compared with that of a placebo (a mixture of all excipients without the active pharmaceutical ingredient). The absence of any interfering signals at the chemical shift of the analyte confirms the method's specificity. For degradation studies, stressed samples (e.g., exposed to heat, light, acid, or base) should be analyzed to ensure that any degradation products do not co-resonate with the analyte peak.[10]

  • Experimental Protocol: Specificity Assessment

    • Prepare a solution of the fluorinated analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Prepare a placebo solution containing all matrix components except the analyte at concentrations equivalent to a formulated product.

    • Acquire the ¹⁹F NMR spectra for both the analyte and the placebo solutions.

    • Overlay the spectra and verify that no signals from the placebo interfere with the analyte's signal of interest.

    • For forced degradation studies, prepare solutions of the analyte that have been subjected to stress conditions (e.g., heat, acid, base, oxidation).

    • Acquire ¹⁹F NMR spectra of the stressed samples and confirm that any new signals from degradation products are baseline-resolved from the analyte signal.

Linearity and Range: Defining the Quantitative Boundaries

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Causality Behind Experimental Choices: Establishing linearity is crucial for ensuring that the detector response (in this case, the integral of the ¹⁹F NMR signal) is directly proportional to the number of fluorine nuclei, and therefore the concentration of the analyte. A wide linear range is desirable for the method to be applicable to samples with varying concentrations without the need for dilution.

  • Self-Validating System: Linearity is typically evaluated by linear regression analysis of the plot of the analyte concentration versus the ratio of the analyte signal integral to that of a constant concentration of an internal standard. A correlation coefficient (r²) close to 1.0 (typically >0.99) and a y-intercept close to zero are indicative of good linearity.

  • Experimental Protocol: Linearity and Range Determination

    • Prepare a stock solution of the analyte and a separate stock solution of a suitable internal standard (e.g., trifluoroacetic acid, 4,4'-difluorobenzophenone).[4][6][7]

    • Prepare a series of at least five calibration standards by adding varying volumes of the analyte stock solution and a constant volume of the internal standard stock solution to NMR tubes. The concentration range should typically span 80% to 120% of the expected sample concentration.

    • Acquire the ¹⁹F NMR spectra for each calibration standard.

    • Integrate the signals for the analyte and the internal standard.

    • Calculate the ratio of the analyte integral to the internal standard integral for each standard.

    • Plot the concentration of the analyte versus the integral ratio.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Causality Behind Experimental Choices: Accuracy demonstrates that the method provides results that are correct. In ¹⁹F qNMR, accuracy can be influenced by factors such as the choice of internal standard, the purity of the reference materials, and the proper setting of NMR acquisition parameters to ensure complete relaxation of the nuclei.

  • Self-Validating System: Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. The results are expressed as the percentage of the analyte recovered by the assay. Alternatively, the results from the ¹⁹F qNMR method can be compared to those obtained from an independent, validated method, such as HPLC or mass balance.[4][6][7]

  • Experimental Protocol: Accuracy Assessment

    • Prepare a placebo solution.

    • Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each concentration level.

    • Add a constant amount of internal standard to each sample.

    • Acquire and process the ¹⁹F NMR spectra.

    • Calculate the concentration of the analyte in each sample using the calibration curve established during the linearity assessment.

    • Determine the percentage recovery for each sample by comparing the measured concentration to the known spiked concentration.

Precision: Reproducibility of the Measurement

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD).

  • Causality Behind Experimental Choices: Precision demonstrates the consistency and reliability of the method. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Self-Validating System: A low RSD (typically <2%) for repeatability and intermediate precision indicates a precise method.

  • Experimental Protocol: Precision Evaluation

    • Repeatability:

      • Prepare at least six independent samples of the analyte at the target concentration, each with the internal standard.

      • Acquire and process the ¹⁹F NMR spectra on the same day, by the same analyst, and on the same instrument.

      • Calculate the concentration of the analyte in each sample.

      • Calculate the mean, standard deviation, and RSD of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

      • Compare the results from the two sets of experiments to assess the influence of these variables.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Causality Behind Experimental Choices: Robustness testing identifies the critical parameters that must be carefully controlled to ensure the method's performance. For ¹⁹F qNMR, these parameters can include the relaxation delay (D1), pulse angle, and temperature.

  • Self-Validating System: The method is considered robust if the results remain within the acceptance criteria when small variations are introduced to the method parameters.

  • Experimental Protocol: Robustness Assessment

    • Prepare a set of samples of the analyte at the target concentration.

    • Analyze the samples using the standard method parameters.

    • Individually vary key parameters (e.g., relaxation delay ± 20%, pulse angle ± 10%, temperature ± 5°C).[11]

    • Analyze the samples under each of the modified conditions.

    • Compare the results obtained under the varied conditions with the results from the standard conditions.

Limit of Quantitation (LOQ): The Lower Bound of Reliable Measurement

The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Causality Behind Experimental Choices: The LOQ is a critical parameter for the analysis of impurities or low-level contaminants. It is often determined based on the signal-to-noise ratio.

  • Self-Validating System: A signal-to-noise ratio of 10:1 is generally considered acceptable for establishing the LOQ.[12]

  • Experimental Protocol: LOQ Determination

    • Prepare a series of diluted solutions of the analyte.

    • Acquire ¹⁹F NMR spectra for each solution.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • To confirm this LOQ, prepare several independent samples at this concentration and verify that the precision and accuracy are acceptable.

Key Considerations for Successful ¹⁹F qNMR Method Validation

  • Choice of Internal Standard: An ideal internal standard should be a stable, non-volatile compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.[7] It should also be soluble in the same solvent as the analyte. Certified reference materials are available for use as internal standards in ¹⁹F qNMR.[13][14]

  • NMR Acquisition Parameters: To ensure accurate quantification, it is crucial to use a sufficiently long relaxation delay (D1) to allow for complete relaxation of all fluorine nuclei between pulses. A common rule of thumb is to set D1 to at least five times the longest T₁ relaxation time of the signals of interest.[5] The use of a 90° pulse angle is also recommended to maximize the signal-to-noise ratio.[4]

  • Data Processing: Consistent and appropriate data processing is essential for accurate integration. The baseline should be corrected, and the integration regions should be set consistently for all spectra.

Conclusion

¹⁹F NMR spectroscopy offers a rapid, specific, and robust platform for the quantitative analysis of fluorinated compounds. Its unique advantages over traditional chromatographic methods make it an invaluable tool in the pharmaceutical industry. By following a systematic validation approach based on the principles outlined in this guide, researchers and scientists can develop and implement reliable ¹⁹F qNMR methods that ensure the quality and safety of fluorinated drug products.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). National Institutes of Health.
  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). Royal Society of Chemistry.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org.
  • 19F NMR of Pharmaceuticals. (2021, November 1). YouTube.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (n.d.). ResearchGate.
  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.).
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  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry.
  • 19Flourine NMR. (n.d.).
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (n.d.). National Institutes of Health.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.).
  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2006, June 1). Semantic Scholar.
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Validation of an 19F NMR method for the detection of TFA in peptides as per current USP guidelines. (2015, May 6). Biopharma Asia.

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Biological Activity for New Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery and development, the transition from promising laboratory findings to effective clinical therapies is a critical and often challenging phase.[1] This guide provides an in-depth comparison of in vitro and in vivo methodologies, offering insights into establishing a robust correlation between them. A strong In Vitro-In Vivo Correlation (IVIVC) is not merely an academic exercise; it is a strategic tool that can accelerate drug development, optimize formulations, and reduce the need for extensive clinical trials.[2][3]

The Foundational Pillars of Preclinical Research: In Vitro and In Vivo Studies

The preclinical phase of drug development relies on a synergistic relationship between in vitro (Latin for "in the glass") and in vivo (Latin for "within the living") studies.

In vitro assays are performed outside of a living organism, typically using isolated cells, tissues, or biochemical components in a controlled laboratory setting.[4] These assays are instrumental in the early stages for high-throughput screening of potential drug candidates, elucidating mechanisms of action, and assessing preliminary toxicity.[1][4]

In vivo testing , conversely, involves experiments conducted within a whole, living organism, such as animal models or human subjects.[5] This approach is essential for evaluating the systemic effects of a new chemical entity (NCE), including its efficacy, safety, and pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5]

The ultimate goal is to establish a predictive relationship, or IVIVC, where the in vitro performance of a drug can reliably forecast its in vivo behavior.[3][6]

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies High-Throughput Screening High-Throughput Screening Mechanism of Action Mechanism of Action High-Throughput Screening->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization In Vitro ADME/Tox In Vitro ADME/Tox Lead Optimization->In Vitro ADME/Tox Preclinical Animal Models Preclinical Animal Models In Vitro ADME/Tox->Preclinical Animal Models IVIVC Bridge Efficacy & Safety Testing Efficacy & Safety Testing Preclinical Animal Models->Efficacy & Safety Testing Pharmacokinetics (ADME) Pharmacokinetics (ADME) Efficacy & Safety Testing->Pharmacokinetics (ADME) Clinical Trials Clinical Trials Pharmacokinetics (ADME)->Clinical Trials Translation to Humans

Caption: The Drug Development Pipeline

A Comparative Analysis of In Vitro and In Vivo Methodologies

The choice between in vitro and in vivo models is dictated by the specific research question and the stage of drug development. Each approach offers distinct advantages and limitations.

FeatureIn Vitro AssaysIn Vivo Models
Complexity Low to moderate; isolated biological components.[1]High; whole, integrated biological systems.[1]
Throughput High; suitable for screening large compound libraries.[4]Low; resource and time-intensive.
Cost Generally lower cost per data point.[1]Significantly higher due to animal care and housing.[7]
Control High degree of experimental control.[4]More variables and physiological complexities.[2]
Biological Relevance Can be limited; lacks systemic interactions.[1]High; provides data on systemic effects and ADME.[5]
Ethical Considerations Reduces the need for animal testing.[8]Requires adherence to strict animal welfare guidelines.[9]
Common In Vitro Assays for Efficacy Assessment:
  • Cell-Based Assays: These are workhorses of early drug discovery, used to assess cytotoxicity, cell proliferation, and other cellular responses to an NCE.[8]

  • Enzyme Inhibition Assays: Measure the ability of a compound to inhibit the activity of a specific enzyme, a common mechanism for drug action.[4]

  • Receptor Binding Assays: Determine the affinity and selectivity of a drug candidate for its target receptor.[4]

  • 3D Cell Culture and Organoids: More advanced in vitro models that better mimic the in vivo microenvironment of tissues and tumors.[10][11]

Prevalent In Vivo Models for Efficacy and Safety Testing:
  • Rodent Models (Mice and Rats): The most common models due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[7]

  • Zebrafish Models: Offer advantages for high-content screening due to their rapid development and optical transparency.[5]

  • Genetically Engineered Models (GEMs): Mice with specific genetic modifications to mimic human diseases, enabling more precise target validation.[7][12]

  • Patient-Derived Xenografts (PDX): Involve implanting human tumor tissue into immunodeficient mice, providing a highly relevant model for oncology research.[12][13]

The Crux of the Matter: Establishing a Meaningful In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][6] A well-established IVIVC can serve as a surrogate for in vivo bioavailability studies, streamlining development and supporting regulatory submissions.[14][15]

Levels of IVIVC:

The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC, with Level A being the most informative.[14][16]

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[15] A validated Level A IVIVC can predict the entire plasma concentration-time profile from in vitro data.[6][17]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. This level of correlation is less common and provides limited predictive power.[6][14]

  • Level C Correlation: Relates one in vitro dissolution time point to one pharmacokinetic parameter, such as Cmax or AUC.[6][15] Multiple Level C correlations can be more useful than a single point correlation.[6]

Caption: Level A In Vitro-In Vivo Correlation

Experimental Workflow for Establishing a Level A IVIVC:
  • Develop Multiple Formulations: Create at least three formulations of the NCE with different release rates (e.g., fast, medium, and slow).[18][19]

  • Conduct In Vitro Dissolution Studies: Characterize the dissolution profile of each formulation under various conditions (e.g., different pH and agitation speeds) to mimic the gastrointestinal environment.[2]

  • Perform In Vivo Pharmacokinetic Studies: Administer the different formulations to a cohort of subjects (animal or human) and collect plasma samples over time to determine the drug's concentration profile.[2]

  • Deconvolution of In Vivo Data: Use mathematical models (e.g., Wagner-Nelson or Loo-Riegelman) to calculate the in vivo absorption rate from the plasma concentration data.[15][19]

  • Develop the IVIVC Model: Correlate the in vitro dissolution data with the in vivo absorption data using linear or non-linear regression analysis.[2]

  • Validate the Model: Assess the predictability of the model by comparing the predicted in vivo profiles with the actual observed data. The prediction error for Cmax and AUC should ideally be within 20%.[16]

Bridging the Gap: Overcoming Challenges in Translation

Despite the best efforts, discrepancies between in vitro and in vivo results are common. Understanding the reasons for this disconnect is crucial for successful drug development.

Key Factors Contributing to Poor IVIVC:

  • Biological Complexity: The intricate interplay of various physiological factors in a living organism cannot be fully replicated in a simplified in vitro system.[1]

  • Metabolism: Drugs can be extensively metabolized in the liver and other tissues, a factor that is often absent or simplified in in vitro models.[20]

  • Pharmacokinetics (ADME): The absorption, distribution, and excretion of a drug are influenced by numerous physiological processes that are not captured in a petri dish.[5]

  • Disease Model Validity: The chosen animal model may not accurately reflect the human disease pathology, leading to poor translation of efficacy data.[1]

  • Interspecies Differences: Significant physiological and metabolic differences between animal species and humans can lead to misleading preclinical results.[20]

Strategies for Improving a Self-Validating System:

  • Biorelevant In Vitro Models: Utilize more sophisticated in vitro systems, such as 3D cell cultures, organ-on-a-chip platforms, and patient-derived organoids, that better mimic the in vivo environment.[10][21][22]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Employ computational models that integrate physicochemical drug properties with physiological data to simulate ADME processes and predict in vivo behavior.

  • Careful Animal Model Selection: Choose animal models that are well-characterized and have demonstrated translational relevance for the specific disease being studied.[1][7]

  • Iterative Approach: Continuously refine in vitro assays based on emerging in vivo data to improve their predictive power.

Conclusion: A Symbiotic Relationship for Success

The journey of a new chemical entity from the laboratory bench to the patient's bedside is a testament to the power of a well-executed preclinical strategy. A robust IVIVC is not just a regulatory requirement but a cornerstone of efficient and ethical drug development. By understanding the strengths and limitations of both in vitro and in vivo methodologies and by diligently working to bridge the gap between them, researchers can increase the probability of success, reduce development timelines and costs, and ultimately deliver safe and effective therapies to patients in need.[2][15]

References

  • Vertex AI Search. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Patel, R. (2024, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Biobide. (n.d.). What is in vivo testing?
  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Visikol. (2023, May 23). The Importance of In Vitro Assays.
  • Lin, L., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • PubMed. (2024, April 3). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges.
  • Taylor & Francis Online. (n.d.). Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges.
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • React4Life. (n.d.). Drug Efficacy Assay.
  • Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services.
  • ResearchGate. (2025, December 24). (PDF) In vitro cell-based assays to test drugs – A Review.
  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
  • Pharma Models. (2014, June 5). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development.
  • JoVE. (2025, September 17). Video: Drug Product Performance: In Vitro–In Vivo Correlation.
  • NIH. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • ResearchGate. (2025, October 13). (PDF) Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • FDA. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • PubMed Central. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • Springer. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
  • Pharma Lesson. (n.d.). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms.

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A Senior Application Scientist's Guide to Catalyst Selection for Aryl Ether Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Aryl Ether Bond

The diaryl ether and alkyl-aryl ether moieties are cornerstones of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials. From the antibiotic vancomycin to high-performance polymers, the carbon-oxygen (C-O) bond is a critical linkage. The efficient construction of this bond has therefore been a long-standing goal in organic synthesis.

This guide provides a head-to-head comparison of the three dominant catalytic methodologies for aryl ether synthesis: the copper-catalyzed Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig coupling, and the copper-catalyzed Chan-Lam coupling. We will move beyond a simple recitation of facts to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each system, supported by experimental data, to empower researchers in making informed catalyst selections.

The Ullmann Condensation: The Classic Workhorse Revisited

The Ullmann condensation, first reported in 1905, is the traditional method for C-O bond formation. Historically, it required harsh conditions: stoichiometric amounts of copper powder or copper salts at very high temperatures (>200 °C). However, modern advancements, particularly the introduction of chelating ligands, have transformed this reaction into a milder, more versatile, and truly catalytic process.

Mechanistic Rationale

The modern, ligand-accelerated Ullmann C-O coupling is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of ligand is critical; it must stabilize the copper center, facilitate oxidative addition of the aryl halide, and promote the final reductive elimination step.

Ullmann_Cycle

Performance & Scope

The primary advantage of the Ullmann reaction is the low cost and low toxicity of copper compared to palladium. Ligand development has been key to its resurgence. Diamine and phenanthroline-based ligands are particularly effective, allowing reactions to proceed at significantly lower temperatures (80-120 °C) with catalytic amounts of copper. The reaction is particularly well-suited for coupling electron-deficient aryl halides with a wide range of phenols and alcohols.

Catalyst/Ligand Aryl Halide Nucleophile Conditions Yield Reference
CuI / 1,10-Phenanthroline4-ChlorobenzonitrilePhenolK₂CO₃, 110 °C, 24h91%
CuI / L-Proline4-Bromoanisole2-NaphtholK₂CO₃, 90 °C, 10h86%
Cu₂O / DBU2-Bromo-5-fluorotoluene4-tert-ButylphenolCs₂CO₃, 120 °C, 48h99%
Advantages vs. Disadvantages
  • Advantages:

    • Cost-Effective: Copper is significantly cheaper than palladium.

    • Low Toxicity: Copper catalysts are generally less toxic.

    • Effective for Electron-Poor Substrates: Often outperforms other methods for aryl halides bearing electron-withdrawing groups.

  • Disadvantages:

    • Higher Temperatures: Still typically requires higher temperatures than Buchwald-Hartwig couplings.

    • Longer Reaction Times: Can require 24-48 hours for completion.

    • Base Stoichiometry: Often requires strong, stoichiometric bases.

The Buchwald-Hartwig C-O Coupling: The Palladium Powerhouse

Developed in the mid-1990s, the Buchwald-Hartwig amination, and its C-O coupling variant, revolutionized aryl ether synthesis. This palladium-catalyzed cross-coupling reaction is renowned for its remarkable efficiency, broad substrate scope, and mild reaction conditions, making it a go-to method in pharmaceutical and academic laboratories.

Mechanistic Rationale

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount and is the primary driver of the reaction's success. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos, RuPhos, or ferrocenylphosphines like Josiphos) are essential. They promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the aryl ether product.

Buchwald_Hartwig_Cycle

Performance & Scope

The Buchwald-Hartwig reaction exhibits an exceptionally broad scope. It can be used to couple a wide variety of aryl halides and pseudohalides (Cl, Br, I, OTf) with primary, secondary, and even some tertiary alcohols and phenols. The reactions are often fast, high-yielding, and proceed under relatively mild conditions (room temperature to 100 °C).

Catalyst/Ligand Aryl Halide Nucleophile Conditions Yield Reference
Pd₂(dba)₃ / BrettPhos4-Chlorotoluene1-ButanolNaOtBu, 100 °C, 3h98%
Pd(OAc)₂ / RuPhos2-Bromo-1,3-dimethylbenzenePhenolK₃PO₄, 100 °C, 18h94%
Pd₂(dba)₃ / Josiphos1-Bromo-4-(trifluoromethyl)benzene2-PropanolNaOtBu, 80 °C, 20h95%
Advantages vs. Disadvantages
  • Advantages:

    • Broad Substrate Scope: Highly versatile for a wide range of aryl halides and alcohols/phenols.

    • High Functional Group Tolerance: Tolerates many sensitive functional groups.

    • Mild Conditions: Often proceeds at lower temperatures than Ullmann couplings.

    • High Yields: Generally provides excellent product yields.

  • Disadvantages:

    • High Cost: Palladium is a precious metal, and sophisticated phosphine ligands are expensive.

    • Toxicity: Palladium is a heavy metal with toxicity concerns, requiring rigorous removal from final products, especially in drug development.

    • Air Sensitivity: Many Pd(0) sources and phosphine ligands are air-sensitive, requiring inert atmosphere techniques.

The Chan-Lam Coupling: The Mild, Boronic Acid-Based Alternative

The Chan-Lam C-O coupling is another copper-catalyzed method that has gained significant traction due to its remarkably mild reaction conditions. It differs fundamentally from the Ullmann reaction by using arylboronic acids as the aryl source instead of aryl halides.

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is still debated but is distinct from the Ullmann pathway. A widely proposed mechanism involves the formation of a Cu(II) alkoxide, which then undergoes transmetalation with the arylboronic acid. The resulting intermediate can then proceed through a reductive elimination pathway to yield the aryl ether and a Cu(0) species, which is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen).

Chan_Lam_Cycle

Performance & Scope

The hallmark of the Chan-Lam reaction is its mildness. It often runs at room temperature and, in many cases, open to the air, using oxygen as the terminal oxidant. This makes it an operationally simple and attractive method. The reaction is compatible with a wide range of phenols and alcohols, and the required arylboronic acids are generally stable and readily available.

Catalyst Arylboronic Acid Nucleophile Conditions Yield Reference
Cu(OAc)₂Phenylboronic acidPhenolPyridine, CH₂Cl₂, RT, 48h90%
Cu(OAc)₂4-Methoxyphenylboronic acid4-NitrophenolEt₃N, CH₂Cl₂, RT, 72h80%
CuO nanoparticles3,5-Dimethylphenylboronic acidBenzyl alcoholO₂, Toluene, 110 °C, 12h92%
Advantages vs. Disadvantages
  • Advantages:

    • Extremely Mild Conditions: Often proceeds at room temperature and is open to the air.

    • Operational Simplicity: Does not require strict inert atmosphere techniques.

    • Cost-Effective: Uses inexpensive copper catalysts.

  • Disadvantages:

    • Limited Aryl Source: Restricted to arylboronic acids and their derivatives.

    • Base/Additive Requirement: Often requires a pyridine or amine base/additive.

    • Slower for Hindered Substrates: Can be less effective for sterically demanding coupling partners compared to Buchwald-Hartwig.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice of catalyst is not arbitrary; it is dictated by the specific substrates, desired process conditions, and economic constraints of the project.

Parameter Ullmann Condensation Buchwald-Hartwig Coupling Chan-Lam Coupling
Metal Catalyst Copper (Cu)Palladium (Pd)Copper (Cu)
Relative Cost/Toxicity Low / LowHigh / HighLow / Low
Aryl Coupling Partner Aryl Halides (Ar-X)Aryl Halides & Triflates (Ar-X, Ar-OTf)Arylboronic Acids (Ar-B(OH)₂)
Oxygen Nucleophile Phenols, AlcoholsPhenols, Alcohols (Primary, Secondary)Phenols, Alcohols
Typical Temperature High (80 - 140 °C)Mild to Moderate (RT - 110 °C)Very Mild (RT - 80 °C)
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Often Aerobic (Air)
Key Advantage Cost-effective, good for electron-poor Ar-XBroadest scope, high efficiency, high functional group toleranceExceptionally mild conditions, operational simplicity
Key Limitation Harsher conditions, longer timesCatalyst cost and toxicity, ligand sensitivityLimited to boronic acids, can be slow

Experimental Protocols: From Theory to Practice

A self-validating protocol is essential for reproducible results. Below are representative, detailed procedures for each coupling type.

Protocol 1: Ligand-Accelerated Ullmann C-O Coupling
  • Reaction: Coupling of 4-chlorobenzonitrile with phenol.

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

    • Seal the tube, and evacuate and backfill with dry nitrogen three times.

    • Under a positive flow of nitrogen, add 4-chlorobenzonitrile (138 mg, 1.0 mmol) and phenol (113 mg, 1.2 mmol).

    • Add 2 mL of anhydrous toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for 24 hours. Monitor by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 4-phenoxybenzonitrile.

Protocol 2: Buchwald-Hartwig C-O Coupling
  • Reaction: Coupling of 4-chlorotoluene with 1-butanol.

  • Procedure:

    • To an oven-dried vial inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), BrettPhos (10.7 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol).

    • Add 4-chlorotoluene (127 mg, 1.0 mmol) and 1-butanol (111 mg, 1.5 mmol).

    • Add 2 mL of anhydrous toluene.

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Place the vial in a preheated heating block at 100 °C and stir for 3 hours.

    • Cool to room temperature, dilute with diethyl ether (5 mL), and quench carefully with 5 mL of water.

    • Separate the layers, extract the aqueous layer with diethyl ether (2 x 5 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 1-(butoxymethyl)-4-methylbenzene.

Protocol 3: Chan-Lam C-O Coupling
  • Reaction: Coupling of phenylboronic acid with phenol.

  • Procedure:

    • To a 25 mL round-bottom flask open to the air, add Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%), phenylboronic acid (183 mg, 1.5 mmol), and phenol (94 mg, 1.0 mmol).

    • Add 5 mL of dichloromethane (CH₂Cl₂).

    • Add pyridine (160 µL, 2.0 mmol) to the stirring suspension.

    • Stir the blue-green mixture vigorously at room temperature for 48 hours. The reaction should become a homogenous green solution.

    • Monitor by TLC. Upon completion, dilute with CH₂Cl₂ (15 mL) and transfer to a separatory funnel.

    • Wash with 1M HCl (2 x 10 mL) to remove pyridine and copper salts.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by column chromatography on silica gel to yield diphenyl ether.

Conclusion and Future Outlook

The synthesis of aryl ethers is a mature field, yet one that continues to evolve. While the Buchwald-Hartwig coupling remains the gold standard for versatility and efficiency, its cost and the toxicity of palladium are significant drawbacks, particularly for industrial-scale synthesis. In this context, the continued development of modern, ligand-assisted copper catalysis, represented by both the Ullmann and Chan-Lam reactions, is of paramount importance. These methods offer a more sustainable and economical approach. The choice of catalyst is therefore a strategic decision, balancing the chemical demands of the transformation with practical and economic realities. Future research will likely focus on further expanding the scope of copper catalysts, developing non-precious metal alternatives, and designing reactions that proceed under even milder, greener conditions.

References

  • Buck, E., et al. (2002). An Efficient Ullmann-type Synthesis of Diaryl Ethers. Organic Letters, 4(9), 1623–1626. [Link]

  • Ma, D., & Cai, Q. (2003). L-Proline as a New, Effective, and Readily Available Ligand for the Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 5(14), 2453–2455. [Link]

  • Cristau, H.-J., et al. (2004). A new, efficient and versatile copper-catalyzed synthesis of diaryl ethers. Tetrahedron Letters, 45(25), 4895-4898. [Link]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for the Room-Temperature Amination and C−O Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 48(4), 688-691. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Shelby, Q., et al. (2000). A General and Efficient Method for the Palladium-Catalyzed Synthesis of Aryl Ethers. Journal of the American Chemical Society, 122(51), 12874–12875. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). CuO nanoparticles: an efficient and recyclable catalyst for the Chan–Lam C–O cross-coupling reaction. RSC Advances, 6(75), 71360-71365. [Link]

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical analysis, the differentiation of structural isomers—molecules sharing the same molecular formula but possessing distinct atomic arrangements—presents a quintessential challenge. For researchers, scientists, and professionals in drug development, the ability to unequivocally identify a specific isomer is paramount, as subtle structural variations can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide provides an in-depth, comparative analysis of three cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into their application for distinguishing structural isomers.

The Foundational Principles: How Spectroscopy Unravels Isomeric Differences

Structural isomers, despite their identical molecular formulas, exhibit unique spectroscopic fingerprints due to their different bonding patterns and molecular symmetries. Each spectroscopic technique probes distinct molecular properties, providing complementary information for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy delves into the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The precise magnetic field experienced by each nucleus is influenced by the surrounding electron density, which is unique for each non-equivalent atom in a molecule. This results in distinct chemical shifts , signal splitting patterns (multiplicity) , and integration values that directly correlate to the molecular structure.

  • Infrared (IR) Spectroscopy measures the vibrations of chemical bonds within a molecule. Different types of bonds (e.g., C-O, O-H, C-H) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" for a molecule, allowing for the identification of functional groups and, consequently, the differentiation of isomers.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. While structural isomers have the same molecular mass, they often fragment in distinct and reproducible patterns upon ionization. This fragmentation pattern serves as a structural fingerprint. Advanced techniques can further enhance the ability to distinguish isomers by analyzing subtle differences in fragmentation pathways.

Comparative Analysis: A Case Study with Butanol Isomers (C₄H₁₀O)

To illustrate the practical application of these techniques, we will consider the four structural isomers of butanol: n-butanol, 2-butanol, isobutanol, and tert-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are exceptionally powerful for distinguishing the butanol isomers due to the unique electronic environments of the hydrogen and carbon atoms in each structure.

¹H NMR: The number of signals, their chemical shifts, splitting patterns, and integrations are all diagnostic.

  • n-butanol: Exhibits four distinct signals corresponding to the four non-equivalent sets of protons.

  • 2-butanol: Also shows four signals, but with different chemical shifts and splitting patterns compared to n-butanol.

  • isobutanol: Displays three signals due to molecular symmetry.

  • tert-butanol: Shows only two signals, a singlet for the nine equivalent methyl protons and a singlet for the hydroxyl proton, reflecting its high degree of symmetry.

¹³C NMR: The number of signals directly corresponds to the number of non-equivalent carbon atoms.

  • n-butanol: Four distinct carbon signals.

  • 2-butanol: Four distinct carbon signals.

  • isobutanol: Three distinct carbon signals.

  • tert-butanol: Two distinct carbon signals, one for the three equivalent methyl carbons and one for the quaternary carbon.

Isomer¹H NMR Signals¹³C NMR SignalsKey Differentiating Features
n-butanol 44Unique splitting patterns and chemical shifts for all protons and carbons.
2-butanol 44Distinct chemical shifts, especially for the CH-OH proton and carbon.
isobutanol 33Fewer signals due to symmetry; characteristic splitting for the CH proton.
tert-butanol 22Highest symmetry, resulting in the fewest signals; a prominent singlet for the nine methyl protons in ¹H NMR.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the class of alcohol (primary, secondary, or tertiary) based on the C-O stretching vibration. All butanol isomers will show a broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Classification
n-butanol ~3330 (broad)~1073Primary
2-butanol ~3360 (broad)~1100Secondary
isobutanol ~3350 (broad)~1040Primary
tert-butanol ~3350 (broad)~1190Tertiary

Table adapted from BenchChem.

While both n-butanol and isobutanol are primary alcohols and have similar C-O stretching frequencies, their "fingerprint" regions (below 1500 cm⁻¹) will show distinct patterns of C-H bending and other vibrations, allowing for their differentiation.

Mass Spectrometry (MS)

Under electron ionization (EI), the butanol isomers will all exhibit a molecular ion peak at an m/z of 74. However, their fragmentation patterns will differ significantly due to the stability of the resulting carbocations.

  • n-butanol: The base peak (most abundant fragment) is often at m/z = 31, corresponding to the [CH₂OH]⁺ ion.

  • 2-butanol: A prominent peak is observed at m/z = 45, resulting from the cleavage of the C-C bond adjacent to the hydroxyl group to form [CH(OH)CH₃]⁺.

  • isobutanol: The base peak is typically at m/z = 43, corresponding to the stable isopropyl cation, [CH(CH₃)₂]⁺.

  • tert-butanol: A very stable tert-butyl cation, [C(CH₃)₃]⁺, is readily formed, leading to a strong peak at m/z = 59.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
n-butanol 7431, 43, 56
2-butanol 7445, 59
isobutanol 7443, 56
tert-butanol 7459, 57

Experimental Protocols: A Step-by-Step Guide

NMR Sample Preparation and Analysis
NMR Experimental Workflow

Protocol:

  • Sample Preparation: Accurately weigh 5-25 mg of the liquid butanol isomer into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Mix until the sample is fully dissolved. Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Data Acquisition: The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all peaks in both spectra.

IR Spectroscopy Sample Preparation and Analysis
IR Experimental Workflow

Protocol:

  • Sample Preparation: For a liquid sample, place one to two drops onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top of the first, gently pressing to form a thin liquid film between the plates.

  • Instrument Setup: Place the salt plate "sandwich" into the sample holder of the IR spectrometer.

  • Data Acquisition: First, run a background scan without the sample to account for atmospheric CO₂ and water vapor. Then, run the scan with the sample in place.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the wavenumbers of the key absorption bands.

Mass Spectrometry Sample Preparation and Analysis

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a successful therapeutic agent, a candidate's pharmacokinetic profile is paramount. A key determinant of this profile is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1][2] Rapid metabolism can lead to low oral bioavailability and a short duration of action, often halting the development of an otherwise potent molecule.[1][2] Consequently, medicinal chemists continually seek strategies to enhance metabolic stability. One of the most powerful and widely adopted strategies is the selective incorporation of fluorine into a drug candidate's structure.[3][4][5] This guide provides a comparative analysis of fluorinated versus non-fluorinated compounds, offering both the foundational principles and the practical, self-validating experimental protocols required to assess their metabolic fate accurately.

The Fluorine Factor: More Than Just a Halogen

Fluorine's unique properties make it a prized tool in medicinal chemistry.[4][5] Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere without introducing significant steric bulk.[6] However, it is the strength of the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—coupled with fluorine's high electronegativity that forms the basis of its utility in enhancing metabolic stability.[3][6]

Blocking Metabolic "Soft Spots"

Phase I metabolism, primarily driven by the cytochrome P450 (CYP) family of enzymes in the liver, often involves the oxidation of vulnerable carbon-hydrogen (C-H) bonds.[3][7] These sites are colloquially known as "metabolic soft spots."[3][4] By strategically replacing a hydrogen atom at a known or suspected metabolic soft spot with a fluorine atom, chemists can effectively shield the molecule from CYP-mediated attack.[3][4][8] This substitution makes the position electronically resistant to the oxidative mechanisms of CYP enzymes, thereby slowing the compound's metabolic clearance and extending its biological half-life.[3][5][6] While highly effective, this strategy is not a universal solution; the benefits are context-dependent and must be empirically verified.[4] In some cases, fluorination can lead to unexpected metabolites or even oxidative defluorination, which warrants careful investigation.[9][10]

Experimental_Workflow prep 1. Preparation - Thaw Test Systems (Microsomes/Hepatocytes) - Prepare Buffers & Cofactors - Prepare Compound Stock Solutions incubate 2. Incubation @ 37°C - Add Test System to Buffer - Initiate Reaction with Compound - Include Controls:  - Positive Control (e.g., Verapamil)  - Negative Control (No Cofactor)  - Vehicle Control (DMSO only) prep->incubate sample 3. Time-Point Sampling - Collect Aliquots at T=0, 5, 15, 30, 60 min incubate->sample quench 4. Reaction Quenching - Add Cold Acetonitrile + Internal Standard - Precipitate Proteins sample->quench analyze 5. Analysis - Centrifuge to Pellet Protein - Analyze Supernatant by LC-MS/MS quench->analyze calculate 6. Data Interpretation - Plot % Parent Remaining vs. Time - Calculate Half-Life (t½) - Calculate Intrinsic Clearance (CLint) analyze->calculate

Caption: A self-validating workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic stability and provides a direct measure of a compound's susceptibility to CYP enzymes.

A. Rationale for Experimental Choices

  • Protein Concentration (0.5 mg/mL): This concentration balances sufficient enzyme activity with minimizing non-specific binding of lipophilic compounds. [7]* Compound Concentration (1 µM): This is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction rate is proportional to the compound concentration (first-order kinetics). [11]* NADPH Regenerating System: CYPs require NADPH as a cofactor. [11]A regenerating system (e.g., G6P and G6P Dehydrogenase) ensures a constant supply of NADPH, preventing cofactor depletion from becoming a rate-limiting factor. [12]* Controls:

    • Minus Cofactor (-NADPH): Distinguishes between enzymatic degradation and chemical instability or non-specific binding. Significant compound loss here invalidates the results for enzymatic turnover. [7] * Positive Control (e.g., Verapamil): A compound with a known, moderate-to-high clearance rate. This confirms the enzymatic activity of the microsomal batch. [13] B. Step-by-Step Methodology

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). [11] * Prepare an NADPH regenerating system solution in the buffer. [12] * Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a 2X working concentration (1.0 mg/mL) in cold buffer. [11] * Prepare 2 µM solutions of the non-fluorinated and fluorinated test compounds, and a positive control (e.g., Verapamil), in the buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the compound solutions and the HLM suspension separately at 37°C for 10 minutes.

    • To initiate the reaction, add an equal volume of the 2X HLM suspension to the compound solutions. The final concentrations will be 1 µM for the compound and 0.5 mg/mL for HLM.

    • For the "-NADPH" control, add HLM to the compound but replace the NADPH regenerating system with a buffer.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis). [7][11]The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins. [13]4. Sample Processing and Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining parent compound concentration using a validated LC-MS/MS method. [13]5. Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line is the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k. [1] * Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount). [1][14]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, incorporating Phase I and II metabolism as well as cellular uptake.

A. Rationale for Experimental Choices

  • Cell Density (0.5 x 10^6 cells/mL): This density is chosen to provide robust metabolic activity while ensuring sufficient oxygenation and nutrient availability for the suspended cells during the assay. [15]* No External Cofactors: Unlike microsomes, intact hepatocytes contain all the necessary endogenous cofactors for both Phase I and Phase II metabolic reactions. [13]* Controls:

    • Heat-Inactivated Hepatocytes: Used as a negative control to assess non-enzymatic degradation and binding to cell components.

    • Phase I & II Positive Controls (e.g., Verapamil & Umbelliferone): Using controls for both pathways ensures the overall metabolic competence of the hepatocyte batch. [13] B. Step-by-Step Methodology

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium (e.g., Williams' Medium E). [16] * Determine cell viability and density using a method like trypan blue exclusion. Adjust the cell suspension to a final density of 0.5 x 10^6 viable cells/mL. [15] * Allow the cell suspension to equilibrate in an incubator (37°C, 5% CO2) for 10-20 minutes. [15]2. Incubation:

    • Add the test compounds (non-fluorinated and fluorinated) and controls to the cell suspension at a final concentration of 1 µM.

    • Incubate the plate at 37°C with gentle shaking (e.g., 100 rpm) to keep the cells in suspension. [12]3. Sampling and Quenching:

    • At specified time points (e.g., 0, 10, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into cold acetonitrile with an internal standard, as described in the microsomal protocol. [17]4. Sample Processing and Analysis:

    • Follow the same centrifugation and LC-MS/MS analysis steps as in the microsomal assay. [17]5. Data Analysis:

    • Calculate the elimination rate constant (k) and half-life (t½) as described previously.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells). [15][18]

Comparative Case Study: Drug-X vs. Fluoro-Drug-X

To illustrate the power of this approach, consider the following data for a hypothetical non-fluorinated parent compound (Drug-X) and its strategically fluorinated analog (Fluoro-Drug-X), where a known metabolic soft spot (a benzylic methyl group) was replaced with a trifluoromethyl group.

ParameterDrug-X (Non-Fluorinated)Fluoro-Drug-X (Fluorinated)Interpretation
HLM Half-life (t½, min) 12> 120 (No significant turnover)Fluorination successfully blocked CYP-mediated oxidation, dramatically increasing stability. [19]
HLM Intrinsic Clearance (CLint, µL/min/mg) 115.5< 9.6 (Below limit of quantitation)The predicted hepatic clearance due to Phase I metabolism is significantly reduced. [14]
Hepatocyte Half-life (t½, min) 1085While still much more stable, Fluoro-Drug-X shows some clearance, suggesting a minor role for Phase II metabolism or other pathways.
Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells) 138.616.3Overall hepatic clearance is markedly lower for the fluorinated analog, predicting a longer in vivo half-life.
Major Metabolites Identified Hydroxylation at benzylic methylN-dealkylation (minor pathway)The metabolic pathway has been successfully shifted away from the primary "soft spot."

Conclusion and Forward Look

Strategic fluorination is a proven and effective strategy for enhancing the metabolic stability of drug candidates by blocking sites of CYP450-mediated oxidation. [3][5]As demonstrated, a direct comparison using robust in vitro models like human liver microsomes and hepatocytes can provide clear, quantitative data to guide drug design. [20]The fluorinated analog in our case study showed a dramatic improvement in stability, highlighting how this single chemical modification can rescue a compound from rapid metabolic clearance. [19]By employing these self-validating protocols, researchers can confidently assess the metabolic fate of their compounds, make informed decisions, and ultimately accelerate the journey toward developing safer and more effective medicines.

References

  • Verhoest, P. R., et al. (2020). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (1995). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Peyton, S. R., et al. (2022). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

  • Zheng, J. J., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. Retrieved from [Link]

  • Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Retrieved from [Link]

  • de Visser, S. P., et al. (2020). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal. Retrieved from [Link]

  • BioIVT. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Kharasch, E. D., et al. (1995). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. Anesthesiology. Retrieved from [Link]

  • Jacso, T., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: The following guide provides comprehensive procedures for the proper disposal of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid, a halogenated aromatic carboxylic acid. The guidance is predicated on established safety protocols for handling similar chemical structures and general principles of hazardous waste management. It is crucial to recognize that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, this document serves as a foundational resource, and all procedures must be cross-referenced with your institution's specific safety protocols and any available chemical-specific data.

Understanding the Compound: A Halogenated Aromatic Carboxylic Acid

2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid belongs to a class of organic compounds characterized by the presence of halogen atoms (in this case, bromine and fluorine) on an aromatic structure, along with a carboxylic acid group. Halogenated organic compounds are often categorized as hazardous waste due to their potential for environmental persistence and toxicity. The presence of bromine and fluorine, in particular, necessitates careful handling and disposal to prevent the release of harmful substances.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption of the chemical.
Eye Protection Safety goggles with side shields or a face shieldTo protect the eyes from splashes or contact with airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization is possible, consult your institution's safety officer about the need for a respirator.To minimize inhalation of any dust or vapors.

Always inspect your PPE for any signs of damage before use and dispose of and replace it as necessary.

Step-by-Step Disposal Procedures

The proper disposal of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid is a critical step in the laboratory workflow. Adherence to these procedures will help ensure the safety of personnel and the protection of the environment.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental. Never mix incompatible waste streams.

  • Solid Waste: Collect any solid 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid waste, including residues and contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan. Halogenated organic waste should generally be kept separate from non-halogenated waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as paper towels used for cleaning up minor spills, should be treated as hazardous waste and placed in the designated solid waste container.

Step 2: Container Selection and Labeling

The choice of waste container and its proper labeling are crucial for safe storage and disposal.

  • Container Material: Use a container that is chemically resistant to the waste. For solid waste, a high-density polyethylene (HDPE) or glass container is typically suitable. For liquid waste, ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid"

    • The specific hazards associated with the chemical (e.g., "Irritant," "Environmental Hazard"). Consult the SDS of similar compounds for guidance.

    • The accumulation start date.

    • The name of the principal investigator or laboratory group.

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste in the laboratory is regulated and essential for safety.

  • Location: Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Incompatibles: Do not store incompatible chemicals together. For example, keep acids away from bases and oxidizers away from flammable materials.

Step 4: Disposal of Empty Containers

Empty containers that once held 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid must also be disposed of properly.

  • Triple Rinsing: The best practice for an empty container is to triple rinse it with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Defacing the Label: After triple rinsing, the original label on the container should be completely defaced or removed.

  • Final Disposal: Once triple-rinsed and the label is removed, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposal start Start: Handling 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Designated Solid Halogenated Waste Container is_solid->solid_waste Yes is_contaminated Contaminated Material? is_liquid->is_contaminated No liquid_waste Collect in Designated Liquid Halogenated Waste Container is_liquid->liquid_waste Yes contaminated_waste Treat as Solid Waste is_contaminated->contaminated_waste Yes label_container Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date solid_waste->label_container liquid_waste->label_container contaminated_waste->solid_waste store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment request_pickup Request Waste Pickup from EHS/Safety Office secondary_containment->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

The Rationale Behind the Procedures

The procedures outlined above are based on the general principles of managing hazardous chemical waste, with a specific focus on halogenated organic compounds.

  • Environmental Protection: Halogenated organic compounds can be persistent in the environment and may have adverse effects on ecosystems. Proper disposal, typically through high-temperature incineration by a licensed hazardous waste facility, is necessary to break down these molecules into less harmful substances. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Personnel Safety: Direct contact with halogenated aromatic carboxylic acids can cause irritation to the skin, eyes, and respiratory system.[1] The prescribed PPE and handling procedures are designed to minimize exposure and prevent adverse health effects.

  • Regulatory Compliance: Laboratories that generate hazardous waste are subject to strict local, state, and federal regulations. Following these procedures helps ensure compliance and avoids potential fines and penalties.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to these guidelines, researchers can ensure that their work is conducted responsibly from the beginning of an experiment to the final disposal of its byproducts. Always remember to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to stay informed about the regulations that govern your work.

References

  • Code of Federal Regulations. Title 40, Part 268, Appendix III - List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • European Chemicals Agency. ECHA Chemicals Database. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories (1910.1450). [Link]

  • U.S. Occupational Safety and Health Administration. Acid and Caustic Solutions. [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

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Navigating the Safe Handling of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth technical and safety information for handling 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid, a compound with potential applications in pharmaceutical research. By understanding the inherent hazards and implementing robust safety protocols, you can mitigate risks and foster a secure research environment.

Hazard Identification and Risk Assessment: Understanding the Molecule

Key Potential Hazards:

  • Skin and Eye Irritation: Phenylacetic acid and its derivatives are known to cause skin and serious eye irritation.[2][4][5] Direct contact with the solid or solutions of the target compound should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2]

  • Toxicity of Halogenated Aromatics: Brominated aromatic compounds can have varying degrees of toxicity. While some have low acute toxicity, prolonged exposure to certain classes of these compounds has been associated with adverse health effects.[6][7][8][9][10] The presence of both bromine and fluorine on the aromatic ring necessitates a cautious approach.

  • Reactivity: While generally stable, halogenated carboxylic acids can undergo reactions such as decarboxylative halogenation under certain conditions.[11][12] They can also participate in nucleophilic aromatic substitution reactions.[13]

Risk Assessment Summary Table:

Hazard CategoryPotential RiskRecommended Mitigation
Acute Health Effects Skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.[1][2][4]Use appropriate engineering controls and Personal Protective Equipment (PPE).
Chronic Health Effects Long-term effects of exposure are not well-documented for this specific compound. However, some brominated compounds are under scrutiny for potential health risks.[8][9][10]Minimize exposure through engineering controls, administrative controls, and consistent use of PPE.
Chemical Reactivity Potential for hazardous reactions with strong oxidizing agents or under specific synthetic conditions.[14]Consult reaction schemes and relevant literature before initiating new procedures.
Environmental Hazards May be harmful to aquatic life.Dispose of waste according to institutional and regulatory guidelines.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize potential exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid in solid or solution form should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

  • Safety Showers and Eyewash Stations: These should be readily accessible and regularly tested.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel handling the compound must receive documented training on its potential hazards and the established safety protocols.

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Good Laboratory Practices: Adhere to good laboratory practices, including prohibiting eating, drinking, and smoking in the laboratory.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for safeguarding against direct chemical exposure.[15][16][17][18]

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][4][19] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[15][17]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[18] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene may be necessary.[16][17] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[3]

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement.[18] When handling larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[15][16]

  • Footwear: Closed-toe shoes that completely cover the feet are mandatory in the laboratory.[17]

PPE Selection Workflow:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards SmallScale Small-Scale Weighing/Solution Prep Start->SmallScale Low Risk LargeScale Large-Scale Synthesis/Purification Start->LargeScale Moderate Risk Spill Spill Cleanup Start->Spill High Risk CorePPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Face Shield - Chemical-Resistant Apron - Double Gloving LargeScale->EnhancedPPE SpillPPE Spill Response PPE: - Full-Face Respirator - Heavy-Duty Gloves - Chemical-Resistant Suit Spill->SpillPPE

Caption: A workflow for selecting appropriate PPE based on the assessed risk of the handling procedure.

Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for safe handling.

Weighing and Solution Preparation:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dispensing: If transferring the solid, use a spatula and handle it gently to avoid creating dust.

  • Dissolving: Add the solvent to the solid in a suitable container within the fume hood. Ensure the container is appropriately labeled.

  • Cleaning: Clean any spills within the fume hood immediately using appropriate procedures. Decontaminate the spatula and weighing boat before removal from the fume hood.

Reaction Work-up and Purification:

  • Quenching and Extraction: Perform all quenching and extraction steps in the fume hood. Be aware of potential pressure build-up during extractions and vent the separatory funnel frequently.

  • Purification: Column chromatography and other purification methods should be conducted in the fume hood. Ensure that all glassware is properly secured.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount to protecting both personnel and the environment.

  • Waste Segregation: Halogenated organic waste should be collected in a designated, properly labeled, and sealed waste container. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including 2-(4-Bromo-2-fluorophenoxy)-2-phenylacetic acid.

  • Disposal Method: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste disposal company.[3] Some halogenated aromatic compounds can be destroyed using methods like treatment with Fenton's reagent, but this should only be performed by trained personnel with appropriate safety measures in place.

Waste Disposal Workflow:

Waste_Disposal_Workflow Start Generate Waste Segregate Segregate into Halogenated Waste Container Start->Segregate Label Label Container with Contents and Hazard Information Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Sources

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.